Enpp-1-IN-14
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
CAS 编号 |
2687222-59-7 |
|---|---|
分子式 |
C15H22ClN5O4S |
分子量 |
403.9 g/mol |
IUPAC 名称 |
4-(6,7-dimethoxyquinazolin-4-yl)-1,4-diazepane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C15H21N5O4S.ClH/c1-23-13-8-11-12(9-14(13)24-2)17-10-18-15(11)19-4-3-5-20(7-6-19)25(16,21)22;/h8-10H,3-7H2,1-2H3,(H2,16,21,22);1H |
InChI 键 |
QUKMVZAYVWFICZ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Enpp-1-IN-14: A Technical Guide to a Potent ENPP1 Inhibitor for Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the innate immune system's cGAS-STING pathway, representing a promising therapeutic target in immuno-oncology. By hydrolyzing the second messenger 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), ENPP1 dampens anti-tumor immune responses. Enpp-1-IN-14 (also referred to as Compound 015) is a potent small molecule inhibitor of ENPP1. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its biochemical potency, in vivo efficacy, and the underlying mechanism of action. Detailed experimental methodologies and signaling pathway diagrams are presented to support further research and development of this and other ENPP1 inhibitors.
Introduction to ENPP1 and the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral or bacterial infection and cellular damage, including that which occurs in cancer cells. Upon dsDNA detection, cGAS synthesizes cGAMP, which acts as a second messenger to activate STING. This activation leads to a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating a T-cell-mediated anti-tumor immune response.[1][2]
ENPP1 is a type II transmembrane glycoprotein that functions as the primary hydrolase of extracellular cGAMP.[3][4] By degrading cGAMP, ENPP1 effectively suppresses the STING pathway, allowing tumors to evade immune surveillance.[3][5] Therefore, inhibiting ENPP1 is a compelling strategy to enhance anti-tumor immunity by increasing the availability of cGAMP in the tumor microenvironment.[5]
This compound: A Potent ENPP1 Inhibitor
This compound is a small molecule inhibitor of ENPP1 that has demonstrated significant potential in preclinical studies.
Biochemical Potency
This compound is a potent inhibitor of recombinant human ENPP-1 with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.[6][7]
| Compound | Target | IC50 (nM) | Assay Type |
| This compound (Compound 015) | Recombinant Human ENPP1 | 32.38 | Biochemical Assay |
Table 1: Biochemical Potency of this compound[6][7]
In Vivo Anti-Tumor Activity
In a syngeneic mouse model of colon adenocarcinoma using MC38 cells, this compound demonstrated significant anti-tumor activity.[6][7]
| Animal Model | Cell Line | Treatment | Dosing Schedule | Duration | Outcome |
| Female C57BL/6 Mice | MC38 | 50 mg/kg this compound (IP) | Twice daily (BID) | 31 days | Significantly inhibited tumor growth |
Table 2: In Vivo Efficacy of this compound[6][7]
Mechanism of Action: Modulation of the cGAS-STING Pathway
The primary mechanism of action of this compound is the inhibition of ENPP1's phosphodiesterase activity. By blocking ENPP1, this compound prevents the hydrolysis of extracellular cGAMP, leading to its accumulation in the tumor microenvironment. This increased cGAMP concentration enhances the activation of the STING pathway in surrounding immune cells, thereby promoting an anti-tumor immune response.[1][2]
Experimental Protocols
In Vitro ENPP1 Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of ENPP1 inhibitors using a fluorescence polarization (FP)-based assay that detects the products of cGAMP hydrolysis (AMP/GMP).
Materials:
-
Recombinant human ENPP1 enzyme
-
2'3'-cGAMP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)
-
Test compound (this compound) dissolved in DMSO
-
Detection mix (containing AMP/GMP antibody and fluorescent tracer)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add diluted inhibitor or DMSO (for controls) to the appropriate wells of a 384-well plate.
-
Add the ENPP1 enzyme to all wells except for the "no enzyme" control.
-
Initiate the enzymatic reaction by adding the cGAMP substrate.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Add the detection mix to each well and incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[8][9]
In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines the in vivo study that demonstrated the anti-tumor efficacy of this compound.
Animal Model:
-
Female C57BL/6 mice (4-6 weeks old)
Cell Line:
-
MC38 murine colon adenocarcinoma cells
Procedure:
-
Subcutaneously implant 2 x 10^5 MC38 cells into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound at a dose of 50 mg/kg via intraperitoneal (IP) injection twice daily (BID).
-
Administer a vehicle control to the control group.
-
Continue treatment for 31 days.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.[6][7]
Conclusion and Future Directions
This compound is a potent ENPP1 inhibitor with demonstrated in vivo anti-tumor efficacy. Its mechanism of action through the potentiation of the cGAS-STING pathway makes it a valuable tool for immuno-oncology research. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as its selectivity profile against other phosphodiesterases. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and accelerate the development of novel ENPP1-targeted cancer immunotherapies.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | PDE | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Enpp-1-IN-14 in the cGAS-STING Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, pivotal for orchestrating anti-tumor immunity. However, its efficacy is often curtailed by negative regulatory mechanisms within the tumor microenvironment (TME). A key regulator is the ectoenzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), which functions as an innate immune checkpoint by hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP).[1][2][3] The inhibition of ENPP1 has emerged as a promising therapeutic strategy to restore and amplify STING-mediated anti-cancer responses. This guide provides a detailed technical overview of the cGAS-STING pathway, the function of ENPP1, and the role of Enpp-1-IN-14, a potent ENPP1 inhibitor, in modulating this critical signaling axis.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a fundamental mechanism for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral/bacterial infections and the genomic instability characteristic of cancer cells.[4][5]
Pathway Activation Cascade:
-
dsDNA Sensing: Cytosolic dsDNA is recognized by and binds to cyclic GMP-AMP synthase (cGAS).[3][5]
-
cGAMP Synthesis: Upon activation, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[3][5]
-
STING Activation: cGAMP binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[5][6] This binding event induces a conformational change in STING.
-
Translocation and Signaling Complex Formation: Activated STING traffics from the ER to the Golgi apparatus.[6] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[5]
-
IRF3 and NF-κB Activation: TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5] Activated STING also engages the NF-κB signaling pathway.[6]
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α, IFN-β) and other pro-inflammatory cytokines.[5][7] This cytokine release is crucial for mounting an effective anti-tumor immune response, involving the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs).[4]
ENPP1: A Negative Regulator of STING Signaling
ENPP1 is a type II transmembrane glycoprotein that functions as the dominant hydrolase of extracellular cGAMP.[1][2] Cancer cells can export cGAMP into the TME, where it can activate STING in adjacent immune cells (paracrine signaling), thereby propagating an anti-tumor response.[8][9] However, ENPP1 on the surface of tumor cells and other stromal cells within the TME efficiently degrades this extracellular cGAMP, effectively severing this communication line and dampening the immune response.[4][10]
Mechanism of ENPP1-mediated Immunosuppression:
-
cGAMP Hydrolysis: ENPP1 hydrolyzes the 2'-5' phosphodiester bond of 2'3'-cGAMP, ultimately breaking it down into AMP and GMP.[4] This prevents cGAMP from reaching and activating STING in immune cells.[4][11]
-
Adenosine Production: ENPP1 also hydrolyzes extracellular ATP to produce AMP.[3][12] AMP is then converted by other ectoenzymes like CD73 into adenosine, a potent immunosuppressive molecule that further contributes to a "cold" tumor microenvironment.[10][12]
By inhibiting the STING pathway and promoting an adenosine-rich TME, high ENPP1 expression is correlated with poor prognosis and immune evasion in various cancers.[1][2]
This compound: A Potent ENPP1 Inhibitor
This compound (also referred to as Compound 015) is a potent and selective small-molecule inhibitor of ENPP1.[13] By blocking the catalytic activity of ENPP1, this compound is designed to reverse the immunosuppressive effects mediated by the enzyme.
Mechanism of Action: this compound binds to ENPP1, inhibiting its phosphodiesterase activity. This action has a dual benefit for anti-tumor immunity:
-
STING Pathway Restoration: It prevents the degradation of extracellular cGAMP, increasing its local concentration within the TME. This elevated cGAMP level leads to robust activation of the STING pathway in tumor-infiltrating immune cells, converting an immunologically "cold" tumor into a "hot" one.[12][14]
-
Reduction of Immunosuppressive Adenosine: By blocking the hydrolysis of ATP, this compound indirectly reduces the substrate pool (AMP) available for adenosine production, further alleviating immunosuppression within the TME.[12]
Quantitative Data
The potency of ENPP1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The data below summarizes the reported biochemical potency for this compound and provides context with other known inhibitors.
| Compound | Target | IC50 (nM) | Source |
| This compound | Recombinant Human ENPP1 | 32.38 | [13][15] |
| AVA-NP-695 | Human ENPP1 | 14 ± 2 | [12] |
| Lead Phosphonate Compound | ENPP1 | 1.2 | [16] |
Note: Direct comparison of IC50 values should be interpreted with caution as they may be derived from assays with different experimental conditions.
Experimental Protocols
Validating the activity of an ENPP1 inhibitor like this compound involves a multi-tiered approach, from biochemical assays to cellular and in vivo models.
In Vitro ENPP1 Fluorescent Inhibitor Screening Assay
This protocol describes a general, fluorescence-based method suitable for high-throughput screening (HTS) to determine inhibitor potency (IC50).
Objective: To quantify the ability of a test compound to inhibit the enzymatic activity of recombinant ENPP1.
Materials and Reagents:
-
Recombinant Human ENPP1
-
ENPP1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂)[17]
-
ENPP1 Fluorogenic Substrate (e.g., a commercially available fluorescent AMP/GMP analog)[17]
-
Test Compound (this compound) dissolved in DMSO
-
Known ENPP1 Inhibitor (Positive Control)
-
DMSO (Vehicle Control)
-
96-well or 384-well black, low-volume microplates
-
Fluorescence Plate Reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the microplate wells. Include wells for positive control (known inhibitor) and negative control (DMSO only).
-
Enzyme Preparation: Dilute recombinant ENPP1 to the desired concentration (e.g., 100-200 pM) in cold assay buffer.[17]
-
Enzyme-Inhibitor Pre-incubation: Add the diluted ENPP1 solution to all wells. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the fluorogenic substrate in assay buffer (e.g., 5 µM).[17] Add the substrate solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.[17]
-
Signal Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.[17]
-
Data Analysis:
-
Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent animal model.
Animal Model: C57BL/6 mice implanted with MC38 colon adenocarcinoma cells, a commonly used syngeneic model.[15]
Procedure:
-
Cell Culture: Culture MC38 tumor cells under standard conditions.
-
Tumor Implantation: Subcutaneously implant a suspension of MC38 cells (e.g., 2 x 10⁵ cells) into the flank of female C57BL/6 mice.[15]
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Treatment Administration:
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Observe animal health daily.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.
-
Excise tumors and weigh them.
-
Analyze tumor growth inhibition (TGI) compared to the vehicle control group.
-
Optional: Collect tumors and spleens for downstream analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, DCs) or immunohistochemistry.
-
Conclusion and Future Directions
ENPP1 acts as a significant barrier to effective anti-tumor immunity by degrading the STING agonist cGAMP and contributing to an immunosuppressive TME. Potent inhibitors like this compound offer a compelling therapeutic strategy to dismantle this barrier. By preventing cGAMP hydrolysis, this compound can unleash the full potential of the cGAS-STING pathway, promoting the infiltration and activation of effector immune cells within the tumor. This mechanism holds the promise of turning immunologically "cold" tumors "hot," potentially increasing their sensitivity to other immunotherapies, such as checkpoint inhibitors. Further research will be crucial to fully elucidate the in vivo efficacy, safety profile, and potential combination strategies for this compound and other ENPP1 inhibitors in a clinical setting.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mskcc.org [mskcc.org]
- 11. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 15. This compound | PDE | TargetMol [targetmol.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
In-depth Technical Guide: Discovery and Synthesis of the ENPP-1-IN-14 Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ENPP-1-IN-14, also identified as Compound 015, is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).[1][2][3] This enzyme is a critical negative regulator of the innate immune cGAS-STING pathway, making it a compelling target for cancer immunotherapy. By inhibiting ENPP1, this compound has the potential to enhance anti-tumor immunity. This document provides a comprehensive overview of the available technical information regarding this compound, including its mechanism of action, known quantitative data, and relevant experimental contexts. While a detailed synthetic protocol and comprehensive pharmacological data remain proprietary within patent literature, this guide consolidates the publicly accessible information to support research and drug development efforts in this area.
Introduction to ENPP1 and Its Role in Immuno-oncology
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a significant role in various physiological processes. A key function of ENPP1 in the context of cancer immunology is its ability to hydrolyze extracellular 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). cGAMP is a second messenger molecule produced by cancer cells in response to cytosolic DNA, and it acts as a potent activator of the Stimulator of Interferon Genes (STING) pathway in immune cells. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response.
By degrading extracellular cGAMP, ENPP1 effectively acts as an immune checkpoint, dampening the anti-tumor immune response and allowing cancer cells to evade immune surveillance. Therefore, the development of potent and selective ENPP1 inhibitors, such as this compound, represents a promising therapeutic strategy to restore and enhance STING-mediated anti-cancer immunity.
Discovery of this compound (Compound 015)
This compound was identified as a potent inhibitor of ENPP1 and is disclosed in the patent WO2021158829A1.[3] While the specific details of the discovery process, such as the lead optimization and structure-activity relationship (SAR) studies, are not publicly available, it is part of a series of compounds developed to target ENPP1 for therapeutic applications, particularly in oncology.
Quantitative Data
The available quantitative data for this compound is summarized in the table below. This data highlights its potency as an inhibitor of human ENPP1.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 32.38 nM | Recombinant Human ENPP-1 | Enzymatic Assay | [1][2][3] |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is centered on the inhibition of ENPP1's enzymatic activity, which has two major downstream effects on anti-tumor immunity.
ENPP1-STING Signaling Pathway
The primary mechanism involves the potentiation of the cGAS-STING signaling pathway.
Experimental Workflow for In Vivo Efficacy
The following diagram outlines a general workflow for evaluating the in vivo anti-tumor efficacy of an ENPP1 inhibitor like this compound, based on the available information.
Experimental Protocols
While the specific, detailed synthesis and experimental protocols for this compound are proprietary, this section provides representative methodologies for key experiments based on standard practices in the field for characterizing ENPP1 inhibitors.
General Protocol for ENPP1 Enzymatic Inhibition Assay (Fluorescence-Based)
Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human ENPP1.
Materials:
-
Recombinant Human ENPP1
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2)
-
Fluorogenic ENPP1 substrate (e.g., a cGAMP analog that releases a fluorescent signal upon cleavage)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (a known ENPP1 inhibitor)
-
DMSO (vehicle control)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Add the diluted test compounds, positive control, or DMSO vehicle to the wells of the 384-well plate.
-
Add the fluorogenic substrate to all wells.
-
Initiate the enzymatic reaction by adding a solution of recombinant human ENPP1 to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
General Protocol for In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
Animal Model:
Tumor Model:
-
Subcutaneous implantation of a murine cancer cell line (e.g., 2 x 10^5 MC38 colon adenocarcinoma cells).[2][3]
Treatment:
-
Test Article: this compound, formulated for intraperitoneal (IP) injection. A reported dose is 50 mg/kg administered twice daily (BID).[3]
-
Vehicle Control: The formulation vehicle used for the test article.
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the test article or vehicle control according to the specified dosing schedule (e.g., IP, BID for 31 days).[3]
-
Monitor tumor volume and the body weight of the mice regularly (e.g., 2-3 times per week).
-
The study is terminated when tumors in the control group reach a predetermined endpoint size, or at the end of the treatment period.
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion
This compound is a potent inhibitor of ENPP1 with demonstrated in vivo anti-tumor activity. Its mechanism of action through the enhancement of the cGAS-STING pathway makes it a promising candidate for cancer immunotherapy. While detailed information regarding its synthesis and a comprehensive pharmacological profile are not yet in the public domain, the available data provides a strong foundation for further research and development. The experimental protocols and workflows outlined in this guide offer a framework for the continued investigation of this compound and other novel ENPP1 inhibitors. As more data becomes available, a more complete understanding of the therapeutic potential of this compound will emerge.
References
Enpp-1-IN-14: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enpp-1-IN-14 has emerged as a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), a key enzyme implicated in a variety of physiological and pathological processes, including cancer immunology and mineralization disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its characterization and a thorough examination of its mechanism of action within the cGAS-STING signaling pathway are presented to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound, also identified as Compound 015, is a small molecule inhibitor belonging to the quinazoline class of compounds. Its chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 4-(azepan-1-yl)-6,7-dimethoxyquinazoline-1-sulfonamide hydrochloride |
| Synonyms | This compound, Compound 015 |
| CAS Number | 2687222-59-7[1] |
| Molecular Formula | C₁₅H₂₂ClN₅O₄S[1] |
| Molecular Weight | 403.88 g/mol [1] |
| SMILES | Cl.COc1cc2ncnc(N3CCCN(CC3)S(N)(=O)=O)c2cc1OC[1] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: 9.62 mg/mL (23.82 mM) (ultrasonication recommended) | [1] |
| PEG300 (50%) + Saline (50%): 10 mg/mL (24.76 mM) (requires sonication and warming to 42°C) | [2] | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of human ENPP1 with an IC50 value of 32.38 nM.[1] ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in regulating the extracellular concentration of nucleotides. One of its key functions is the hydrolysis of 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway. The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an anti-tumor and anti-viral immune response.
By inhibiting ENPP1, this compound prevents the degradation of 2'3'-cGAMP in the tumor microenvironment. The resulting accumulation of extracellular 2'3'-cGAMP leads to the activation of the STING pathway in surrounding immune cells, such as dendritic cells. This, in turn, triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of cytotoxic T lymphocytes and a robust anti-tumor immune response.
Signaling Pathway
Experimental Protocols
In Vitro ENPP1 Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ENPP1.
Materials:
-
Recombinant human ENPP1 enzyme
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM MgCl₂, 0.1 mg/mL BSA
-
Substrate: p-Nitrophenyl-5'-thymidine monophosphate (p-NPT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations.
-
Add the diluted this compound solutions to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant human ENPP1 enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the p-NPT substrate to all wells.
-
Monitor the absorbance at 405 nm over time using a microplate reader. The rate of p-nitrophenol production is proportional to ENPP1 activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a representative in vivo efficacy study of this compound in a murine cancer model.[1]
Animal Model:
-
Female C57BL/6 mice (4-6 weeks old)
Cell Line:
-
MC38 murine colon adenocarcinoma cells
Procedure:
-
Subcutaneously implant 2 x 10⁵ MC38 cells into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and vehicle control groups.
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 50% PEG300 in saline).
-
Administer this compound at a dose of 50 mg/kg via intraperitoneal (IP) injection twice daily (BID).
-
Administer the vehicle to the control group following the same schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Continue treatment for a predetermined period (e.g., 31 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Experimental Workflow Diagram
References
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide to the Biological Function of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) in Cancer Progression
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that is increasingly recognized for its pivotal role in cancer progression.[1][2][3] Overexpressed in a variety of solid tumors, including breast, ovarian, and lung cancers, elevated ENPP1 levels are frequently associated with poor prognosis, metastasis, and resistance to immunotherapy.[1][3][4][5] ENPP1 exerts its pro-tumorigenic effects through two primary mechanisms: the hydrolysis of the innate immune signaling molecule 2',3'-cyclic GMP-AMP (cGAMP) and the modulation of purinergic signaling via ATP hydrolysis.[1][6][7] By degrading extracellular cGAMP, ENPP1 acts as a critical innate immune checkpoint, dampening the anti-tumor response mediated by the STING (Stimulator of Interferon Genes) pathway.[4][6][8][9] Concurrently, its role in the ATP-adenosine pathway contributes to an immunosuppressive tumor microenvironment (TME).[1][6][7] These dual functions make ENPP1 a compelling therapeutic target for oncology. This guide provides a comprehensive overview of ENPP1's biological functions in cancer, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.
Core Biological Functions of ENPP1 in Cancer
ENPP1 is a multifaceted enzyme that influences tumor growth, immune evasion, and metastasis through its phosphodiesterase activity on key extracellular nucleotides.
ENPP1 as an Innate Immune Checkpoint: Regulation of the cGAS-STING Pathway
The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a common feature of cancer cells due to genomic instability.[9][10] Upon binding dsDNA, the enzyme cGAS synthesizes the second messenger 2',3'-cGAMP.[8] This cGAMP can be transferred to adjacent immune cells, where it binds to and activates STING, an adaptor protein on the endoplasmic reticulum.[8][9] STING activation culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate a robust anti-tumor immune response, including the recruitment and activation of cytotoxic T cells and natural killer (NK) cells.[8][10]
ENPP1 functions as the dominant hydrolase of extracellular cGAMP.[4][11][12] Cancer cells often overexpress ENPP1 on their surface, allowing them to degrade cGAMP in the TME before it can activate STING in immune cells.[6][9][13] This action effectively shuts down this crucial paracrine anti-tumor signaling pathway, representing a significant mechanism of immune evasion.[8][9][13] By functioning as an innate immune checkpoint, ENPP1 helps create a "cold" or non-immunogenic tumor microenvironment, rendering tumors less susceptible to immune-mediated destruction and resistant to immunotherapies like PD-1 blockade.[4][14]
Role in Purinergic Signaling and Adenosine Generation
In addition to cGAMP, ENPP1 also hydrolyzes extracellular ATP, a molecule released by dying or stressed cells in the TME.[1][7] ENPP1 converts ATP into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][7] The resulting AMP is then rapidly converted by another ectoenzyme, CD73 (Ecto-5'-nucleotidase), into adenosine.[1][7]
Extracellular adenosine is a potent immunosuppressive molecule that signals through adenosine receptors (e.g., A2A and A2B) on various immune cells.[1] This signaling cascade leads to the inhibition of cytotoxic T cell and NK cell activity, the promotion of regulatory T cells (Tregs), and the polarization of macrophages towards an M2 pro-tumor phenotype.[1] Therefore, by initiating the degradation of pro-inflammatory ATP into immunosuppressive adenosine, ENPP1 contributes significantly to immune evasion and fosters a TME conducive to tumor growth.[6][7]
Promotion of Metastasis and Epithelial-Mesenchymal Transition (EMT)
High ENPP1 expression is strongly correlated with tumor metastasis.[1][15][16] In preclinical models of breast and lung cancer, ENPP1 levels are elevated in metastatic cells compared to those in the primary tumor.[1] The pro-metastatic functions of ENPP1 are linked to several mechanisms:
-
Immune Evasion: By suppressing anti-tumor immunity, ENPP1 allows cancer cells to survive in circulation and establish secondary tumors at distant sites.[13][16]
-
EMT Induction: ENPP1 expression has been shown to induce an EMT-like phenotype, a process where epithelial cells acquire mesenchymal characteristics, enhancing their motility and invasiveness.[2] Inhibition of ENPP1 can suppress TGF-β-induced EMT markers.[16]
-
Chemoattraction: ENPP1 can promote the infiltration of pro-tumorigenic immune cells, such as polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) and M2 macrophages, which facilitate metastatic progression.[1]
Quantitative Data on ENPP1 in Cancer
Table 1: ENPP1 Expression and Prognostic Significance in Various Cancers
| Cancer Type | ENPP1 Expression Status | Correlation with Clinicopathologic Features | Prognostic Significance | References |
| Breast Cancer | Significantly elevated in primary tumors vs. normal tissue; highest in skeletal metastases.[1] High mRNA expression in a subset of patients.[4] | Associated with higher metastatic stage (Stage IV > Stage III).[4] | High expression correlates with significantly worse disease-free survival.[4] Low expression predicts better response to anti-PD-1 therapy.[4][17] | [1][4][17] |
| Ovarian Cancer | Significantly increased in high-grade serous carcinoma (~85%) vs. benign tissue (~1%).[1] | Expression levels increase with higher FIGO stage and poorer cell differentiation.[1] | Associated with a more aggressive clinical course.[1] | [1][2] |
| Glioblastoma | High expression levels detected.[1] | Amplification of the 6q22-q23 locus, where the ENPP1 gene resides.[1] | Linked to poor prognosis.[1] | [1] |
| Lung Cancer (NSCLC) | High expression levels detected.[1] | Elevated in metastatic cells compared to primary tumor cells in animal models.[1] | Associated with prometastatic traits and poor prognosis.[1] | [1] |
| Liver Cancer | Implicated in pathogenesis. | Can regulate the infiltration of NK cells, dendritic cells, and Th17 cells.[18] | Potential biomarker.[2] | [2][18] |
Table 2: Potency of Selected Small Molecule ENPP1 Inhibitors
| Inhibitor | Type | IC50 (Human ENPP1) | Notes | References |
| AVA-NP-695 | Small Molecule | Not specified, but described as highly potent. | Selective inhibitor shown to modulate EMT and reduce metastasis in a 4T1 breast cancer model.[16] | [16] |
| STF-1623/CM-3163 | Small Molecule | Not specified. | Cell-impermeable, specific inhibitor that acts by chelating Zn2+. Showed efficacy in breast cancer models.[1] | [1] |
| ENPP-1-IN-9 | Small Molecule | Not specified publicly. | Designed to block catalytic activity and amplify STING-dependent immune responses.[8] | [8] |
| RBS2418 | Small Molecule | In clinical trials. | A potent ENPP1 inhibitor being evaluated in patients with advanced solid tumors. | [19] |
| ISM5939 | Small Molecule | In clinical trials. | An orally available, AI-facilitated drug designed to turn "cold" tumors "hot".[20] | [19][20] |
Key Experimental Protocols
In Vitro ENPP1 Enzyme Activity Assay (Inhibitor Screening)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant ENPP1.
Principle: This assay measures the enzymatic activity of ENPP1 by quantifying the production of AMP from a substrate like ATP or cGAMP. The Transcreener® AMP²/GMP² Assay is a common method that uses a competitive immunoassay.[21][22] AMP produced by ENPP1 displaces a fluorescent tracer from an antibody, causing a change in fluorescence polarization (FP) or TR-FRET signal.
Materials:
-
Recombinant human ENPP1 enzyme.
-
Substrate: ATP or 2',3'-cGAMP.
-
Test inhibitor (e.g., Enpp-1-IN-4) serially diluted in DMSO.
-
Assay Buffer: 50 mM Tris, 4 mM MgCl2, 0.01% Brij-35, pH 7.5.
-
Transcreener® AMP²/GMP² Assay Kit (containing AMP/GMP antibody and fluorescent tracer).[21]
-
384-well, non-binding black microplate.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Inhibitor Plating: Add 2.5 µL of serially diluted test inhibitor or DMSO (for controls) to the appropriate wells of the 384-well plate.[23]
-
Enzyme Addition: Prepare a 2X working solution of ENPP1 in Assay Buffer. Add 5 µL of the ENPP1 solution to all wells except the "no enzyme" background control.
-
Substrate Addition: Prepare a 2.5X working solution of ATP or cGAMP in Assay Buffer. Initiate the enzymatic reaction by adding 2.5 µL of the substrate solution to all wells.[23]
-
Incubation: Incubate the plate at room temperature for 60 minutes. Ensure the reaction is within the linear range.[23]
-
Detection: Stop the reaction by adding 5 µL of the Transcreener® Stop & Detect Buffer containing the AMP/GMP antibody and tracer.[21]
-
Final Incubation: Incubate for an additional 60 minutes at room temperature, protected from light.[23]
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Convert FP values to percent inhibition relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[23]
Cell-Based ENPP1 Activity Assay
Objective: To measure the activity of ENPP1 on the surface of live cancer cells and assess the efficacy of cell-permeable or cell-impermeable inhibitors.
Principle: This assay utilizes a fluorogenic substrate that is hydrolyzed by cell-surface ENPP1 to release a fluorescent product. The increase in fluorescence over time is proportional to ENPP1 activity.
Materials:
-
Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231).[24]
-
Test inhibitor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer (e.g., HBSS or as provided in a commercial kit).
-
Fluorogenic ENPP1 substrate (e.g., TG-mAMP or a substrate from a kit like Cayman Chemical, Item No. 702080).[24][25]
-
Black, clear-bottom 96-well tissue culture plate.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed ENPP1-expressing cancer cells into a black, clear-bottom 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well and culture overnight to allow adherence.[24]
-
Cell Preparation: The next day, gently remove the culture medium and wash the cells twice with Assay Buffer.[26]
-
Inhibitor Treatment: Add Assay Buffer containing various concentrations of the test inhibitor (or DMSO for control) to the wells. Incubate for 1 hour at 37°C.[24]
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic ENPP1 substrate to each well according to the manufacturer's instructions.[24]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity (e.g., Ex/Em = 485/520 nm) every 5 minutes for 60-120 minutes.[26]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each condition. Normalize the rates to cell density if necessary. Determine the IC50 of the inhibitor by plotting the reaction rate against the inhibitor concentration.[26]
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor alone or in combination with other therapies (e.g., checkpoint blockade, radiation) in an immunocompetent mouse model.[8]
Principle: Cancer cells syngeneic to the mouse strain (e.g., 4T1 breast cancer cells in BALB/c mice) are implanted to establish tumors.[4][16] The mice are then treated with the ENPP1 inhibitor, and tumor growth, metastasis, survival, and immune cell infiltration are monitored.
Procedure:
-
Cell Implantation: Inject a suspension of syngeneic tumor cells (e.g., 1 x 10⁵ 4T1 cells) orthotopically into the mammary fat pad of female BALB/c mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (e.g., Vehicle, ENPP1 inhibitor, anti-PD-1, combination).
-
Treatment: Administer the ENPP1 inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule. Administer other therapies as required by the study design.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor mouse body weight and overall health.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Tumor Analysis: Excise tumors, weigh them, and process them for downstream analysis such as flow cytometry (to analyze immune cell infiltration like CD8+ T cells, MDSCs) or immunohistochemistry.
-
Metastasis Assessment: Harvest lungs or other relevant organs to quantify metastatic nodules.[4][16]
-
Survival Study: In a separate cohort, continue treatment and monitor mice for overall survival.
-
-
Data Analysis: Compare tumor growth curves, final tumor weights, metastatic burden, and survival rates between treatment groups using appropriate statistical tests (e.g., t-test, ANOVA, log-rank test).
Conclusion and Future Directions
ENPP1 has unequivocally emerged as a key player in cancer progression, acting as a dual-function enzyme that both suppresses innate immunity and promotes an immunosuppressive tumor microenvironment.[1][6] Its overexpression in numerous cancers and strong correlation with poor outcomes underscore its significance as a high-value therapeutic target.[2][4] The development of potent and specific ENPP1 inhibitors represents a promising strategy to "reawaken" the immune system against tumors.[6][19] By preventing cGAMP degradation, these inhibitors can restore STING signaling, effectively turning "cold" tumors "hot" and making them more susceptible to other immunotherapies.[4][8] Future research will focus on optimizing ENPP1 inhibitors for clinical use, exploring rational combination therapies (e.g., with checkpoint inhibitors, PARP inhibitors, or radiotherapy), and identifying biomarkers, such as ENPP1 expression levels, to select patients most likely to benefit from this therapeutic approach.[1][4][14][27]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Human antibodies targeting ENPP1 as candidate therapeutics for cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Human antibodies targeting ENPP1 as candidate therapeutics for cancers [frontiersin.org]
- 6. Targeting ENPP1 for cancer immunotherapy: Killing two birds with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer. [escholarship.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Turning Off Metastasis in Breast Cancer | The Scientist [the-scientist.com]
- 16. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 20. youtube.com [youtube.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of ENPP1 Inhibition in Oncology: A Technical Guide on Enpp-1-IN-14
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical innate immune checkpoint, frequently overexpressed in various cancers and correlated with poor prognosis.[1][2] By hydrolyzing the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 potently suppresses the cGAS-STING pathway, a key driver of anti-tumor immunity.[3][4][5] Inhibition of ENPP1 represents a promising therapeutic strategy to reactivate innate and adaptive anti-tumor responses. This technical guide provides an in-depth overview of the therapeutic potential of the potent ENPP1 inhibitor, Enpp-1-IN-14, detailing its mechanism of action, preclinical data, and the experimental methodologies used for its evaluation.
Introduction: ENPP1 as a Therapeutic Target
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a common feature of cancer cells due to genomic instability.[1][4] Upon dsDNA detection, cGAS synthesizes cGAMP, which acts as a second messenger. Extracellular cGAMP can signal in a paracrine manner to activate the STING pathway in adjacent immune cells, particularly dendritic cells, leading to the production of type I interferons (IFNs) and the subsequent priming of a robust anti-tumor T-cell response.[3][6]
ENPP1 is a type II transmembrane glycoprotein that functions as the dominant hydrolase of extracellular cGAMP, effectively shutting down this critical anti-tumor signaling cascade.[1][7] High ENPP1 expression in the tumor microenvironment (TME) is associated with an immunosuppressive landscape, reduced T-cell infiltration, and resistance to immunotherapy.[1][8] Therefore, inhibiting ENPP1 with a small molecule like this compound offers a compelling strategy to restore cGAMP levels, activate STING signaling, and convert immunologically "cold" tumors into "hot" tumors susceptible to immune-mediated destruction.
This compound: A Potent and Selective ENPP1 Inhibitor
This compound (also known as Compound 015) is a potent small molecule inhibitor of ENPP1. Its primary mechanism of action is the direct blockade of the ENPP1 enzymatic site, preventing the hydrolysis of cGAMP. This leads to an accumulation of extracellular cGAMP in the TME, enhancing STING-mediated immune activation.
Mechanism of Action: Restoring STING Signaling
The core anti-tumor activity of this compound is driven by its ability to unleash the cGAS-STING pathway. The process can be visualized as follows:
Caption: Mechanism of this compound action in the tumor microenvironment.
Quantitative Data Presentation
While comprehensive data for this compound is emerging, its profile is consistent with other well-characterized ENPP1 inhibitors. The following tables summarize key quantitative data for this compound and provide context from other representative molecules in its class.
Table 1: In Vitro Potency of ENPP1 Inhibitors
| Compound | Target | IC50 / Ki | Assay Type | Reference |
|---|---|---|---|---|
| This compound | Human ENPP1 | 32.38 nM (IC50) | Recombinant Enzyme Assay | [9] |
| ISM5939 | ENPP1 | 0.63 nM (IC50) | Enzymatic Assay | [8] |
| LCB33 | ENPP1 | 1 nM (IC50) | cGAMP Substrate Assay | [10] |
| OC-1 | ENPP1 | < 10 nM (Ki) | Enzymatic Assay |[2] |
Table 2: Preclinical Anti-Tumor Efficacy of ENPP1 Inhibitors
| Compound | Tumor Model | Dose & Route | Key Findings | Reference |
|---|---|---|---|---|
| This compound | MC38 Syngeneic | 50 mg/kg, IP, BID | Significantly inhibited tumor growth | [9] |
| ISM5939 | MC38 Syngeneic | 30 mg/kg, PO, BID | 67% Tumor Growth Inhibition (TGI) as monotherapy | [8] |
| LCB33 | CT26 Syngeneic | 5 mg/kg, Oral | 39% TGI (monotherapy); 72% TGI (with anti-PD-L1) | [10] |
| OC-1 | CT26/MC38 | Not Specified, Oral | 20-40% TGI (monotherapy); ~75% TGI (with anti-PD-1) |[2] |
Experimental Protocols
The evaluation of ENPP1 inhibitors like this compound involves a series of standardized in vitro and in vivo assays.
In Vitro ENPP1 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant ENPP1.
Materials:
-
Recombinant human ENPP1 enzyme
-
Substrate: 2'3'-cGAMP or a fluorogenic surrogate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35[1]
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Detection System (e.g., Transcreener® AMP²/GMP² Assay Kit)
-
384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these stocks into the assay buffer to the desired final concentrations.
-
Assay Plate Setup: Add diluted compound or DMSO vehicle (for control wells) to the wells of a 384-well plate.
-
Enzyme Addition: Add diluted recombinant ENPP1 to all wells except for the "no enzyme" background controls.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the cGAMP substrate to all wells.
-
Incubation: Incubate the plate for 60 minutes at 37°C. The incubation time should be optimized to ensure the reaction proceeds within the linear range.
-
Detection: Stop the reaction and measure the product (AMP/GMP) formation using a suitable detection reagent (e.g., competitive fluorescence polarization immunoassay).[1][3]
-
Data Analysis: Calculate percent inhibition relative to the DMSO control and plot the results against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell-Based STING Activation Reporter Assay
Objective: To measure the ability of an ENPP1 inhibitor to rescue STING signaling in a cellular context.
Materials:
-
THP-1 Dual™ Reporter Cells (or other cell line engineered with an IFN-β promoter-luciferase reporter construct)
-
Exogenous cGAMP
-
Test Compound (e.g., this compound)
-
Cell culture medium and supplements
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 Dual™ cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or vehicle control.
-
STING Activation: Add a suboptimal concentration of exogenous 2'3'-cGAMP to the wells to serve as the substrate for endogenous ENPP1.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Luciferase Measurement: Harvest the supernatant and measure the activity of secreted luciferase according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a vehicle control and plot the fold-change in signal against the inhibitor concentration to determine the EC50.
In Vivo Syngeneic Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound as a monotherapy and in combination with immune checkpoint blockade in an immunocompetent mouse model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
CT26 or MC38 murine colon carcinoma cells
-
This compound formulated for the desired administration route (e.g., intraperitoneal injection)
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Sterile PBS and cell culture medium
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ CT26 cells (for BALB/c mice) or MC38 cells (for C57BL/6 mice) into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.
-
Randomization: When tumors reach an average volume of 80-120 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, Combination).[4]
-
Treatment Administration:
-
Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach the endpoint size. Monitor tumor volume and body weight 2-3 times per week.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) at the end of the study. Perform statistical analysis to determine significance between groups. Optional pharmacodynamic analyses can be performed on harvested tumors to assess immune cell infiltration.
Mandatory Visualizations
Preclinical Evaluation Workflow
The following diagram outlines the typical preclinical workflow for characterizing a novel ENPP1 inhibitor.
Caption: Generalized preclinical workflow for ENPP1 inhibitor evaluation.
Dose-Response Relationship
This diagram illustrates the expected relationship between ENPP1 inhibitor concentration and its biological effects.
Caption: Logical flow of the dose-dependent efficacy of an ENPP1 inhibitor.
Conclusion and Future Directions
This compound is a potent inhibitor of ENPP1, a key negative regulator of the cGAS-STING innate immune pathway. By blocking the degradation of cGAMP, this compound has demonstrated significant anti-tumor activity in preclinical models. The therapeutic strategy of ENPP1 inhibition holds immense promise for cancer immunotherapy, particularly for converting non-responsive "cold" tumors into immunologically active "hot" tumors.
Future research will likely focus on:
-
Comprehensive pharmacokinetic and pharmacodynamic profiling of this compound.
-
Identifying predictive biomarkers to select patient populations most likely to respond to ENPP1 inhibition.
-
Exploring synergistic combinations with other therapies, such as radiotherapy, chemotherapy, and other immunomodulatory agents, to further enhance anti-tumor efficacy.[12]
-
Advancement of this compound or other optimized ENPP1 inhibitors into clinical trials for solid tumors.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. benchchem.com [benchchem.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. providence.elsevierpure.com [providence.elsevierpure.com]
- 13. IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours - ecancer [ecancer.org]
The Pivotal Role of ENPP1 in Cellular Signaling: An In-depth Technical Guide to its Enzymatic Activity
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Enzymatic Core of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)
This technical guide provides a deep dive into the enzymatic activity of ENPP1, a type II transmembrane glycoprotein with critical roles in a multitude of physiological and pathological processes. This document outlines ENPP1's core enzymatic functions, its diverse substrates, and its involvement in key signaling pathways, making it an essential resource for professionals in biomedical research and pharmaceutical development.
Executive Summary
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a key enzyme that governs various cellular processes through its phosphodiesterase and pyrophosphatase activities. It is a critical regulator of bone mineralization, insulin signaling, and innate immunity. Dysregulation of ENPP1 activity is implicated in a range of diseases, including cancer, generalized arterial calcification of infancy (GACI), and type 2 diabetes. This guide summarizes the quantitative data on ENPP1's enzymatic activity, details experimental protocols for its measurement, and provides visual representations of its signaling pathways to facilitate a comprehensive understanding of its function.
ENPP1 Enzymatic Activity and Substrates
ENPP1 is a Ca²⁺ and Zn²⁺-dependent enzyme that hydrolyzes phosphodiester and pyrophosphate bonds in a variety of extracellular nucleotides. Its catalytic activity is crucial for maintaining the balance of purinergic signaling molecules and inorganic pyrophosphate (PPi), a key inhibitor of mineralization.[1][2][3]
Primary Substrates and Products
The primary physiological substrates for ENPP1 are Adenosine Triphosphate (ATP) and 2'3'-cyclic Guanosine Monophosphate-Adenosine Monophosphate (cGAMP).
-
ATP Hydrolysis: ENPP1 hydrolyzes extracellular ATP to produce Adenosine Monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][3][4] This reaction is fundamental in processes such as bone mineralization, where PPi inhibits hydroxyapatite crystal formation.[3][5]
-
cGAMP Hydrolysis: ENPP1 is the primary hydrolase of extracellular 2'3'-cGAMP, a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[1][6][7] By degrading cGAMP, ENPP1 acts as a negative regulator of STING signaling.[6]
Besides ATP and cGAMP, ENPP1 can also hydrolyze other substrates, including uridine triphosphate (UTP), diadenosine polyphosphates, and nicotinamide adenine dinucleotide (NAD+).[2][4]
Quantitative Enzymatic Data
The enzymatic efficiency of ENPP1 varies depending on the substrate. The following tables summarize the available kinetic parameters and the tissue-specific expression of ENPP1.
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| ATP | 20 | 12 | 6.0 x 10⁵ | [7][8] |
| 2'3'-cGAMP | 15 | 4 | 2.7 x 10⁵ | [7][8] |
| mant-ATP | < 1 | 3.0 ± 0.3 | - | [9] |
| p-Nph-5′-TMP | 222 | 22.3 | 1.0 x 10⁵ | [10] |
| p-Nph-5′-AMP | 188 | 2.51 | 1.34 x 10⁴ | [10] |
Table 1: Kinetic Parameters of ENPP1 for Various Substrates.
| Tissue | Expression Level (nTPM) | Reference(s) |
| Placenta | High | [11][12] |
| Kidney | High | [11][12] |
| Liver | High | [11][12] |
| Adipose Tissue | Medium | [11][12] |
| Pancreas | Medium | [11][12] |
| Lung | Medium | [11][12] |
| Brain | Low | [11][12] |
| Heart | Low | [11][12] |
| Skeletal Muscle | Low | [11][12] |
Table 2: Consensus Normalized Expression (nTPM) of ENPP1 in Human Tissues. Data is a summary from the Human Protein Atlas.[11][12]
Key Signaling Pathways Involving ENPP1
ENPP1's enzymatic activity places it at the crossroads of several critical signaling pathways.
Bone Mineralization
ENPP1 negatively regulates bone mineralization by producing PPi from ATP hydrolysis. PPi is a potent inhibitor of hydroxyapatite deposition.[3][5] A deficiency in ENPP1 leads to reduced PPi levels, resulting in excessive calcification, as seen in GACI.[13]
Insulin Signaling
ENPP1 can physically interact with the insulin receptor, and its overexpression has been linked to insulin resistance.[11][14] A common polymorphism in the ENPP1 gene (K121Q) is associated with an increased risk of type 2 diabetes.[15] The Q121 variant exhibits a stronger inhibitory effect on the insulin receptor.[15]
cGAS-STING Pathway
ENPP1 is a key negative regulator of the cGAS-STING pathway.[16] Cytosolic DNA, a sign of infection or cellular damage, activates cGAS to produce cGAMP.[16] cGAMP then activates STING, leading to an innate immune response.[17] Extracellular cGAMP can also activate STING in neighboring cells (paracrine signaling). ENPP1 hydrolyzes this extracellular cGAMP, thereby dampening the immune response.[6]
Experimental Protocols for Measuring ENPP1 Activity
Accurate measurement of ENPP1's enzymatic activity is crucial for research and drug development. Several robust methods are available, each with its advantages.
Fluorescence Polarization (FP) Based Assay
This high-throughput screening method detects the products of ENPP1-mediated hydrolysis (AMP or GMP) in a competitive immunoassay format.[1][18]
Principle: The assay quantifies AMP or GMP produced by ENPP1. A specific antibody for AMP/GMP and a fluorescently labeled tracer are used. The AMP/GMP from the enzymatic reaction competes with the tracer for antibody binding, leading to a change in fluorescence polarization.[19]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35.[1]
-
Substrate Stock: 10 mM ATP or cGAMP in nuclease-free water.[1]
-
Inhibitor Stock: 10 mM of the test inhibitor in 100% DMSO.[1]
-
Enzyme Solution: Dilute recombinant human ENPP1 to the desired concentration (e.g., 100-200 pM) in cold Assay Buffer.[5]
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.[1]
-
Add 5 µL of the diluted ENPP1 enzyme solution to all wells except the 'no enzyme' control.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 2.5 µL of the substrate solution (e.g., 5 µM final concentration).[5]
-
Incubate for 60 minutes at room temperature, ensuring the reaction remains in the linear range.[1]
-
-
Detection:
-
Stop the reaction by adding 5 µL of Stop Buffer containing EDTA.[1]
-
Add 5 µL of the Detection Mix (containing AMP/GMP antibody and fluorescent tracer) to each well.[1]
-
Incubate for 60 minutes at room temperature, protected from light.[1]
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate percent inhibition for each inhibitor concentration relative to the 'no inhibitor' control.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[1]
-
Colorimetric Assay using p-Nitrophenyl Thymidine 5′-Monophosphate (pNP-TMP)
This method utilizes a colorimetric substrate to measure ENPP1 activity.[6]
Principle: ENPP1 cleaves the artificial substrate p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP) to release p-nitrophenolate, which is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm.[6][7]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Lyse cells expressing ENPP1 in the Lysis Buffer.
-
In a 96-well plate, add equal amounts of protein lysate to each well.
-
Initiate the reaction by adding the Substrate Solution.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding the Stop Solution.
-
-
Detection:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The change in absorbance is directly proportional to the ENPP1 activity.
-
Malachite Green Assay
This assay is suitable for measuring ENPP1 activity with its physiological substrates, ATP and ADP, by detecting the release of inorganic phosphate (Pi).[3][15]
Principle: The pyrophosphate (PPi) generated from ATP hydrolysis by ENPP1 is converted to inorganic phosphate (Pi) by the addition of inorganic pyrophosphatase. The total Pi is then detected using a malachite green-molybdate colorimetric reagent.[3][15]
Detailed Protocol:
-
Reagent Preparation:
-
Reaction Buffer: Appropriate buffer for ENPP1 activity (e.g., Tris-HCl with Ca²⁺ and Zn²⁺).
-
Substrate Solution: ATP or ADP at the desired concentration.
-
Inorganic Pyrophosphatase: To convert PPi to Pi.
-
Malachite Green Reagent: A solution of malachite green and ammonium molybdate in acid.
-
-
Assay Procedure:
-
Set up the enzymatic reaction in a microplate with ENPP1, substrate, and inorganic pyrophosphatase.
-
Incubate for a specific time at 37°C.
-
Stop the reaction.
-
-
Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Determine the amount of Pi produced in the enzymatic reaction by comparing the absorbance to the standard curve.
-
Conclusion and Future Directions
ENPP1 is a multifaceted enzyme with a profound impact on cellular physiology and disease. Its role as a key regulator of mineralization, insulin sensitivity, and innate immunity makes it an attractive target for therapeutic intervention. The development of potent and specific ENPP1 inhibitors holds promise for the treatment of a variety of conditions, including cancer, by enhancing the anti-tumor immune response.[20][21] This technical guide provides a foundational understanding of ENPP1's enzymatic activity and the methodologies to study it, paving the way for further research and the development of novel therapeutics targeting this crucial enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ENPP1 enzyme activity assay [bio-protocol.org]
- 8. Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate-Dependence of Competitive Nucleotide Pyrophosphatase/Phosphodiesterase1 (NPP1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue expression of ENPP1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 12. ENPP1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. benchchem.com [benchchem.com]
- 20. ENPP1 ectonucleotide pyrophosphatase/phosphodiesterase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 21. Metastasis and immune evasion from extracellular cGAMP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on ENPP1 as a Therapeutic Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to ENPP1
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a pivotal role in various physiological and pathological processes.[1][2][3][4][5] Structurally, it is a homodimer, with each subunit comprising two N-terminal somatomedin B-like (SMB) domains, a catalytic phosphodiesterase (PDE) domain, and a C-terminal nuclease-like domain.[3][6][7] ENPP1's primary function is the hydrolysis of extracellular nucleotides, most notably adenosine triphosphate (ATP).[1][5][7][8][9] This enzymatic activity yields adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), a potent inhibitor of calcification.[5][6][8][9][10][11]
Beyond its role in mineralization, ENPP1 has been identified as the dominant hydrolase of extracellular 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[2][3][4][6][12][13][14][15][16] cGAMP is a critical second messenger that activates the stimulator of interferon genes (STING) pathway, a key component of the innate immune system.[12][13][16][17] By degrading cGAMP, ENPP1 acts as a negative regulator of this anticancer immune response.[2][12][14][16][18] Dysregulation of ENPP1 has been implicated in a range of diseases, including calcification disorders, cancer, and metabolic conditions like insulin resistance, making it a compelling therapeutic target.[2][3][10][19][20]
Core Signaling Pathways Involving ENPP1
ENPP1 is a central node in at least three critical signaling pathways, each with distinct therapeutic implications.
Regulation of Mineralization
In its canonical function, ENPP1 hydrolyzes extracellular ATP to produce PPi.[9][10][11] PPi is a crucial physiological inhibitor of hydroxyapatite crystal formation and growth, thereby preventing pathological soft tissue calcification and modulating bone mineralization.[5][8][9][10][21] Deficiency in ENPP1 leads to low systemic PPi levels, resulting in severe conditions like Generalized Arterial Calcification of Infancy (GACI) and Autosomal-Recessive Hypophosphatemic Rickets type 2 (ARHR2).[9][10][11][22]
Caption: ENPP1-mediated regulation of soft tissue calcification.
Modulation of the cGAS-STING Innate Immune Pathway
ENPP1 acts as an innate immune checkpoint by degrading the immunotransmitter cGAMP.[12][18] Cancer cells can produce and export cGAMP in response to cytosolic DNA, which then activates the STING pathway in adjacent immune cells, triggering a potent anti-tumor response.[2][4][16] ENPP1 hydrolyzes this extracellular cGAMP, dampening the anti-cancer immune surveillance mechanism.[4][12][13][15][16] Elevated ENPP1 expression in the tumor microenvironment (TME) is often associated with poor prognosis and metastasis.[2][23][24][25] Inhibiting ENPP1 can preserve cGAMP levels, enhance STING activation, and promote anti-tumor immunity.[14][18][23][24][26]
Caption: ENPP1 as a negative regulator of the cGAS-STING pathway.
Interference with Insulin Signaling
ENPP1 is also implicated in metabolic regulation, specifically as a negative modulator of the insulin receptor.[20][27][28] It can directly interact with the insulin receptor, inhibiting its autophosphorylation and subsequent downstream signaling cascade.[7][27][28] Overexpression of ENPP1 is associated with insulin resistance, a hallmark of type 2 diabetes.[19][20][27] The K121Q polymorphism in the ENPP1 gene has been linked to an increased risk of insulin resistance and related metabolic abnormalities.[7][20]
Caption: ENPP1-mediated inhibition of the insulin signaling pathway.
Therapeutic Rationale for ENPP1 Inhibition
Targeting ENPP1 presents a multi-faceted therapeutic opportunity.
-
Oncology: The primary rationale in cancer is to block ENPP1's hydrolysis of cGAMP, thereby unleashing the full potential of the STING pathway to generate a robust anti-tumor immune response.[23][24][26] This strategy aims to turn immunologically "cold" tumors "hot," potentially increasing their sensitivity to immune checkpoint inhibitors and other immunotherapies.[4][12]
-
Calcification Disorders: While counterintuitive, inhibiting ENPP1 is not the strategy for diseases of ENPP1 deficiency. Instead, enzyme replacement therapy with a soluble form of ENPP1 is being explored to restore PPi levels and prevent pathological calcification.[9]
-
Metabolic Diseases: In conditions like type 2 diabetes, inhibiting ENPP1 could enhance insulin sensitivity and improve glycemic control by preventing its interference with the insulin receptor.[7][19]
Quantitative Data on ENPP1 Inhibitors
A growing number of small molecule ENPP1 inhibitors are in development. The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki).
| Compound Class | Example Compound | Potency (IC50 / Ki) | Assay Substrate | Reference |
| Phosphonate Analog | Compound "X" (Exemplary) | Ki < 2 nM | cGAMP | [29] |
| Imino Sulfanone-based | Enpp-1-IN-16 ("compound 54") | Potent (specific values not public) | cGAMP | [13] |
| Small Molecule | Enpp-1-IN-5 ("compound 1") | Potent (specific values not public) | cGAMP | [14][16] |
| Nucleotide Analog | α,β-metATP | Ki = 13 to 32 µM | ATP | [3] |
| Oral Small Molecule | RBS2418 | Potent and selective | Not Specified | [26][30] |
| Oral Small Molecule | SR-8541A | Highly selective and potent | cGAMP | [26][31] |
| Oral Small Molecule | TXN10128 | Not Specified | Not Specified | [26] |
| Oral Small Molecule | ISM5939 | Potent (preclinical) | Not Specified | [26][32] |
Note: Specific IC50/Ki values for many compounds in clinical development are not publicly disclosed. The table provides a representative overview of reported potencies.
Key Experimental Protocols
Characterizing ENPP1 activity and inhibition requires robust in vitro and cellular assays.
In Vitro ENPP1 Enzyme Activity Assay (Luminescence-Based)
This protocol is designed to quantify the inhibitory activity of a test compound on the hydrolysis of cGAMP by recombinant ENPP1.
Principle: This assay measures the amount of 5'-AMP produced from the ENPP1-mediated hydrolysis of 2'3'-cGAMP. The quantity of AMP is determined using a commercial kit (e.g., AMP-Glo™), where AMP is converted to ATP, which then drives a luciferase-luciferin reaction to produce a luminescent signal. The signal is inversely proportional to the inhibitory activity of the test compound.[33]
Materials:
-
Recombinant Human ENPP1[15]
-
Test Inhibitor (e.g., Enpp-1-IN-5)
-
Assay Buffer (pH 7.4)[15]
-
DMSO
-
White, opaque 384-well microplate
-
Luminescence-based AMP detection kit (e.g., AMP-Glo™ Assay)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series of the inhibitor in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[33]
-
Assay Plate Setup:
-
To the appropriate wells of the microplate, add the diluted inhibitor solutions.
-
Include positive control wells (no inhibitor, 100% enzyme activity) and negative control wells (no enzyme, 0% activity).[33]
-
-
Enzyme Addition and Pre-incubation:
-
Reaction Initiation and Incubation:
-
Prepare the 2'3'-cGAMP substrate solution (e.g., 5 µM) in assay buffer.[15]
-
Initiate the enzymatic reaction by adding the cGAMP solution to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). This time should be optimized to ensure the reaction remains in the linear range.[15][33]
-
-
AMP Detection:
-
Stop the enzymatic reaction and detect the generated AMP by following the manufacturer's protocol for the AMP-Glo™ Assay Kit.[33]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background signal (negative control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[33]
-
Caption: Workflow for an in vitro luminescence-based ENPP1 inhibition assay.
Colorimetric ENPP1 Activity Assay
An alternative, simpler method uses a colorimetric substrate.
Principle: This assay uses the artificial substrate p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP). ENPP1 hydrolyzes pNP-TMP to release p-nitrophenol, which is yellow and can be quantified by measuring absorbance at 405 nm.[34]
Procedure:
-
Cell Lysis: Lyse cells expressing ENPP1 in a suitable buffer (e.g., 1% Triton, 200 mM Tris, pH 8.0).[34]
-
Reaction Setup: Incubate equivalent amounts of protein lysate with the pNP-TMP substrate (e.g., 1 mg/ml) for 1 hour.[34]
-
Reaction Termination: Stop the reaction by adding 100 mM NaOH.[34]
-
Detection: Measure the absorbance of the resulting yellow product at 405 nm.[34]
Conclusion and Future Directions
ENPP1 has emerged from a well-understood enzyme in mineralization to a critical immune checkpoint and a modulator of metabolic signaling.[3][20] Its role as the primary hydrolase of the STING agonist cGAMP has placed it at the forefront of cancer immunotherapy research.[3][4] The development of potent and selective small molecule inhibitors is a promising strategy to enhance anti-tumor immunity, with several candidates now advancing into clinical trials.[23][24][26][35] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, exploring combination therapies (e.g., with checkpoint blockers or radiotherapy), and further elucidating the therapeutic potential of ENPP1 inhibition in metabolic diseases.[23][24][25][26] A deeper understanding of ENPP1's multifaceted roles will continue to open new avenues for therapeutic intervention across a spectrum of human diseases.[20]
References
- 1. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pnas.org [pnas.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 20. ENPP1 gene, insulin resistance and related clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ENPP1 ameliorates vascular calcification via inhibiting the osteogenic transformation of VSMCs and generating PPi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ENPP1 in Blood and Bone: Skeletal and Soft Tissue Diseases Induced by ENPP1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. ENPP1 Immunobiology as a Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 27. ENPP1 Affects Insulin Action and Secretion: Evidences from In Vitro Studies | PLOS One [journals.plos.org]
- 28. researchgate.net [researchgate.net]
- 29. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 31. aacrjournals.org [aacrjournals.org]
- 32. IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours - ecancer [ecancer.org]
- 33. benchchem.com [benchchem.com]
- 34. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 35. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
The Ascendancy of ENPP1 Inhibitors: A Technical Guide to Their History and Development
For Immediate Release – A comprehensive technical guide detailing the history, development, and therapeutic potential of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors. This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the evolution of ENPP1 inhibition from a nascent concept to a promising clinical strategy, particularly in the fields of immuno-oncology and rare diseases.
Introduction: The Multifaceted Role of ENPP1
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein with a pivotal role in various physiological and pathological processes.[1] Identified decades ago, its primary functions include the hydrolysis of extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2][3] This enzymatic activity is crucial for regulating purinergic signaling, which influences a wide array of functions including cardiovascular, neurological, and immunological responses.[4][5]
ENPP1's role extends to:
-
Mineralization: By generating PPi, a key inhibitor of hydroxyapatite formation, ENPP1 is critical in preventing abnormal soft tissue and vascular calcification.[6][7]
-
Insulin Signaling: ENPP1 can interact with the insulin receptor, and its overexpression is associated with insulin resistance, a hallmark of type 2 diabetes.[3][8][9]
-
Innate Immunity: More recently, ENPP1 has been identified as a critical negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway, a key component of the innate immune system.[1][10]
This discovery of its role in dampening anti-tumor immunity has positioned ENPP1 as a highly attractive therapeutic target for cancer immunotherapy.[11][12]
History of ENPP1 as a Therapeutic Target
The journey to targeting ENPP1 began with observations of its dysregulation in various diseases.
-
Early Focus on Metabolic Disease: Initial interest in ENPP1 as a drug target was largely driven by its association with insulin resistance. Studies showed that increased ENPP1 expression could impair insulin signaling.[8][9] A specific polymorphism, K121Q, was found to more strongly inhibit the insulin receptor, increasing the risk for type 2 diabetes.[6]
-
Role in Rare Mineralization Disorders: The understanding of ENPP1's function in mineralization came from the study of rare genetic disorders. Biallelic loss-of-function mutations in the ENPP1 gene cause Generalized Arterial Calcification of Infancy (GACI) and Autosomal Recessive Hypophosphatemic Rickets type 2 (ARHR2).[13] These devastating conditions highlighted the potential of modulating ENPP1 activity to treat diseases of pathologic mineralization.
-
The Immuno-oncology Revolution: A paradigm shift occurred with the discovery that ENPP1 is the dominant hydrolase of extracellular 2'3'-cyclic GMP-AMP (2’3’-cGAMP).[14][15] Cancer cells can produce and export cGAMP, which acts as a crucial immunotransmitter to activate the anti-cancer STING pathway in host immune cells.[12][16] By degrading extracellular cGAMP, ENPP1 effectively shuts down this alarm system, allowing tumors to evade immune surveillance.[10][17] This insight established ENPP1 as a novel innate immune checkpoint, sparking a surge in the development of inhibitors for cancer immunotherapy.[14][15]
Development and Classes of ENPP1 Inhibitors
The development of ENPP1 inhibitors has progressed from non-specific substrate analogs to highly potent and selective small molecules and enzyme replacement therapies.
Nucleotide-Based Inhibitors
Early inhibitors were predominantly nucleotide-based substrate analogs, such as adenine nucleotide derivatives.[5] While useful as research tools, these compounds often suffered from poor oral bioavailability and negative charges at physiological pH, limiting their therapeutic potential.[4]
Small Molecule Inhibitors
The focus has shifted to developing non-nucleotide, small molecule inhibitors with improved drug-like properties. Through structure-aided design and extensive structure-activity relationship (SAR) studies, researchers have developed potent, cell-impermeable inhibitors that specifically target extracellular ENPP1.[12][18] This approach has yielded best-in-class compounds with excellent potency (Ki < 2 nM) and favorable physicochemical and pharmacokinetic profiles, enabling their use in vivo.[12][19] These inhibitors have demonstrated the ability to delay tumor growth in mouse models of breast cancer.[12][20]
Enzyme Replacement Therapy
For genetic diseases caused by ENPP1 deficiency, the therapeutic strategy is different. Inozyme Pharma (now part of BioMarin) has developed INZ-701, a recombinant Fc fusion protein that functions as an ENPP1 enzyme replacement therapy.[21][22] Administered subcutaneously, INZ-701 is designed to restore levels of PPi and adenosine, thereby addressing the pathologic mineralization and intimal proliferation that drive morbidity and mortality in conditions like GACI and ABCC6 Deficiency.[21][22][23]
Key Signaling Pathways and Mechanism of Action
ENPP1 inhibitors exert their effects by modulating two principal signaling pathways.
The cGAS-STING Pathway in Cancer Immunity
The cGAS-STING pathway is a sentinel of the innate immune system that detects cytosolic DNA, a danger signal associated with cancer.[10] Upon activation, it leads to the production of type I interferons, which orchestrate a robust anti-tumor immune response.[10] ENPP1 acts as a checkpoint by hydrolyzing 2’3’-cGAMP in the tumor microenvironment.[24] ENPP1 inhibitors block this degradation, increasing the concentration of extracellular cGAMP available to activate STING in surrounding immune cells, thereby turning immunologically "cold" tumors "hot".[14][15][17]
Figure 1. Mechanism of ENPP1 inhibition in the cGAS-STING pathway.
Insulin Signaling Pathway
ENPP1 negatively modulates insulin receptor activation.[8] It can physically interact with the alpha subunit of the insulin receptor, leading to decreased tyrosine phosphorylation and subsequent dampening of the downstream signaling cascade.[9][25] Overexpression of ENPP1 is observed in tissues of insulin-resistant individuals.[8] While the primary clinical focus of current inhibitors is not type 2 diabetes, this pathway remains a relevant aspect of ENPP1 biology.[9]
Figure 2. Negative regulation of insulin signaling by ENPP1.
Quantitative Data Summary
The potency of ENPP1 inhibitors is a critical parameter in their development. The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) are standard measures of effectiveness.
| Table 1: Potency of Selected Small Molecule ENPP1 Inhibitors | |
| Inhibitor Class | Reported Potency (Ki or IC50) |
| Phosphonate Inhibitors | Ki < 2 nM[12] |
| Thioguanine-based Inhibitors (e.g., Lead Compound 43) | Good in vitro potency[11] |
| Imino Sulfanone-based Inhibitors (e.g., Enpp-1-IN-16) | Potent and selective[24] |
| STF-1623 | Potent, enables in vivo studies[26] |
Clinical Development Landscape
The therapeutic potential of modulating ENPP1 activity is being actively investigated in clinical trials for both oncology and rare diseases.
Oncology
Several small molecule ENPP1 inhibitors have entered early-phase clinical trials for the treatment of advanced solid tumors.[27] The primary goal is to enhance anti-tumor immunity by modulating the STING pathway.[27] These trials are evaluating the safety, tolerability, and preliminary efficacy of ENPP1 inhibitors as both monotherapy and in combination with other immunotherapies, like checkpoint inhibitors.[27][28]
| Table 2: Selected ENPP1 Inhibitors in Clinical Trials for Oncology | ||||
| Inhibitor | Sponsor/Developer | Phase | Indication | Mechanism |
| RBS2418 | Riboscience | Phase 1a/1b | Advanced/Metastatic Solid Tumors[27][29] | Small Molecule Inhibitor[28] |
| TXN10128 | - | Phase 1 | Advanced/Metastatic Solid Tumors[27] | Small Molecule Inhibitor |
| SR-8541A | - | Phase 1 | Advanced/Metastatic Solid Tumors[27] | Small Molecule Inhibitor |
| ISM5939 | Insilico Medicine | IND Cleared | Solid Tumors[30] | Oral Small Molecule Inhibitor[30] |
Rare Diseases
For ENPP1 deficiency, the clinical development focuses on enzyme replacement therapy.
| Table 3: Enzyme Replacement Therapy in Clinical Trials for Rare Disease | ||||
| Therapy | Sponsor/Developer | Phase | Indication | Mechanism |
| INZ-701 | Inozyme Pharma (BioMarin) | Phase 1/2, Phase 3 | ENPP1 Deficiency, ABCC6 Deficiency[21][23][31] | Recombinant ENPP1-Fc Fusion Protein[22] |
In Phase 1/2 trials, INZ-701 was generally well-tolerated and led to rapid, significant, and sustained increases in plasma PPi levels in patients with ENPP1 Deficiency.[21][32]
Key Experimental Protocols
The characterization of ENPP1 inhibitors relies on a suite of robust biochemical and cellular assays.
In Vitro ENPP1 Enzymatic Activity Assay
This assay is fundamental for determining the potency (IC50) of inhibitors.
-
Principle: Measures the enzymatic activity of ENPP1 by quantifying the product of substrate hydrolysis. Various methods exist, including colorimetric, fluorescent, and luminescence-based assays.[33][34]
-
A. Colorimetric Assay:
-
Substrate: p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP).[33]
-
Procedure:
-
Lyse cells expressing ENPP1 (e.g., in 1% Triton, 200 mM Tris, pH 8.0).[33]
-
Incubate equivalent amounts of protein with the inhibitor at various concentrations.
-
Add 1 mg/ml pNP-TMP and incubate for 1 hour.[33]
-
Stop the reaction by adding 100 mM NaOH.[33]
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.[33]
-
-
-
B. Fluorescence Polarization (FP) Assay:
-
Substrate: Physiological substrates like ATP or 2’3’-cGAMP.[2]
-
Procedure:
-
Set up the assay in a 384-well plate with controls (no enzyme, no inhibitor).[2]
-
Add serial dilutions of the inhibitor to appropriate wells.
-
Add a solution of recombinant ENPP1 enzyme. Pre-incubate to allow inhibitor binding.
-
Initiate the reaction by adding the substrate (e.g., 2’3’-cGAMP). Incubate for 60 minutes at room temperature.[2]
-
Add a detection mix containing an antibody specific for the product (AMP/GMP) and a fluorescent tracer.[2]
-
Incubate for 60 minutes to allow the detection reaction to reach equilibrium.[2]
-
Measure fluorescence polarization. The signal is inversely proportional to the amount of product formed.
-
Plot percent inhibition against inhibitor concentration to determine the IC50 value.[2]
-
-
Figure 3. General workflow for an in vitro ENPP1 inhibitor assay.
Cellular STING Activation Assay
This assay measures the functional consequence of ENPP1 inhibition—the potentiation of STING pathway activation.
-
Principle: Measures the downstream output of STING activation, such as the production of Interferon-β (IFN-β), in a cellular context.[35]
-
Cell Lines: Human monocytic cell lines like THP-1 or peripheral blood mononuclear cells (PBMCs) are commonly used.[35] Reporter cell lines expressing luciferase under the control of an IRF-inducible promoter are also available.[36]
-
Procedure (using ELISA for IFN-β):
-
Plate cells (e.g., THP-1) in a 96-well plate.[35]
-
Treat cells with a STING agonist (e.g., 2'3'-cGAMP) with and without a range of concentrations of the ENPP1 inhibitor.[24][35]
-
Incubate for 24 hours at 37°C, 5% CO2.[35]
-
Harvest cell culture supernatants.
-
Quantify the amount of secreted IFN-β using a conventional sandwich ELISA kit.[35][37]
-
Analyze the data to determine the fold-change in IFN-β production in the presence of the inhibitor compared to the agonist alone.[24]
-
Future Directions and Conclusion
The field of ENPP1 inhibition is rapidly advancing. Future research will likely focus on:
-
Combination Therapies: Exploring the synergy between ENPP1 inhibitors and other cancer therapies, particularly immune checkpoint inhibitors like anti-PD-1, is a high priority.[14][28]
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to ENPP1-targeted therapies is crucial for clinical success.[14] Low ENPP1 expression has already been shown to predict response to pembrolizumab in breast cancer patients.[14]
-
Expanding Indications: Investigating the role of ENPP1 inhibitors in other diseases, including metabolic and inflammatory disorders, remains an area of interest.[3]
References
- 1. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors-A STING in the Tale of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 5. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. cyagen.com [cyagen.com]
- 8. ENPP1 Affects Insulin Action and Secretion: Evidences from In Vitro Studies | PLOS One [journals.plos.org]
- 9. New Insights into the Role of ENPP1 in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biospace.com [biospace.com]
- 22. biospace.com [biospace.com]
- 23. BioMarin Strengthens Enzyme Therapy Business with Acquisition of Inozyme Pharma - BioMarin Corporate [biomarin.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. ENPP1 Inhibitor Triggers Innate Immunity in Solid Tumors | Technology Networks [technologynetworks.com]
- 27. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 28. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Facebook [cancer.gov]
- 30. IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours - ecancer [ecancer.org]
- 31. youtube.com [youtube.com]
- 32. Inozyme Pharma Provides Update for Phase 1/2 Clinical [globenewswire.com]
- 33. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 35. aacrjournals.org [aacrjournals.org]
- 36. invivogen.com [invivogen.com]
- 37. benchchem.com [benchchem.com]
Enpp-1-IN-14: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Enpp-1-IN-14, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). This document includes its chemical properties, biological activity, and detailed experimental protocols relevant to its study.
Core Compound Information
This compound is a small molecule inhibitor of ENPP1. The following table summarizes its key chemical identifiers. A related, well-characterized ENPP1 inhibitor, STF-1084, is also included for comparative purposes.
| Compound | CAS Number | Molecular Formula |
| This compound | 2687222-59-7 | C₁₅H₂₂ClN₅O₄S |
| STF-1084 | 2298390-71-1 | C₁₇H₂₄N₃O₅P |
Quantitative Biological Data
This compound demonstrates potent inhibition of ENPP1. The table below summarizes key quantitative data for this compound and STF-1084, providing a comparative look at their efficacy.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Recombinant Human ENPP-1 Assay | IC₅₀ | 32.38 nM | [1][2][3] |
| STF-1084 | In vitro ³²P-cGAMP TLC Assay | Kᵢ,app | 110 nM | [4][5] |
| Cellular Assay | IC₅₀ | 340 nM | [4][5] | |
| Selectivity vs. ENPP2 | Kᵢ,app | 5.5 µM | [4] | |
| Selectivity vs. Alkaline Phosphatase | Kᵢ,app | >100 µM | [4] |
Signaling Pathway and Mechanism of Action
ENPP1 is a key negative regulator of the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway.[6][7] Cytosolic double-stranded DNA (dsDNA), a marker of cellular damage or viral infection, is detected by cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[8][9] cGAMP binds to and activates STING, an endoplasmic reticulum-resident protein.[8][10] This activation leads to a signaling cascade that results in the production of type I interferons and other inflammatory cytokines, mounting an anti-tumor or anti-viral immune response.[11][12] ENPP1, a transmembrane glycoprotein, hydrolyzes extracellular cGAMP, thereby dampening the STING-mediated immune response.[7][12] this compound and other ENPP1 inhibitors block this hydrolysis, increasing the concentration of extracellular cGAMP and enhancing the anti-tumor immune response.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods for evaluating ENPP1 inhibitors.
In Vitro ENPP1 Inhibition Assay (IC₅₀ Determination)
This assay determines the concentration of this compound required to inhibit 50% of the recombinant human ENPP1 (rhENPP1) activity.
Materials:
-
Recombinant human ENPP1 enzyme
-
This compound
-
2',3'-cGAMP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1.5 mM CaCl₂, and 10 µM ZnCl₂[13]
-
DMSO
-
96-well plates
-
Plate reader for luminescence or fluorescence detection
-
AMP/GMP detection kit (e.g., Transcreener® AMP²/GMP² Assay)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in Assay Buffer to create a range of concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add the diluted this compound solutions to the wells of the 96-well plate. Include wells for a positive control (a known ENPP1 inhibitor) and a negative control (vehicle/DMSO).
-
Enzyme Addition: Dilute the rhENPP1 enzyme to the desired concentration in Assay Buffer. Add the diluted enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the 2',3'-cGAMP substrate solution in Assay Buffer. Add the substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and measure the amount of AMP/GMP produced according to the detection kit manufacturer's protocol.
-
Data Analysis: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Cellular Extracellular cGAMP Degradation Assay
This assay measures the ability of this compound to prevent the degradation of extracellular cGAMP by cells expressing ENPP1.
Materials:
-
ENPP1-overexpressing cell line (e.g., 293T-ENPP1)
-
This compound
-
Exogenous 2',3'-cGAMP (with a trace amount of [³²P]-cGAMP for detection)
-
Cell culture medium
-
Thin-Layer Chromatography (TLC) plates and mobile phase (e.g., 85% ethanol, 5 mM NH₄HCO₃)[13]
-
Phosphor imager
Procedure:
-
Cell Culture: Culture the ENPP1-overexpressing cells in appropriate multi-well plates.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound.
-
cGAMP Addition: Add exogenous 2',3'-cGAMP (spiked with [³²P]-cGAMP) to the cell culture medium.
-
Time-course Sampling: At different time points, collect aliquots of the culture medium.
-
TLC Analysis: Spot the collected medium onto TLC plates to separate the intact cGAMP from its hydrolyzed products (AMP and GMP).
-
Detection and Quantification: Expose the TLC plates to a phosphor screen and image using a phosphor imager. Quantify the amount of intact [³²P]-cGAMP remaining at each time point for each inhibitor concentration.
-
Data Analysis: Determine the rate of cGAMP degradation at each inhibitor concentration to assess the cellular efficacy of this compound.
In Vivo Anti-Tumor Activity Assay
This experiment evaluates the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.[3]
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Implant the tumor cells subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound (e.g., 50 mg/kg, intraperitoneally, twice daily) and the vehicle control to the respective groups for a specified duration (e.g., 31 days).[2][3]
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days to calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated group and the vehicle control group to determine the anti-tumor efficacy.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the evaluation of ENPP1 inhibitors like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. STF-1084 | ENPP1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
Enpp-1-IN-14 and the Modulation of Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that suppresses anti-tumor immunity. It primarily achieves this by hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule that activates the stimulator of interferon genes (STING) pathway. The cGAS-STING pathway is a pivotal component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-tumor response. By degrading extracellular cGAMP, ENPP1 effectively dampens this crucial immune surveillance mechanism. Furthermore, ENPP1's hydrolysis of ATP contributes to an immunosuppressive tumor microenvironment through the production of adenosine.
Small molecule inhibitors of ENPP1, such as Enpp-1-IN-14, are designed to block this enzymatic activity, thereby restoring and enhancing STING-mediated anti-tumor immunity. This technical guide provides an in-depth overview of the mechanism of action of ENPP1 inhibitors, with a focus on how they modulate immune responses. Due to the limited public availability of specific data for this compound, this guide will utilize data from other well-characterized, potent, and selective ENPP1 inhibitors as representative examples to illustrate the principles, experimental validation, and therapeutic potential of this class of molecules.
The Role of ENPP1 in Immune Suppression
ENPP1 is a type II transmembrane glycoprotein that functions as a key negative regulator of the cGAS-STING pathway.[1][2] Its primary immunomodulatory functions are:
-
Hydrolysis of extracellular 2'3'-cGAMP: Cancer cells, often characterized by genomic instability, can release cGAMP into the tumor microenvironment (TME). This extracellular cGAMP can be taken up by immune cells, such as dendritic cells, to activate the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines that promote a T-cell inflamed or "hot" TME. ENPP1, which is often overexpressed on cancer cells, hydrolyzes this extracellular cGAMP, preventing it from activating STING in neighboring immune cells and thus suppressing the anti-tumor immune response.[3][4]
-
Production of Adenosine: ENPP1 also hydrolyzes extracellular ATP to AMP. AMP is then converted to the immunosuppressive molecule adenosine by CD73.[5] Adenosine signaling in the TME can inhibit the function of various immune cells, including T cells and natural killer (NK) cells, further contributing to immune evasion by the tumor.[6]
Mechanism of Action of this compound and other ENPP1 Inhibitors
This compound and other small molecule inhibitors of ENPP1 are designed to bind to the catalytic site of the enzyme, blocking its phosphodiesterase activity. This inhibition leads to two key downstream effects that synergistically enhance anti-tumor immunity:
-
Increased Extracellular cGAMP and STING Activation: By preventing the degradation of extracellular cGAMP, ENPP1 inhibitors lead to its accumulation in the TME. This elevated cGAMP activates the STING pathway in immune cells, leading to:
-
Enhanced production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[7]
-
Increased recruitment and activation of immune cells, including dendritic cells, T cells (CD4+ and CD8+), and NK cells, into the tumor.[3][8]
-
Conversion of "cold" (non-immunogenic) tumors into "hot" (immunogenic) tumors that are more susceptible to immune-mediated killing and other immunotherapies like checkpoint inhibitors.
-
-
Reduced Adenosine-Mediated Immunosuppression: By inhibiting the hydrolysis of ATP, ENPP1 inhibitors also reduce the production of AMP, a precursor for the immunosuppressive molecule adenosine. This reduction in adenosine levels helps to alleviate the suppression of T cell and NK cell activity in the TME.[5]
The following diagram illustrates the central role of ENPP1 in suppressing the cGAS-STING pathway and how its inhibition by molecules like this compound can restore anti-tumor immunity.
Caption: ENPP1 inhibition by this compound enhances anti-tumor immunity.
Quantitative Data for Representative ENPP1 Inhibitors
While specific quantitative data for this compound is not publicly available, the following tables summarize the potency and efficacy of other well-characterized ENPP1 inhibitors. This data is illustrative of the expected performance of a potent and selective ENPP1 inhibitor.
Table 1: In Vitro Potency of Representative ENPP1 Inhibitors
| Compound Name | Assay Type | Substrate | Potency (Ki or IC50) | Reference |
| AVA-NP-695 | Enzymatic Assay | 2'3'-cGAMP | Ki = 281 pM | [9] |
| Enzymatic Assay | p-Nph-5'-TMP | IC50 = 6.25 nM | [9] | |
| SR-8314 | Enzymatic Assay | ATP | Ki = 79 nM | [8][10] |
| RBS2418 | Enzymatic Assay | cGAMP | Ki = 0.14 nM | [6] |
| Enzymatic Assay | ATP | Ki = 0.13 nM | [6] | |
| OC-1 | Enzymatic Assay | Not Specified | Ki < 10 nM | [7] |
| STF-1084 | cGAMP Hydrolysis Assay | cGAMP | IC50 = 149 ± 20 nM | [11] |
Table 2: Cellular Activity of Representative ENPP1 Inhibitors
| Compound Name | Cell Line | Assay | Endpoint | Potency (EC50) | Reference |
| ZXP-8202 | MDA-MB-231 / THP-1 | IFN-β Production | IFN-β levels | 10 nM | [5] |
| MDA-MB-231 | Cell-based Enzymatic | cGAMP hydrolysis | 20 nM | [5] | |
| AVA-NP-695 | THP-1 Dual™ | IFN-β Reporter Assay | Luciferase activity | Dose-dependent increase | [9][12] |
Table 3: In Vivo Anti-Tumor Efficacy of Representative ENPP1 Inhibitors
| Compound Name | Animal Model | Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Unnamed Inhibitor ("7") | Murine | Not Specified | Combination with anti-PD-1 | 77.7% | [13] |
| Insilico Medicine Cpd | Syngeneic Mice | MC38 | Monotherapy (single dose) | 67% | [14] |
| OC-1 | Syngeneic Mice | CT26, MC38 | Monotherapy | 20-40% | [7] |
| Combination with anti-PD-1 | ~75% | [7] | |||
| ZXP-8202 | Syngeneic Mice | CT26 | Monotherapy | ~70% | [5] |
| AVA-NP-695 | Syngeneic Mice | 4T1 | Monotherapy | Superior to Olaparib and anti-PD-1 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize ENPP1 inhibitors. These protocols are based on published literature and can be adapted for the evaluation of new compounds like this compound.
ENPP1 Enzymatic Inhibition Assay (cGAMP Hydrolysis)
This assay measures the ability of a test compound to inhibit the hydrolysis of cGAMP by recombinant ENPP1.
Materials:
-
Recombinant Human ENPP1
-
2'3'-cGAMP
-
[32P]-cGAMP (for radiolabeling)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl2, 500 µM CaCl2
-
Test compound (e.g., this compound)
-
Thin Layer Chromatography (TLC) plates
-
Phosphor screen and imager
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a reaction plate, combine recombinant ENPP1 (e.g., 3 nM), cGAMP (e.g., 5 µM, spiked with a trace amount of [32P]-cGAMP), and the test compound at various concentrations.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 3 hours).
-
Stop the reaction by heat inactivation at 95°C for 10 minutes.
-
Spot an aliquot of each reaction onto a TLC plate.
-
Develop the TLC plate using an appropriate mobile phase (e.g., 85% ethanol, 5 mM NH4HCO3) to separate cGAMP from its hydrolysis products.[15]
-
Dry the TLC plate and expose it to a phosphor screen.
-
Image the phosphor screen and quantify the amount of intact [32P]-cGAMP remaining in each reaction.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell-Based STING Activation Assay (IFN-β Reporter)
This assay assesses the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.
Materials:
-
THP-1 Dual™ Reporter Cells (InvivoGen) or similar reporter cell line expressing a luciferase gene under the control of an IFN-stimulated response element (ISRE).
-
Cell culture medium (e.g., RPMI-1640 supplemented with FBS, antibiotics).
-
2'3'-cGAMP.
-
Test compound (e.g., this compound).
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed the THP-1 reporter cells into a 96-well plate at a suitable density (e.g., 25,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a pre-incubation period (e.g., 1-2 hours).
-
Stimulate the cells with a fixed concentration of 2'3'-cGAMP (e.g., 25 µM).[9][12]
-
Incubate the plate for an appropriate duration (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 of the test compound.
In Vivo Anti-Tumor Efficacy Study
This study evaluates the anti-tumor activity of an ENPP1 inhibitor in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c).
-
Murine tumor cell line (e.g., MC38, CT26, 4T1).
-
Test compound (e.g., this compound) formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, test compound as monotherapy, combination with checkpoint inhibitor).
-
Administer the test compound and control treatments according to a predefined schedule (e.g., daily, twice daily).
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
The following diagrams provide visual representations of key concepts and workflows related to the immunomodulatory activity of this compound.
References
- 1. ZXP-8202 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 4. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ENPP1 | Insilico Medicine [insilico.com]
- 15. pnas.org [pnas.org]
Methodological & Application
Enpp-1-IN-14: Application Notes and In Vitro Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpp-1-IN-14 is a potent small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).[1][2] ENPP1 is a type II transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism. Notably, ENPP1 is the primary enzyme responsible for the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immunity pathway.[3] By degrading cGAMP, ENPP1 acts as a negative regulator of the STING pathway, thereby suppressing anti-tumor immune responses.[4][5] Inhibition of ENPP1 with this compound presents a promising therapeutic strategy for enhancing innate immunity in the tumor microenvironment.[6][7]
These application notes provide detailed protocols for the in vitro characterization of this compound, including methodologies for assessing its enzymatic inhibition and cellular activity.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the enzymatic activity of ENPP1. This inhibition leads to two key downstream effects that contribute to an enhanced anti-tumor immune response:
-
Potentiation of the cGAS-STING Pathway: By preventing the hydrolysis of extracellular cGAMP, this compound increases the local concentration of this immunotransmitter. Elevated cGAMP levels lead to the activation of the STING protein in adjacent immune cells, such as dendritic cells and macrophages. This, in turn, triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, fostering a robust anti-tumor immune response.[4][5]
-
Modulation of the Adenosine Pathway: ENPP1 also hydrolyzes extracellular ATP to produce AMP. AMP is subsequently converted to the immunosuppressive molecule adenosine by the ecto-5'-nucleotidase CD73. By inhibiting ENPP1, this compound can reduce the production of AMP and, consequently, adenosine in the tumor microenvironment, further alleviating immunosuppression.[4]
Quantitative Data
The following table summarizes the in vitro potency of this compound and provides a comparison with other known ENPP1 inhibitors.
| Inhibitor Name | Target | IC50/Ki | Assay Type | Substrate | Reference |
| This compound | Recombinant Human ENPP1 | IC50: 32.38 nM | Biochemical Assay | Not Specified | [1][2] |
| Compound 31 | ENPP1 | IC50: 14.68 nM | Biochemical Assay | Not Specified | [8] |
| STF-1623 | ENPP1 | Ki,app = 110 nM | [³²P]cGAMP TLC assay | cGAMP | [9] |
| GBD-09259 | ENPP1 | IC50: 6.7 nM | 2'3' cGAMP Hydrolysis | cGAMP | [10] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by ENPP1 and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDE | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. ENPP1 | Insilico Medicine [insilico.com]
- 7. Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Enpp-1-IN-14 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpp-1-IN-14 is a potent small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).[1][2] ENPP1 is a type II transmembrane glycoprotein that plays a critical role in negatively regulating the innate immune system.[3][4] It is the primary enzyme responsible for hydrolyzing extracellular 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway.[3][4] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced STING signaling, increased production of type I interferons (IFNs), and a subsequent anti-tumor immune response.[3][4][5] These characteristics make this compound a valuable tool for research in immuno-oncology and for the development of novel cancer therapeutics.[6][7]
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including methodologies for assessing its activity and downstream effects on the STING signaling pathway.
Mechanism of Action
This compound functions by blocking the enzymatic activity of ENPP1.[1][2] This inhibition leads to two key downstream effects that promote an anti-tumor immune response:
-
Potentiation of STING Signaling: In the tumor microenvironment, cytosolic double-stranded DNA (dsDNA) from cancer cells is detected by the enzyme cGAS, which then synthesizes cGAMP.[3] cGAMP is exported from the cancer cells and taken up by adjacent immune cells, such as dendritic cells, where it activates the STING pathway.[4] ENPP1 on the surface of cancer cells degrades this extracellular cGAMP, dampening the immune response. This compound inhibits this degradation, leading to higher concentrations of extracellular cGAMP, robust STING activation, and increased production of IFN-β and other pro-inflammatory cytokines.[4][8][9]
-
Reduction of Immunosuppressive Adenosine: ENPP1 can also hydrolyze ATP to AMP, which is subsequently converted to the immunosuppressive molecule adenosine by CD73.[4] By inhibiting ENPP1, the production of adenosine can be reduced, further contributing to a more favorable anti-tumor immune environment.[4]
Quantitative Data
The following table summarizes the known quantitative data for this compound and representative data for other potent ENPP1 inhibitors in cellular contexts.
| Parameter | Compound | Value | Assay Type | Notes | Reference |
| IC₅₀ | This compound | 32.38 nM | Biochemical Assay | Recombinant human ENPP1 | [1][2] |
| Cellular EC₅₀ | Representative Inhibitor (AVA-NP-695) | ~50 - 500 nM | STING Activation Assay | IFN-β induction in THP-1 cells with exogenous cGAMP | [5] |
| In Vivo Efficacy | This compound | 50 mg/kg IP, BID | Tumor Growth Inhibition | - | [1][2] |
Note: Cellular potency (EC₅₀) for this compound is not publicly available. The provided range is based on the activity of other potent ENPP1 inhibitors and should be determined empirically for your specific cell system.
Recommended Cell Lines
The selection of an appropriate cell line is crucial for studying the effects of this compound. The following table provides a list of recommended cell lines based on their use in ENPP1 and STING pathway research.
| Cell Line | Type | Species | Key Features & Recommended Use | Reference |
| THP-1 | Acute Monocytic Leukemia | Human | Useful for studying STING pathway activation and cytokine release (e.g., IFN-β, CXCL10). Can be differentiated into macrophages. THP1-Dual™ reporter cells are also available. | [3][5] |
| MDA-MB-231 | Breast Adenocarcinoma | Human | Triple-negative breast cancer (TNBC) model. Expresses high levels of ENPP1. Suitable for in vitro assays of ENPP1 activity and STING activation in co-culture models. | [3][10] |
| 4T1 | Mammary Carcinoma | Murine | Syngeneic model for TNBC. Suitable for evaluating anti-metastatic effects and for in vivo studies in immunocompetent mice. Expresses high levels of ENPP1. | [3][11] |
| CT26 | Colon Carcinoma | Murine | Widely used syngeneic model for immuno-oncology. Responds to ENPP1 inhibition, especially in combination with immune checkpoint blockade. | [3][12] |
| MC38 | Colon Adenocarcinoma | Murine | Another common syngeneic model for immuno-oncology research that shows tumor growth inhibition with ENPP1 inhibitor treatment. | [3][12] |
| HepG2 | Hepatocellular Carcinoma | Human | Intrinsically expresses ENPP1. Suitable for cell-based ENPP1 activity assays. | [3][13] |
Experimental Protocols
Preparation and Handling of this compound
Proper handling and storage are critical to maintain the stability and activity of this compound.
-
Storage: Store the solid compound at -20°C for long-term stability.[1][2] Store DMSO stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][2]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Working Solution: On the day of the experiment, thaw an aliquot of the DMSO stock and prepare fresh serial dilutions in the appropriate cell culture medium.
-
Solubility Considerations: Quinazoline-based compounds can have low aqueous solubility.[14] When diluting the DMSO stock into aqueous culture medium, vortex thoroughly. If precipitation is observed, consider using a lower final concentration or incorporating a small amount of a non-ionic surfactant like Tween 80 (at a final concentration of ≤0.1%) in the medium. The final DMSO concentration in the cell culture should be kept below 0.5%, and ideally below 0.1%, to avoid solvent toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Protocol: Cellular STING Activation Assay (IFN-β Induction)
This protocol measures the ability of this compound to enhance cGAMP-mediated STING activation by quantifying the production of a key downstream cytokine, IFN-β.
Materials:
-
THP-1 cells (or another suitable cell line)
-
RPMI-1640 medium with 10% FBS and Penicillin-Streptomycin
-
This compound
-
2'3'-cGAMP
-
96-well cell culture plates
-
Reagents for quantifying IFN-β (ELISA kit or qRT-PCR primers/probes)
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Also prepare a 2X solution of a sub-maximal concentration of 2'3'-cGAMP (e.g., 25 µM, this should be optimized for your cell line to induce a moderate response).[5]
-
Cell Treatment:
-
Add 50 µL of the this compound serial dilutions to the appropriate wells. For controls, add 50 µL of medium with DMSO (vehicle control).
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
Add 50 µL of the 2X cGAMP solution to the wells. For negative controls, add 50 µL of medium.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[15]
-
Analysis:
-
For ELISA: Carefully collect the cell culture supernatant. Measure the concentration of secreted IFN-β using a human IFN-β ELISA kit according to the manufacturer's instructions.
-
For qRT-PCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (qRT-PCR) to measure the relative mRNA expression of IFNB1 and other interferon-stimulated genes (e.g., CXCL10). Normalize the expression to a housekeeping gene (e.g., ACTB or GAPDH).
-
-
Data Analysis: Plot the IFN-β levels (protein concentration or fold change in mRNA) against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic regression to determine the EC₅₀ value.
Protocol: Western Blot for STING Pathway Phosphorylation
This protocol is used to detect the phosphorylation of key proteins in the STING signaling cascade as a direct measure of pathway activation.[1]
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and blotting equipment
-
PVDF membrane
-
Primary antibodies: anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., THP-1 or MDA-MB-231) in 6-well plates. Grow to 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., 1 µM) with or without cGAMP for a shorter time course (e.g., 0, 30, 60, 120 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. The level of pathway activation is determined by the ratio of the phosphorylated protein to the total protein.
Conclusion
This compound is a potent and valuable tool for investigating the role of the ENPP1-STING signaling axis in various cellular contexts, particularly in cancer immunology. The protocols provided here offer a framework for characterizing its cellular activity, from direct measurement of STING pathway activation to the analysis of downstream signaling events. Careful optimization of experimental conditions, including inhibitor concentration and incubation times, is essential for obtaining robust and reproducible results. These detailed methodologies will aid researchers in effectively utilizing this compound to advance the understanding and therapeutic targeting of the ENPP1 enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Revolutionizing Cancer Immunotherapy: A High-Throughput Screening Assay for the Potent ENPP1 Inhibitor, ENPP1-IN-14
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the innate immune system, representing a promising therapeutic target for cancer immunotherapy.[1][2][3][4] By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens the stimulator of interferon genes (STING) pathway, thereby suppressing anti-tumor immune responses.[1][3][4][5] Potent and selective inhibitors of ENPP1, such as ENPP1-IN-14, can restore STING signaling and unlock the immune system's potential to combat cancer.[6][7] This application note provides a detailed protocol for a robust, high-throughput screening (HTS) assay designed to identify and characterize ENPP1 inhibitors like ENPP1-IN-14. The described fluorescence polarization (FP)-based assay offers a sensitive and scalable method for academic and industrial researchers in drug discovery.
Introduction
The cGAS-STING pathway is a pivotal component of the innate immune response to cancer, initiated by the detection of cytosolic DNA.[2] Upon activation, cyclic GMP-AMP synthase (cGAS) produces cGAMP, which acts as a second messenger to activate STING.[1][5] This activation leads to the production of type I interferons and other cytokines, ultimately promoting the activation of tumor-specific T cells.[2][3] However, the efficacy of this anti-tumor response is often limited by the enzymatic activity of ENPP1, which degrades extracellular cGAMP.[1][2][4]
ENPP1 is a type II transmembrane glycoprotein that hydrolyzes cGAMP to AMP and GMP, effectively acting as an immune checkpoint.[2][3] Elevated ENPP1 expression has been correlated with poor prognosis in several cancers.[1] Therefore, inhibiting ENPP1 activity presents a compelling strategy to enhance anti-tumor immunity.[5][7][8] ENPP1-IN-14 is a potent ENPP1 inhibitor with a reported IC₅₀ of 32.38 nM for recombinant human ENPP1.[6] To facilitate the discovery of novel ENPP1 inhibitors and to characterize their potency and selectivity, a reliable and efficient HTS assay is essential.
This application note details a fluorescence polarization-based HTS assay for ENPP1, leveraging the Transcreener® AMP²/GMP² Assay principle.[2][9][10] This homogenous, mix-and-read assay directly detects the AMP and GMP produced by ENPP1's hydrolysis of cGAMP, offering high sensitivity and compatibility with automated screening platforms.
ENPP1 Signaling Pathway
The cGAS-STING pathway and the regulatory role of ENPP1 are depicted in the following diagram.
Caption: The cGAS-STING signaling pathway and its negative regulation by ENPP1.
High-Throughput Screening Assay Workflow
The following diagram illustrates the workflow for the fluorescence polarization-based HTS assay for ENPP1 inhibitors.
Caption: Workflow for the ENPP1 inhibitor high-throughput screening assay.
Experimental Protocols
Principle of the Assay
This HTS assay is based on a competitive fluorescence polarization immunoassay. ENPP1 hydrolyzes its substrate, cGAMP, to produce AMP and GMP. The Transcreener® AMP²/GMP² Assay detection mixture contains an antibody specific for AMP/GMP and a fluorescent tracer.[2][10] In the absence of ENPP1 activity, the tracer binds to the antibody, resulting in a high FP signal. When ENPP1 is active, the produced AMP and GMP displace the tracer from the antibody, causing a decrease in the FP signal. The magnitude of this decrease is proportional to the amount of AMP/GMP produced and, therefore, to the ENPP1 activity. Inhibitors of ENPP1 will prevent the hydrolysis of cGAMP, resulting in a higher FP signal.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human ENPP1 | R&D Systems | 9168-EN |
| 2'3'-cGAMP | InvivoGen | tlrl-nacga23 |
| Transcreener® AMP²/GMP² FP Assay | BellBrook Labs | 3012-1K |
| ENPP1-IN-14 | MedChemExpress | HY-145618 |
| Assay Buffer (50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) | - | - |
| 384-well, low-volume, black, round-bottom plates | Corning | 3676 |
| Multichannel pipettes and/or automated liquid handling system | - | - |
| Plate reader capable of measuring fluorescence polarization | - | - |
Assay Protocol
-
Compound Plating:
-
Prepare serial dilutions of ENPP1-IN-14 and other test compounds in 100% DMSO.
-
Using an acoustic dispenser or a liquid handler, transfer 50 nL of each compound dilution to the wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (for high and low signal controls).
-
-
Reagent Preparation:
-
Prepare the complete Assay Buffer.
-
Dilute recombinant human ENPP1 to a working concentration of 200 pM in cold Assay Buffer.[2]
-
Prepare the cGAMP substrate solution at a working concentration of 20 µM in Assay Buffer.
-
-
Enzyme Addition:
-
Add 5 µL of the 200 pM ENPP1 solution to all wells containing test compounds and to the high signal control wells.
-
Add 5 µL of Assay Buffer without enzyme to the low signal (no enzyme) control wells.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to collect the contents at the bottom of the wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound pre-incubation with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 5 µL of the 20 µM cGAMP substrate solution to all wells. The final reaction volume is 10 µL.
-
The final concentrations in the reaction are: 100 pM ENPP1 and 10 µM cGAMP.
-
-
Enzymatic Reaction Incubation:
-
Centrifuge the plate briefly (1 min at 1000 rpm).
-
Incubate the plate at room temperature for 60 minutes.[2]
-
-
Detection:
-
Prepare the Transcreener® AMP²/GMP² detection reagent according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent to each well.
-
Centrifuge the plate briefly (1 min at 1000 rpm).
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Fluorescence Polarization Reading:
-
Read the plate on a compatible plate reader using the appropriate filters for the far-red tracer.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (FP_compound - FP_high_signal) / (FP_low_signal - FP_high_signal) where:
-
FP_compound is the fluorescence polarization signal in the presence of the test compound.
-
FP_high_signal is the average fluorescence polarization signal of the high signal control (DMSO + enzyme).
-
FP_low_signal is the average fluorescence polarization signal of the low signal control (no enzyme).
-
-
-
Determine IC₅₀ Values:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each inhibitor.
-
-
Assay Quality Control:
-
The quality and robustness of the assay can be evaluated by calculating the Z' factor: Z' = 1 - (3 * (SD_low_signal + SD_high_signal)) / |Mean_low_signal - Mean_high_signal|
-
A Z' factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.[2]
-
Data Presentation
Table 1: Assay Parameters for ENPP1 HTS
| Parameter | Value |
| Assay Format | Fluorescence Polarization |
| Plate Format | 384-well |
| Final Reaction Volume | 10 µL |
| ENPP1 Concentration | 100 pM |
| cGAMP Concentration | 10 µM |
| Reaction Time | 60 minutes |
| Detection Time | 60 minutes |
| Temperature | Room Temperature |
| Z' Factor | > 0.7 |
Table 2: Potency of ENPP1-IN-14
| Compound | Target | Assay Type | Substrate | IC₅₀ (nM) | Reference |
| ENPP1-IN-14 | Human ENPP1 | Biochemical | ATP/cGAMP | 32.38 | [6] |
Conclusion
The detailed application note and protocol describe a robust and sensitive high-throughput screening assay for the identification and characterization of ENPP1 inhibitors. The fluorescence polarization-based method is well-suited for large-scale screening campaigns due to its homogenous format, simple workflow, and high signal-to-background ratio. By employing this assay, researchers can efficiently screen compound libraries to discover novel ENPP1 inhibitors and advance the development of new cancer immunotherapies. The characterization of potent inhibitors like ENPP1-IN-14 using this methodology will be crucial in progressing our understanding of ENPP1's role in health and disease and in the development of next-generation immuno-oncology drugs.
References
- 1. pnas.org [pnas.org]
- 2. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 8. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for Testing Enpp-1-IN-14 in a STING Activation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1] Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a key negative regulator of this pathway.[2][3] ENPP1 is a type II transmembrane glycoprotein that hydrolyzes the STING ligand, 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), thereby attenuating STING-mediated signaling.[4][5] Inhibition of ENPP1 presents a promising therapeutic strategy to enhance anti-tumor and anti-viral immunity by increasing the bioavailability of cGAMP and promoting STING activation.[6][7]
Enpp-1-IN-14 is a small molecule inhibitor of ENPP1. These application notes provide a detailed protocol for testing the ability of this compound to enhance STING activation in a cellular context. The described assays are designed to quantify the downstream effects of ENPP1 inhibition, providing a robust framework for characterizing the potency and mechanism of action of this compound.
Signaling Pathway
The cGAS-STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. Upon binding to dsDNA, cGAS catalyzes the synthesis of 2'3'-cGAMP from ATP and GTP.[1] Extracellular 2'3'-cGAMP can be taken up by neighboring cells, where it binds to and activates STING, an endoplasmic reticulum (ER)-resident protein.[8][9] STING activation leads to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[10] ENPP1 negatively regulates this pathway by hydrolyzing extracellular 2'3'-cGAMP, thus preventing STING activation in recipient cells.[2][11]
Figure 1: ENPP1-STING Signaling Pathway.
Experimental Protocols
This section details the protocols for a biochemical assay to determine the inhibitory activity of this compound against recombinant ENPP1 and a cell-based assay to measure the compound's effect on STING activation.
Biochemical ENPP1 Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human ENPP1.
Materials:
-
Recombinant human ENPP1 (rENPP1)
-
Assay Buffer: 50 mM Tris-HCl (pH 9.5), 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂[12]
-
Substrate: p-nitrophenyl thymidine 5′-monophosphate (p-Nph-5′-TMP) or 2'3'-cGAMP
-
This compound
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Add rENPP1 solution to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the reaction by adding the substrate solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction (e.g., by adding 100 mM NaOH for p-Nph-5′-TMP).
-
Measure the product formation using a plate reader (absorbance at 405 nm for p-Nph-5′-TMP).[13] For cGAMP hydrolysis, a coupled assay detecting AMP/GMP can be used.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular STING Activation Assay
This protocol measures the ability of this compound to enhance 2'3'-cGAMP-mediated STING activation using a reporter cell line. THP1-Dual™ reporter cells, which contain an IRF-inducible secreted luciferase reporter system, are recommended.[13]
Materials:
-
THP1-Dual™ reporter cells
-
Cell Culture Medium: RPMI 1640, supplemented with 10% FBS, Penicillin-Streptomycin
-
2'3'-cGAMP
-
This compound
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
Luminometer
-
96-well white-bottom plate
Procedure:
-
Seed THP1-Dual™ cells in a 96-well white-bottom plate at a density of approximately 100,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 1-2 hours prior to stimulation.
-
Stimulate the cells by adding a suboptimal concentration of 2'3'-cGAMP (e.g., 25 µM).[12] This concentration should be determined empirically to provide a sufficient assay window.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatant.
-
Measure the luciferase activity in the supernatant according to the manufacturer's instructions for the detection reagent.
-
Plot the luciferase activity against the concentration of this compound to determine the dose-response relationship.
Downstream Gene Expression Analysis (Optional)
To confirm STING pathway activation, the expression of interferon-stimulated genes (ISGs) such as IFNB1 and CXCL10 can be measured by quantitative real-time PCR (qPCR).[14]
Materials:
-
THP-1 cells
-
This compound and 2'3'-cGAMP
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Treat THP-1 cells with this compound and/or 2'3'-cGAMP as described in the cellular assay.
-
After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Biochemical Potency of ENPP1 Inhibitors
| Compound | Target | Substrate | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| This compound | Human ENPP1 | p-Nph-5'-TMP | To be determined | - |
| MV-626 | Human ENPP1 | 2'3'-cGAMP | ~60 | [2] |
| SR-8314 | Human ENPP1 | Not Specified | 79 | [2] |
| AVA-NP-695 | Human ENPP1 | p-Nph-5'-TMP | 14 ± 2 |[12] |
Table 2: Cellular STING Activation by ENPP1 Inhibitors
| Compound | Cell Line | Readout | EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| This compound | THP1-Dual™ | Luciferase Activity | To be determined | - |
| 2'3'-cGAMP | THP-1 | IFN-β Secretion | ~124 | [15] |
| 2'3'-cGAMP | Human PBMCs | IFN-β Secretion | ~70 |[15] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for characterizing an ENPP1 inhibitor like this compound.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of Assessing STING Activation and Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy | MDPI [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for ENPP-1-IN-14: A Potent ENPP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key enzyme that negatively regulates the cyclic GMP-AMP synthase (cGAS)-Stimulator of Interferon Genes (STING) signaling pathway by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP).[1][2][3][4] This pathway is crucial for initiating innate immune responses against infections and cancer.[1][3][4] By inhibiting ENPP1, the degradation of cGAMP is prevented, leading to enhanced activation of the STING pathway and subsequent anti-tumor immunity.[2][3] ENPP-1-IN-14 is a potent inhibitor of human ENPP1 with an IC50 value of 32.38 nM for the recombinant enzyme.[5] These application notes provide detailed protocols for the reconstitution and use of this compound in in vitro experiments to assess its inhibitory activity against ENPP1.
Product Information
| Property | Value | Reference |
| Product Name | This compound | [5] |
| Synonym | Compound 015 | [5] |
| CAS Number | 2687222-59-7 | |
| Molecular Formula | C15H22ClN5O4S | [5] |
| Molecular Weight | 403.88 g/mol | [5] |
| Appearance | White to off-white solid | |
| Purity | >98% | |
| Target | ENPP1 | [5] |
| IC50 | 32.38 nM (recombinant human ENPP1) | [5] |
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity.
| Form | Storage Temperature | Stability | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Avoid repeated freeze-thaw cycles. |
| -20°C | 1 month |
Reconstitution and Preparation of Stock Solutions
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to use freshly opened, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can affect solubility.[5]
Table for Preparing Stock Solutions:
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 2.476 mL | 12.38 mL |
| 5 mM | 0.495 mL | 2.476 mL |
| 10 mM | 0.248 mL | 1.238 mL |
| 23.82 mM (Max Solubility) | 0.104 mL | 0.520 mL |
Note: The maximum solubility in DMSO is approximately 9.62 mg/mL (23.82 mM).[5] Sonication may be required to fully dissolve the compound.[5]
Protocol for Reconstitution:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Vortex the solution until the compound is fully dissolved. If necessary, use an ultrasonic bath for 5-10 minutes to aid dissolution.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5]
ENPP1 Signaling Pathway
ENPP1 plays a critical role in attenuating the cGAS-STING signaling pathway. The following diagram illustrates this pathway and the mechanism of action of this compound.
Caption: ENPP1-mediated hydrolysis of cGAMP and its inhibition by this compound.
In Vitro ENPP1 Inhibition Assay Protocol
This protocol describes a fluorescence-based assay to determine the in vitro potency of this compound. The assay measures the activity of recombinant human ENPP1 by detecting the product of a fluorogenic substrate.
Materials and Reagents:
-
Recombinant Human ENPP1 enzyme
-
ENPP1 fluorogenic substrate (e.g., a commercially available substrate that releases a fluorescent signal upon cleavage by ENPP1)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.01% Brij-35)
-
DMSO (anhydrous)
-
96-well black, flat-bottom assay plates
-
Fluorescence plate reader
Experimental Workflow:
Caption: A generalized workflow for an in vitro ENPP1 inhibitor screening assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Thaw the recombinant ENPP1 enzyme on ice and dilute it to the desired working concentration in cold Assay Buffer.
-
Prepare the ENPP1 fluorogenic substrate at the desired working concentration in Assay Buffer.
-
-
Assay Plate Setup (96-well format):
-
Blank Wells: Add assay buffer and the vehicle (e.g., assay buffer with the same final concentration of DMSO as the inhibitor wells).
-
100% Activity (Negative Control) Wells: Add diluted ENPP1 enzyme and the vehicle.
-
Positive Control Wells (Optional): Add diluted ENPP1 enzyme and a known ENPP1 inhibitor at a concentration expected to give >90% inhibition.
-
Test Wells: Add diluted ENPP1 enzyme and the serial dilutions of this compound.
-
-
Pre-incubation:
-
Mix the contents of the wells gently.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate for 60 minutes at 37°C. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Test Well / Fluorescence of 100% Activity Well)]
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal or No Enzyme Activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot. |
| Incorrect assay buffer components or pH | Verify the composition and pH of the assay buffer. | |
| High Background Signal | Substrate instability or degradation | Prepare fresh substrate solution before each experiment. |
| Contaminated reagents or plate | Use fresh, high-quality reagents and new assay plates. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations | Maintain a consistent temperature during incubations. | |
| Precipitation of this compound | Poor solubility at final concentration | Ensure the final DMSO concentration is sufficient to maintain solubility. Consider using a lower concentration of the inhibitor. |
Conclusion
This compound is a valuable research tool for investigating the role of ENPP1 in the cGAS-STING pathway and for exploring its therapeutic potential, particularly in the context of cancer immunotherapy. The protocols provided in these application notes offer a framework for the reconstitution and in vitro characterization of this potent ENPP1 inhibitor. Careful adherence to these guidelines will help ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for Evaluating Enpp-1-IN-14 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that functions as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. By hydrolyzing the STING agonist 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 dampens innate immune responses. In the tumor microenvironment, elevated ENPP1 expression is associated with poor prognosis and resistance to immunotherapy. Enpp-1-IN-14 is a potent inhibitor of ENPP1, and by blocking its enzymatic activity, it aims to restore STING signaling, leading to enhanced anti-tumor immunity.
These application notes provide a comprehensive guide to selecting appropriate cell lines and detailed protocols for testing the efficacy of this compound.
Mechanism of Action of ENPP1 Inhibition
ENPP1 inhibitors like this compound block the hydrolysis of extracellular 2'3'-cGAMP. This leads to an accumulation of 2'3'-cGAMP in the tumor microenvironment, which can then activate the STING pathway in immune cells, such as dendritic cells. STING activation triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, promoting a T-cell-inflamed tumor microenvironment and enhancing anti-tumor immune responses.
Figure 1: ENPP1-STING signaling pathway and the mechanism of action of this compound.
Recommended Cell Lines for Efficacy Testing
The choice of cell line is critical and depends on the specific experimental goals. The following table summarizes suitable cell lines for testing the efficacy of this compound.
| Cell Line | Type | Species | Key Features & Recommended Use | ENPP1 Expression |
| THP-1 | Monocytic Leukemia | Human | Reporter cell line for STING pathway activation; measures downstream readouts like IFN-β production. Ideal for in vitro screening of STING activation.[1] | Low |
| 4T1 | Mammary Carcinoma | Murine | Highly metastatic triple-negative breast cancer model. Suitable for in vivo efficacy and anti-metastatic studies in immunocompetent BALB/c mice.[2][3] | High[3] |
| CT26 | Colon Carcinoma | Murine | Widely used syngeneic model for immuno-oncology research. Responds to ENPP1 inhibition, particularly in combination with checkpoint blockade. | Low to absent[4] |
| MC38 | Colon Adenocarcinoma | Murine | Another common syngeneic model for in vivo efficacy studies in immunocompetent C57BL/6 mice.[5][6] | Low to absent[4][6] |
| MDA-MB-231 | Breast Adenocarcinoma | Human | Triple-negative breast cancer cell line with high ENPP1 expression. Useful for in vitro cellular assays of ENPP1 inhibition.[1][7] | High[1][7] |
| A549 | Lung Carcinoma | Human | Non-small cell lung cancer line. Can be used for in vitro studies, and ENPP1 knockdown models are available. | Moderate to high |
| SK-OV-3, PA-1 | Ovarian Cancer | Human | Exhibit detectable ENPP1 activity and are suitable for in vitro studies of ENPP1 inhibition in the context of ovarian cancer. | Detectable |
Quantitative Data for ENPP1 Inhibitors
While specific cellular IC50/EC50 values for this compound are not widely available in peer-reviewed literature, the following tables provide the biochemical potency of this compound and comparative data for other known ENPP1 inhibitors.
Table 1: Biochemical Potency of this compound
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Recombinant Human ENPP1 | 32.38 | Biochemical Assay |
Table 2: Potency of Other Preclinical ENPP1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| AVA-NP-695 | Human ENPP1 | 14 ± 2 | Enzymatic Assay | [1] |
| Compound 4e | ENPP1 | 188 | Biochemical Assay | [7] |
| SR-8314 | ENPP1 | 79 (Kᵢ) | Enzymatic Assay | |
| MV-626 | ENPP1 | Not specified | - | |
| ISM5939 | ENPP1 (cGAMP degradation) | 0.63 | Biochemical Assay | [2] |
| ZX-8177 | ENPP1 | 11 | Cell-based Assay |
Experimental Protocols
In Vitro ENPP1 Activity Assay (cGAMP Hydrolysis)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant ENPP1.
Figure 2: Workflow for in vitro ENPP1 activity assay.
Materials:
-
Recombinant human ENPP1
-
This compound
-
2'3'-cGAMP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
96- or 384-well assay plates
-
Detection system (e.g., HPLC, cGAMP ELISA kit)
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.
-
Add diluted this compound or vehicle control (DMSO) to the assay plate.
-
Add recombinant ENPP1 to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding 2'3'-cGAMP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of remaining 2'3'-cGAMP or the generated products (AMP and GMP) using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular STING Pathway Activation Assay
This assay measures the ability of this compound to block cellular ENPP1 activity, leading to STING pathway activation in a reporter cell line.
Materials:
-
High ENPP1-expressing cells (e.g., MDA-MB-231 or 4T1)
-
THP-1 reporter cells (e.g., THP-1 Dual™ Lucia ISG cells)
-
This compound
-
2'3'-cGAMP
-
Cell culture media and supplements
-
Reagents for quantifying IFN-β (e.g., ELISA kit) or a luciferase reporter assay system
Procedure:
-
Seed high ENPP1-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).
-
Add a known concentration of exogenous 2'3'-cGAMP to the culture medium.
-
Incubate for a sufficient time (e.g., 24 hours) to allow for ENPP1-mediated hydrolysis of cGAMP in the control wells.
-
Collect the conditioned medium from these cells.
-
Add the conditioned medium to naive THP-1 reporter cells.
-
Incubate the THP-1 cells for 18-24 hours.
-
Measure the level of secreted IFN-β in the supernatant by ELISA or the activity of the reporter gene (e.g., luciferase) according to the manufacturer's instructions.
-
An increase in IFN-β or reporter gene activity in the presence of this compound indicates the inhibition of ENPP1 and subsequent STING pathway activation.
In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a murine cancer model.
Figure 3: General workflow for an in vivo efficacy study.
Materials:
-
Syngeneic tumor cells (e.g., CT26 or MC38)
-
Immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for MC38)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, this compound, positive control, combination therapy).
-
Administer this compound and control treatments according to the desired dosing schedule and route of administration.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, tumors can be excised for further analysis, such as flow cytometry to characterize the immune cell infiltrate (e.g., CD8+ T cells, dendritic cells).
-
Calculate tumor growth inhibition and assess the statistical significance of the anti-tumor effect.
Conclusion
The provided cell lines and protocols offer a robust framework for the preclinical evaluation of this compound. The in vitro assays are essential for confirming the mechanism of action and potency, while the in vivo studies in syngeneic models are critical for assessing anti-tumor efficacy and the potential for combination with other immunotherapies. These detailed methodologies will aid researchers in effectively advancing the development of novel cancer therapeutics targeting the ENPP1-STING axis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Human antibodies targeting ENPP1 as candidate therapeutics for cancers [frontiersin.org]
Flow Cytometry Analysis of Immune Cells with Enpp-1-IN-14: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that functions as a key negative regulator of the innate immune system. By hydrolyzing the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), ENPP1 effectively dampens the stimulator of interferon genes (STING) pathway. The cGAS-STING pathway is a critical component of anti-tumor immunity, and its activation leads to the production of type I interferons and other pro-inflammatory cytokines that promote the recruitment and activation of various immune cells.
Enpp-1-IN-14 is a potent and selective inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to enhanced activation of the STING pathway. This makes this compound a valuable research tool for studying the role of the ENPP1-STING axis in immune regulation and a potential therapeutic agent for cancer immunotherapy, particularly for "cold" tumors that are resistant to immune checkpoint blockade.
These application notes provide detailed protocols for the analysis of immune cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis of complex cellular responses.
Signaling Pathway
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of immune cells treated with an ENPP1 inhibitor like this compound. The data is representative and may vary depending on the specific experimental conditions.
Table 1: Effect of this compound on Dendritic Cell Activation
| Treatment | Cell Type | Marker | % Positive Cells (Mean ± SD) | MFI (Mean ± SD) |
| Vehicle Control | cDC1 | CD80 | 15.2 ± 2.1 | 512 ± 68 |
| This compound (1 µM) | cDC1 | CD80 | 45.8 ± 5.3 | 1536 ± 210 |
| Vehicle Control | cDC1 | CD86 | 20.5 ± 3.4 | 680 ± 95 |
| This compound (1 µM) | cDC1 | CD86 | 62.1 ± 7.8 | 2150 ± 320 |
Table 2: Effect of this compound on NK Cell Activation
| Treatment | Cell Type | Marker | % Positive Cells (Mean ± SD) |
| Vehicle Control | CD56bright NK Cells | CD69 | 8.3 ± 1.5 |
| This compound (1 µM) | CD56bright NK Cells | CD69 | 25.1 ± 3.9 |
| Vehicle Control | CD56bright NK Cells | CD107a | 5.7 ± 0.9 |
| This compound (1 µM) | CD56bright NK Cells | CD107a | 18.9 ± 2.7 |
Table 3: Effect of this compound on Macrophage Polarization
| Treatment | Cell Population | M1 Marker (CD80) % Positive | M2 Marker (CD206) % Positive |
| Vehicle Control | Macrophages | 12.4 ± 2.0 | 48.2 ± 5.1 |
| This compound (1 µM) | Macrophages | 35.6 ± 4.2 | 25.3 ± 3.8 |
Experimental Protocols
Protocol 1: Analysis of Dendritic Cell and NK Cell Activation
This protocol describes the analysis of activation marker expression on conventional dendritic cells type 1 (cDC1s) and CD56bright Natural Killer (NK) cells following treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Cell stimulation cocktail (e.g., cGAMP)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD11c
-
Anti-Human CD141 (BDCA-3)
-
Anti-Human CD56
-
Anti-Human CD80
-
Anti-Human CD86
-
Anti-Human CD69
-
Anti-Human CD107a
-
Live/Dead fixable viability dye
-
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment and Stimulation: a. Seed 1 x 10^6 PBMCs per well in a 96-well plate. b. Prepare working solutions of this compound in complete RPMI 1640 medium. A vehicle control (DMSO) should be prepared at the same final concentration. c. Add this compound or vehicle control to the cells and incubate for 1 hour at 37°C, 5% CO2. d. Add a stimulant such as 2'3'-cGAMP (e.g., 10 µM) to the wells to activate the STING pathway. e. For CD107a staining, add the anti-CD107a antibody at the beginning of the stimulation. Add a protein transport inhibitor (e.g., Monensin) for the last 4-6 hours of incubation. f. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Cell Surface Staining: a. Harvest cells and wash once with FACS buffer. b. Stain with a Live/Dead fixable viability dye according to the manufacturer's protocol. c. Wash cells with FACS buffer. d. Block Fc receptors with Fc block for 15 minutes at 4°C. e. Add the cocktail of fluorochrome-conjugated antibodies for cell surface markers (CD3, CD11c, CD141, CD56, CD80, CD86, CD69) and incubate for 30 minutes at 4°C in the dark. f. Wash cells twice with FACS buffer.
-
Data Acquisition and Analysis: a. Resuspend cells in FACS buffer and acquire events on a flow cytometer. b. Gate on live, singlet cells. c. Identify cDC1s as CD3- CD11c+ CD141+ and CD56bright NK cells as CD3- CD56bright. d. Analyze the expression of activation markers (CD80, CD86, CD69, CD107a) on the gated populations.
Protocol 2: Analysis of Macrophage Polarization
This protocol outlines the differentiation of monocytes into macrophages and the subsequent analysis of their polarization state after treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
PBMCs
-
RPMI 1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
LPS (Lipopolysaccharide) and IFN-γ (for M1 polarization)
-
IL-4 (for M2 polarization)
-
FACS buffer
-
Fc block
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD14
-
Anti-Human CD68
-
Anti-Human CD80
-
Anti-Human CD206
-
Live/Dead fixable viability dye
-
Procedure:
-
Macrophage Differentiation: a. Isolate monocytes from PBMCs by plastic adherence or magnetic bead selection (CD14+). b. Culture monocytes in complete RPMI 1640 medium supplemented with M-CSF (e.g., 50 ng/mL) for 6-7 days to differentiate them into macrophages (M0).
-
Inhibitor Treatment and Polarization: a. Plate the differentiated macrophages at 0.5 x 10^6 cells/well in a 24-well plate. b. Pre-treat with this compound or vehicle control for 1 hour. c. Induce polarization by adding:
- M1: LPS (100 ng/mL) and IFN-γ (20 ng/mL)
- M2: IL-4 (20 ng/mL) d. Incubate for 24-48 hours at 37°C, 5% CO2.
-
Cell Surface Staining: a. Harvest macrophages using a cell scraper. b. Follow steps 3b-3f from Protocol 1, using antibodies against CD14, CD68, CD80, and CD206.
-
Data Acquisition and Analysis: a. Resuspend cells in FACS buffer and acquire events on a flow cytometer. b. Gate on live, singlet, CD68+ macrophages. c. Analyze the expression of M1 (CD80) and M2 (CD206) markers to determine the polarization state.
Protocol 3: Intracellular Analysis of STING Pathway Activation
This protocol is for the detection of phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3) as a measure of STING pathway activation.
Materials:
-
All materials from Protocol 1
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-p-TBK1 (Ser172)
-
Anti-p-IRF3 (Ser396)
-
Procedure:
-
Cell Preparation, Treatment, and Stimulation: Follow steps 1 and 2 from Protocol 1. A shorter stimulation time (e.g., 1-4 hours) may be optimal for detecting phosphorylation events.
-
Cell Surface Staining: Follow step 3 from Protocol 1.
-
Fixation and Permeabilization: a. After surface staining, wash the cells and resuspend in 100 µL of Fixation/Permeabilization buffer. b. Incubate for 20 minutes at 4°C. c. Wash twice with Permeabilization/Wash Buffer.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash Buffer containing the anti-p-TBK1 and anti-p-IRF3 antibodies. b. Incubate for 30-60 minutes at room temperature in the dark. c. Wash twice with Permeabilization/Wash Buffer.
-
Data Acquisition and Analysis: a. Resuspend cells in FACS buffer and acquire events on a flow cytometer. b. Gate on the immune cell populations of interest as described in Protocol 1. c. Analyze the median fluorescence intensity (MFI) of p-TBK1 and p-IRF3 to determine the level of STING pathway activation.
Application Notes and Protocols for In vivo Imaging of Enpp-1-IN-14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo imaging studies of Enpp-1-IN-14, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). The following sections detail the mechanism of action, suggest appropriate imaging modalities, and provide step-by-step experimental protocols to facilitate the study of this compound's pharmacokinetics, pharmacodynamics, and anti-tumor efficacy in living organisms.
Introduction to ENPP1 and this compound
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in various physiological and pathological processes.[1] In the context of oncology, ENPP1 is a key negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway, an essential component of the innate immune system's response to cancer.[2][3] ENPP1 hydrolyzes the STING ligand 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), thereby dampening anti-tumor immunity.[3][4] Additionally, ENPP1 is involved in purinergic signaling by hydrolyzing extracellular ATP to AMP, which can be converted to the immunosuppressive molecule adenosine.[3][4]
This compound is a potent and specific small molecule inhibitor of ENPP1 with an IC50 value of 32.38 nM for recombinant human ENPP1.[5] By inhibiting ENPP1, this compound aims to enhance the concentration of 2'3'-cGAMP in the tumor microenvironment, leading to robust STING activation and a subsequent anti-tumor immune response.[3][6] Preclinical studies have demonstrated its anti-tumor activity.[5]
In vivo Imaging Strategies for this compound Studies
In vivo imaging techniques are non-invasive methods that allow for the longitudinal study of biological processes in living animals.[7] For a small molecule inhibitor like this compound, these techniques can provide invaluable information on drug distribution, target engagement, and therapeutic efficacy.
1. Radionuclide Imaging (PET/SPECT): Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are highly sensitive imaging modalities that involve the use of radiolabeled molecules.[8] To visualize the biodistribution and tumor targeting of this compound, the molecule can be labeled with a positron-emitting (e.g., 18F, 11C) or gamma-emitting (e.g., 125I, 99mTc) radionuclide.[8][9] This would allow for the quantification of drug concentration in various tissues and the tumor over time.
2. Optical Imaging (Fluorescence): Fluorescence imaging is another powerful tool for in vivo studies.[10] While this compound itself is not fluorescent, it is possible to synthesize a fluorescently labeled analog of the inhibitor. This would enable the visualization of its accumulation in tumor tissues. Alternatively, reporter systems can be engineered to monitor the downstream effects of ENPP1 inhibition, such as the activation of the STING pathway. For instance, a bioluminescent or fluorescent reporter gene could be placed under the control of an interferon-stimulated response element (ISRE), which is activated downstream of STING signaling.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and provides a template for presenting data from in vivo imaging and efficacy studies.
| Parameter | Value/Result | Reference |
| In Vitro Potency | ||
| IC50 (recombinant human ENPP1) | 32.38 nM | [5] |
| In Vivo Efficacy | ||
| Dosing Regimen | 50 mg/kg; intraperitoneal; twice daily for 31 days | [5] |
| Outcome | Significant inhibition of tumor growth | [5] |
| Hypothetical In Vivo Imaging Data | ||
| PET Imaging with [18F]this compound | ||
| Tumor Uptake (%ID/g) at 1h post-injection | To be determined experimentally | |
| Tumor-to-Muscle Ratio at 1h post-injection | To be determined experimentally | |
| Pharmacodynamic Imaging (ISRE-Luciferase Reporter) | ||
| Fold-change in bioluminescence (Tumor vs. Vehicle) | To be determined experimentally |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the ENPP1 signaling pathway, a general experimental workflow for in vivo imaging, and the logical design of a preclinical study.
Experimental Protocols
Protocol 1: PET/CT Imaging of [18F]this compound in a Syngeneic Mouse Tumor Model
Objective: To determine the biodistribution, tumor targeting, and pharmacokinetics of this compound.
Materials:
-
Syngeneic tumor-bearing mice (e.g., C57BL/6 mice with MC38 colon adenocarcinoma cells)
-
[18F]this compound (custom synthesis and radiolabeling required)
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Saline solution
-
Dose calibrator
Procedure:
-
Animal Preparation:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a suitable size (e.g., 100-200 mm³).
-
Fast the mice for 4-6 hours before imaging to reduce background signal.
-
-
Radiotracer Administration:
-
Anesthetize the mouse using isoflurane.
-
Administer a known amount of [18F]this compound (e.g., 3.7-7.4 MBq) via tail vein injection.
-
-
PET/CT Imaging:
-
Position the anesthetized mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform a dynamic PET scan for the first 60 minutes post-injection to assess pharmacokinetics, followed by static scans at later time points (e.g., 2, 4, and 24 hours).
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on major organs and the tumor.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each ROI.
-
-
Biodistribution (Optional):
-
At the end of the final imaging session, euthanize the mice.
-
Dissect major organs and the tumor.
-
Measure the radioactivity in each tissue using a gamma counter to confirm the imaging data.
-
Protocol 2: Pharmacodynamic Imaging of STING Pathway Activation using a Bioluminescence Reporter
Objective: To non-invasively monitor the activation of the STING pathway in response to this compound treatment.
Materials:
-
Tumor cells engineered to express a luciferase reporter driven by an Interferon-Stimulated Response Element (ISRE-luc).
-
Syngeneic mice
-
This compound
-
Vehicle control
-
D-luciferin
-
In vivo bioluminescence imaging system (e.g., IVIS)
Procedure:
-
Tumor Model Establishment:
-
Implant the ISRE-luc reporter tumor cells into syngeneic mice.
-
Allow tumors to establish.
-
-
Treatment:
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle according to the desired dosing schedule (e.g., 50 mg/kg, IP, BID).[5]
-
-
Bioluminescence Imaging:
-
At selected time points after treatment initiation, administer D-luciferin (e.g., 150 mg/kg, IP) to the mice.
-
After a consistent uptake time (e.g., 10-15 minutes), anesthetize the mice and place them in the imaging chamber.
-
Acquire bioluminescence images.
-
-
Data Analysis:
-
Define ROIs over the tumor area.
-
Quantify the bioluminescent signal (photon flux) within the ROIs.
-
Calculate the fold-change in signal in the treated group compared to the vehicle control group over time.
-
These protocols provide a framework for the in vivo imaging of this compound. The specific details may need to be optimized based on the experimental setup and research questions. The use of these advanced imaging techniques will undoubtedly accelerate the development and clinical translation of ENPP1 inhibitors for cancer therapy.
References
- 1. Frontiers | Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Affinity probes based on small-molecule inhibitors for tumor imaging [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Measuring the Gatekeeper of Innate Immunity: A Guide to In Vitro ENPP1 Enzymatic Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical enzyme that governs various physiological processes, from bone mineralization to insulin signaling.[1][2] More recently, ENPP1 has emerged as a key negative regulator of the cGAS-STING innate immunity pathway, a critical component of the anti-tumor immune response.[1][3][4][5][6] By hydrolyzing the STING ligand 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens this immune response, making it a compelling therapeutic target for cancer immunotherapy.[3][4][5][6]
This document provides detailed application notes and protocols for measuring the enzymatic activity of ENPP1 in vitro, offering a guide for researchers screening for novel inhibitors and characterizing their mechanisms of action.
Principles of ENPP1 Activity Assays
Several methods have been developed to measure ENPP1 activity, each with distinct advantages. The choice of assay often depends on the experimental goals, required throughput, and available instrumentation. The most common approaches are colorimetric, fluorometric, and luminescence-based assays.
Colorimetric Assays: These assays often utilize artificial substrates that produce a colored product upon cleavage by ENPP1.[7] A classic example involves the use of p-nitrophenyl thymidine 5′-monophosphate (p-NPTMP), where the release of p-nitrophenol can be measured spectrophotometrically.[7] Another colorimetric method detects the inorganic phosphate produced from the hydrolysis of physiological substrates like ATP, using a malachite green-molybdate procedure.[8][9]
Fluorometric Assays: These assays offer higher sensitivity compared to colorimetric methods.[6] They can employ fluorogenic substrates that become fluorescent upon cleavage by ENPP1.[3][10] One such substrate is Tokyo Green™-mAMP (TG-mAMP), which releases the fluorescent molecule Tokyo Green upon hydrolysis.[10][11] Another widely used method is the Transcreener® AMP²/GMP² Assay, a competitive fluorescence polarization (FP) immunoassay that detects the AMP and GMP produced from the hydrolysis of ATP or cGAMP.[12][13][14]
Luminescence-Based Assays: These assays are known for their high sensitivity and are well-suited for high-throughput screening (HTS).[3] They can be designed to measure the depletion of a substrate like ATP. As ENPP1 hydrolyzes ATP, the remaining amount is quantified using a luciferase/luciferin system.[3] For instance, the AMP-Glo™ Assay system measures the amount of AMP produced, which is inversely proportional to the remaining ATP.[15]
ENPP1 Signaling Pathway
ENPP1 primarily functions by hydrolyzing extracellular ATP to produce AMP and inorganic pyrophosphate (PPi).[1][16] In the context of the cGAS-STING pathway, ENPP1 hydrolyzes extracellular cGAMP, thereby preventing its entry into cells and subsequent activation of the STING protein, which would otherwise lead to an anti-tumor immune response.[1][4][5][16] Inhibition of ENPP1 increases the concentration of extracellular cGAMP, leading to STING activation.[3][4]
Caption: ENPP1-mediated hydrolysis of extracellular cGAMP attenuates the STING signaling pathway.
Experimental Protocols
Here are detailed protocols for three common types of in vitro ENPP1 activity assays.
Colorimetric Assay using p-Nitrophenyl Thymidine 5′-Monophosphate (p-NPTMP)
This protocol is adapted from a method for measuring ENPP1 activity in cell lysates.[7]
Materials:
-
Recombinant Human ENPP1
-
p-Nitrophenyl thymidine 5′-monophosphate (p-NPTMP) (Sigma)
-
Assay Buffer: 200 mM Tris, pH 8.0
-
Lysis Buffer (for cell-based assays): 1% Triton X-100 in Assay Buffer
-
Stop Solution: 100 mM NaOH
-
96-well clear microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare cell lysates by incubating cells in Lysis Buffer, or dilute recombinant ENPP1 to the desired concentration in Assay Buffer.
-
Add an equivalent amount of protein (for cell lysates) or a fixed amount of recombinant ENPP1 to each well of a 96-well plate.
-
Prepare the p-NPTMP substrate solution at a concentration of 1 mg/ml in Assay Buffer.
-
Initiate the reaction by adding the p-NPTMP solution to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Stop the reaction by adding the Stop Solution to each well.
-
Measure the absorbance at 405 nm using a spectrophotometer.
Fluorometric Assay using the Transcreener® AMP²/GMP² Assay
This protocol is a generalized procedure for screening ENPP1 inhibitors using the Transcreener® Assay.[12][13][14]
Materials:
-
Recombinant Human ENPP1
-
ATP or 2'3'-cGAMP (substrate)
-
Transcreener® AMP²/GMP² Assay Kit (contains AMP/GMP antibody and a far-red fluorescent tracer)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35[12]
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Stop Buffer (e.g., EDTA-containing buffer)
-
384-well, black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Set up the assay in a 384-well plate, including controls for no enzyme (background), no inhibitor (maximum activity), and a titration of the test compound.
-
Add 2.5 µL of the diluted test compound or DMSO (for controls) to the appropriate wells.
-
Add 2.5 µL of diluted recombinant ENPP1 enzyme (e.g., final concentration of 100-200 pM) to each well.[3]
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]
-
Initiate the enzymatic reaction by adding 5 µL of the substrate solution (ATP or cGAMP, e.g., 5 µM final concentration) to all wells.[3]
-
Incubate the plate at room temperature for 60 minutes.[1][3]
-
Stop the enzymatic reaction by adding 5 µL of Stop Buffer.[12]
-
Add 5 µL of the detection mix (containing the AMP/GMP antibody and fluorescent tracer, prepared according to the manufacturer's instructions) to each well.[12]
-
Incubate for 60-90 minutes to allow the detection reaction to reach equilibrium.
-
Measure fluorescence polarization on a compatible plate reader.
Luminescence-Based Assay (AMP-Glo™ Assay)
This protocol describes the use of a luminescence-based assay to measure AMP production from cGAMP hydrolysis.[15]
Materials:
-
Recombinant Human ENPP1
-
2'3'-cGAMP (substrate)
-
AMP-Glo™ Assay System (Promega)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂[3]
-
Test compounds dissolved in DMSO
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Add diluted test compounds to the wells of a white, opaque microplate. Include controls for no inhibitor (positive control) and no enzyme (negative control).[15]
-
Dilute the recombinant human ENPP1 enzyme to the desired concentration in assay buffer.
-
Add the diluted ENPP1 enzyme to all wells except the negative control.[15]
-
Pre-incubate the plate at room temperature for 15-30 minutes.[15]
-
Prepare the 2'3'-cGAMP substrate solution in assay buffer.
-
Initiate the enzymatic reaction by adding the 2'3'-cGAMP solution to all wells.[15]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[15]
-
Follow the manufacturer's instructions for the AMP-Glo™ Assay Kit to detect the amount of AMP produced.[15] This typically involves adding a reagent to stop the ENPP1 reaction and convert the product 5'-AMP to ADP, followed by the addition of a second reagent to convert ADP to ATP, which generates a luminescent signal via a luciferase reaction.[15]
-
Measure the luminescence of each well using a luminometer.[15]
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a general workflow for screening and characterizing ENPP1 inhibitors.
Caption: A generalized workflow for an in vitro ENPP1 inhibitor screening assay.
Data Presentation
Quantitative data from ENPP1 assays are crucial for comparing the potency of different inhibitors and for understanding the enzyme's kinetics.
Comparison of In Vitro ENPP1 Assay Methods
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric | Measures color change upon substrate hydrolysis.[7] | Simple, inexpensive, suitable for basic activity measurements. | Lower sensitivity, may require longer incubation times.[17] |
| Fluorometric | Measures fluorescence change from a fluorogenic substrate or a competitive immunoassay.[3][6][10] | High sensitivity, suitable for HTS, real-time monitoring possible.[6] | Can be more expensive, potential for interference from fluorescent compounds. |
| Luminescence | Measures light output from a coupled enzymatic reaction.[3] | Very high sensitivity, wide dynamic range, suitable for HTS. | Can be susceptible to interference from compounds affecting the coupling enzymes. |
Kinetic Parameters of Human ENPP1
| Substrate | Km (µM) | kcat (s-1) |
| ATP | 20 | 12 |
| 2'3'-cGAMP | 15 | 4 |
| ATP | 70 | 3.3 |
| ATP | 8.17 | 5.51 |
| 2'3'-cGAMP | 32.6 | 5.36 |
Data compiled from multiple sources.[18][19][20]
Inhibitory Potency (IC₅₀) of Known ENPP1 Inhibitors
| Inhibitor | Substrate | IC₅₀ (µM) |
| p-NPTMP | ATP | 0.005 |
| Thioacetamide | ATP | 5.0 |
| Suramin | ATP | 0.36 |
| Suramin | cGAMP | 0.20 |
| RBS2418 | cGAMP | 0.00014 |
| RBS2418 | ATP | 0.00013 |
Data compiled from multiple sources.[3][14][21]
Conclusion
The protocols and data presented here provide a robust framework for the in vitro characterization of ENPP1 enzymatic activity and the evaluation of its inhibitors. By leveraging these standardized methodologies, researchers can effectively advance our understanding of ENPP1's role in health and disease and accelerate the development of novel therapeutics targeting this important enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 9. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. benchchem.com [benchchem.com]
- 16. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. uniprot.org [uniprot.org]
- 21. aacrjournals.org [aacrjournals.org]
Application Note: ELISA Protocol for Cytokine Measurement Post ENPP1 Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2][3] Upon activation, the cGAS-STING pathway drives the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3] Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of this pathway.[2][4] It functions as a transmembrane glycoprotein that hydrolyzes the STING ligand, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), effectively dampening the anti-tumor and anti-viral immune response.[3][5][6]
In various cancers, elevated ENPP1 expression is associated with a poor prognosis as it suppresses innate immunity.[3][7] Small molecule inhibitors of ENPP1, such as Enpp-1-IN-14, are designed to block the enzymatic activity of ENPP1.[6] This inhibition prevents the degradation of 2'3'-cGAMP, leading to its accumulation and a subsequent robust activation of the STING pathway.[6][8] The enhanced signaling results in increased production of cytokines like IFN-β, TNF-α, and IL-6, which can promote an anti-tumor immune response.[8][9] This application note provides a detailed protocol for measuring cytokine levels in cell culture supernatants following treatment with an ENPP1 inhibitor using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay
The sandwich ELISA is a highly sensitive and specific method for quantifying a target analyte, such as a cytokine, from a complex mixture.[10][11] The assay involves the following key steps: a 96-well microplate is coated with a capture antibody specific to the cytokine of interest. Cell culture supernatants containing the cytokine are then added to the wells, where the cytokine is captured by the immobilized antibody. After washing, a biotinylated detection antibody, which recognizes a different epitope on the cytokine, is added. Subsequently, an enzyme-conjugate, typically Streptavidin-Horseradish Peroxidase (HRP), is introduced, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate is added, and the enzyme catalyzes a color change that is proportional to the amount of cytokine present in the sample.[12][13][14]
cGAS-STING Signaling Pathway and ENPP1 Inhibition
Caption: The cGAS-STING pathway is activated by cytosolic dsDNA, leading to cytokine production. ENPP1 negatively regulates this by hydrolyzing extracellular 2'3'-cGAMP. This compound inhibits ENPP1, enhancing STING signaling.
Materials and Reagents
-
ELISA Plate: 96-well high-binding polystyrene plates.
-
Capture Antibody: Purified anti-human/mouse cytokine (e.g., IFN-β, TNF-α, IL-6) antibody.
-
Detection Antibody: Biotinylated anti-human/mouse cytokine antibody.
-
Standard: Recombinant cytokine standard of known concentration.
-
Enzyme Conjugate: Streptavidin-HRP.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution: 2N H₂SO₄ or 1M HCl.
-
Coating Buffer: PBS, pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Assay Diluent/Blocking Buffer: PBS with 1% BSA and 0.05% Tween-20.
-
Cell Culture Medium: As required for the specific cell line.
-
This compound: Stock solution in DMSO.
-
Microplate reader capable of measuring absorbance at 450 nm.
Experimental Protocol
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., THP-1 monocytes, murine macrophages) in a 24-well or 48-well plate at a density appropriate for cytokine production and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in fresh cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Stimulation (Optional): Depending on the cell type and experimental design, a STING pathway agonist (e.g., 2'3'-cGAMP) or other stimuli may be added to induce a baseline cytokine response.
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
Sample Storage: Assay the supernatants immediately or store them in aliquots at -80°C for future analysis. Avoid repeated freeze-thaw cycles.[15]
Part 2: Sandwich ELISA Procedure
-
Coat Plate: Dilute the capture antibody to its recommended concentration (typically 1-4 µg/mL) in Coating Buffer.[16] Add 100 µL of the diluted antibody to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.[13]
-
Blocking: Aspirate the coating solution from the wells. Wash the plate 3 times with 200 µL of Wash Buffer per well. After the final wash, add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Seal the plate and incubate for 1-2 hours at room temperature.[16]
-
Prepare Standards and Samples: Create a standard curve by performing serial dilutions of the recombinant cytokine standard in Assay Diluent.[10] Typical ranges are from 0 to 1000 pg/mL. Thaw the collected cell supernatants (samples) on ice and dilute them if necessary in Assay Diluent.
-
Incubate Samples: Wash the plate 3 times with Wash Buffer. Add 100 µL of the standards and samples to the appropriate wells.[13] It is recommended to run all standards and samples in duplicate or triplicate. Seal the plate and incubate for 2 hours at room temperature.[10]
-
Incubate Detection Antibody: Wash the plate 4 times with Wash Buffer. Dilute the biotinylated detection antibody to its recommended concentration in Assay Diluent. Add 100 µL to each well. Seal the plate and incubate for 1 hour at room temperature.[13]
-
Incubate Enzyme Conjugate: Wash the plate 4 times with Wash Buffer. Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions. Add 100 µL to each well. Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.
-
Develop Color: Wash the plate 5 times with Wash Buffer, ensuring complete removal of the buffer after the last wash. Add 100 µL of TMB Substrate Solution to each well. Incubate at room temperature in the dark for 15-30 minutes, or until a sufficient color gradient develops.[12]
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.[15] The color in the wells will change from blue to yellow.
-
Read Plate: Read the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Experimental Workflow
Caption: Workflow for cytokine measurement using ELISA after cell treatment with an ENPP1 inhibitor.
Data Presentation and Expected Results
Data analysis involves generating a standard curve by plotting the mean OD for each standard against its known concentration. A best-fit curve (e.g., four-parameter logistic curve) is then used to interpolate the concentration of the cytokine in the unknown samples.
Treatment of relevant immune cells with an effective ENPP1 inhibitor like this compound is expected to increase the production of STING-dependent cytokines. The magnitude of this increase may be dose-dependent and can be enhanced by co-stimulation with a STING agonist.
Table 1: Representative Data for Cytokine Levels Post-Enpp-1-IN-14 Treatment
| Treatment Group | Concentration of IFN-β (pg/mL) | Fold Change (vs. Vehicle) | Concentration of TNF-α (pg/mL) | Fold Change (vs. Vehicle) |
| Vehicle Control (0.1% DMSO) | 150 ± 25 | 1.0 | 220 ± 30 | 1.0 |
| This compound (100 nM) | 450 ± 50 | 3.0 | 594 ± 65 | 2.7 |
| This compound (500 nM) | 1125 ± 110 | 7.5 | 1320 ± 140 | 6.0 |
Data shown are hypothetical and for illustrative purposes only. Values represent Mean ± Standard Deviation.
Conclusion
This application note details a robust and reliable ELISA protocol for the quantification of cytokines released from cells following treatment with the ENPP1 inhibitor, this compound. By blocking ENPP1, this class of inhibitors can significantly amplify STING-dependent immune signaling, leading to elevated levels of key cytokines.[8][9] This assay is an essential tool for researchers in immunology and drug development to characterize the pharmacodynamic effects of ENPP1 inhibitors and to elucidate their potential as cancer immunotherapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. mabtech.com [mabtech.com]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols for Lentiviral Transduction in ENPP1 Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the overexpression and knockdown of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) using lentiviral transduction systems. These tools are essential for investigating the diverse roles of ENPP1 in cellular signaling, disease pathogenesis, and as a therapeutic target.
Introduction to ENPP1 and Lentiviral Technology
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), also known as PC-1, is a type II transmembrane glycoprotein with critical enzymatic functions. It is a key regulator of purinergic signaling by hydrolyzing extracellular nucleotides like ATP to produce AMP and inorganic pyrophosphate (PPi).[1] This function makes ENPP1 a central player in bone mineralization, and its dysregulation is linked to various calcification disorders, such as Generalized Arterial Calcification of Infancy (GACI).[1][2][3]
Recently, ENPP1 has gained significant attention as an innate immune checkpoint. It is the primary enzyme responsible for hydrolyzing extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule that activates the STING (Stimulator of Interferon Genes) pathway.[1][4][5] By degrading cGAMP, ENPP1 attenuates the cGAS-STING pathway, thereby suppressing anti-tumor and anti-viral immune responses.[1][4][5] This has positioned ENPP1 as a promising target for cancer immunotherapy.[2][5] Additionally, ENPP1 is implicated in the AMPK signaling pathway, influencing processes like chondrocyte apoptosis and cell autophagy.[4][6]
Lentiviral vectors are powerful and versatile tools for gene delivery in biomedical research.[7] Derived from HIV-1, these vectors are engineered for safety and can transduce a wide range of cell types, including both dividing and non-dividing cells, to achieve stable, long-term transgene expression.[7][8] This makes them ideal for creating stable cell lines with ENPP1 overexpression or for persistent knockdown of ENPP1 expression using short hairpin RNA (shRNA).[9]
Key Signaling Pathways Involving ENPP1
Understanding the signaling context of ENPP1 is crucial for designing and interpreting experiments. Below are diagrams of key pathways regulated by ENPP1.
Caption: The ENPP1-regulated cGAS-STING innate immunity pathway.
Caption: The ENPP1-AMPK signaling pathway in autophagy and apoptosis.
Application Note 1: ENPP1 Overexpression Studies
Objective: To achieve stable, long-term expression of ENPP1 in target cells to study its gain-of-function effects. This is useful for investigating its role in inhibiting the cGAS-STING pathway, regulating purinergic signaling, or promoting tumor growth.
Methodology Overview: A lentiviral vector containing the full-length human or mouse ENPP1 cDNA sequence under the control of a strong constitutive promoter (e.g., CMV or EF1a) is produced and used to transduce target cells. A control vector (e.g., expressing only a fluorescent marker like GFP or an empty vector) should be used in parallel.
Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. checkrare.com [checkrare.com]
- 4. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Enpp1 deficiency caused chondrocyte apoptosis by inhibiting AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production and titration of lentiviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-culture Assays with Enpp-1-IN-14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Enpp-1-IN-14, a potent Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitor, in co-culture assays involving cancer cells and immune cells. The provided protocols are designed to facilitate the investigation of this compound's immunomodulatory effects and its potential to enhance anti-tumor immunity.
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment (TME). By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key activator of the STING (Stimulator of Interferon Genes) pathway, ENPP1 dampens innate immune responses against cancer.[1][2][3] Additionally, ENPP1 contributes to the production of immunosuppressive adenosine, further hindering anti-tumor immunity.[4][5][6]
This compound is a potent and selective inhibitor of ENPP1 with a reported IC50 value of 32.38 nM for recombinant human ENPP1.[7][8] By blocking ENPP1 activity, this compound is expected to increase the extracellular concentration of cGAMP, leading to STING activation and the subsequent production of pro-inflammatory cytokines. This can, in turn, promote the recruitment and activation of cytotoxic immune cells, transforming an immunologically "cold" tumor into a "hot" one that is more susceptible to immune-mediated killing.[2][9] These application notes provide detailed protocols for assessing the effects of this compound on cancer cell viability and immune cell function in co-culture systems.
Data Presentation
Table 1: In Vitro and In Vivo Properties of this compound
| Property | Value | Reference |
| Target | Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) | [7][8] |
| IC50 (recombinant human ENPP1) | 32.38 nM | [7][8] |
| In Vivo Dosing (mouse model) | 50 mg/kg; Intraperitoneal (IP); Twice daily (BID) | [7][8] |
Table 2: Recommended Cell Lines for Co-culture Assays
| Cell Type | Cell Line | Species | Rationale for Use |
| Cancer Cells | CT26 | Murine (Colon Carcinoma) | Syngeneic model suitable for in vivo and in vitro studies with mouse immune cells.[7] |
| MC38 | Murine (Colon Adenocarcinoma) | Widely used syngeneic model in immuno-oncology research.[7] | |
| 4T1 | Murine (Mammary Carcinoma) | A model for triple-negative breast cancer, known for its aggressive and metastatic nature.[7] | |
| MDA-MB-231 | Human (Breast Adenocarcinoma) | Human breast cancer cell line suitable for in vitro assays to assess ENPP1 activity.[7] | |
| Immune Cells | Murine Splenocytes | Murine | Source of various immune cells, including T cells, NK cells, and antigen-presenting cells (APCs). |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Human | Source of human immune cells for co-culture with human cancer cell lines. | |
| THP-1 | Human (Acute Monocytic Leukemia) | A human monocyte cell line that can be differentiated into macrophages and is useful for studying STING pathway activation.[7] |
Signaling Pathways and Experimental Workflows
References
- 1. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. protocols.io [protocols.io]
- 5. Combined analysis of T cell activation and T cell-mediated cytotoxicity by imaging cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. championsoncology.com [championsoncology.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Immune Cell Activations Assays I Immuno-Oncology CRO services [explicyte.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of Enpp-1-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpp-1-IN-14 is a potent and specific small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).[1][2][3] ENPP1 is a key enzyme that negatively regulates the stimulator of interferon genes (STING) pathway by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP). By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to the activation of the STING pathway, which in turn promotes an anti-tumor immune response. These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, along with detailed protocols for its analysis in preclinical research.
Mechanism of Action
ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular ATP and cGAMP. The hydrolysis of cGAMP by ENPP1 terminates the STING-dependent innate immune response. This compound, also identified as Compound 015 in patent WO2021158829A1, is designed to specifically inhibit the enzymatic activity of ENPP1.[1][2][3] This inhibition leads to an accumulation of extracellular cGAMP, which can then activate the STING pathway in adjacent immune cells, such as dendritic cells. Activated STING induces the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of cytotoxic T cells that can recognize and eliminate tumor cells.
Signaling Pathway
Pharmacodynamic and Pharmacokinetic Data
The following tables summarize the available quantitative data for this compound.
Table 1: Pharmacodynamic Profile of this compound
| Parameter | Species | Assay System | Value | Reference |
| IC50 | Human | Recombinant ENPP1 | 32.38 nM | [1][2][3] |
| In Vivo Efficacy | Mouse | MC38 Syngeneic Tumor Model | Significant Tumor Growth Inhibition | [1] |
Table 2: Pharmacokinetic Profile of this compound
| Parameter | Species | Dosing | Cmax | Tmax | AUC | t1/2 | Reference |
| Data Not Available | - | - | - | - | - | - |
Note: Specific pharmacokinetic parameters for this compound are not publicly available in the reviewed literature. A general protocol for a pharmacokinetic study is provided below.
Experimental Protocols
Protocol 1: In Vitro ENPP1 Inhibition Assay
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ENPP1.
Materials:
-
Recombinant human ENPP1 enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Tween-20)
-
Substrate: p-Nitrophenyl-5'-thymidine monophosphate (p-NPTMP) or cGAMP
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer to the desired final concentrations.
-
Add 25 µL of the diluted this compound solutions or vehicle control (DMSO in Assay Buffer) to the wells of a 96-well plate.
-
Add 25 µL of a solution containing recombinant human ENPP1 in Assay Buffer to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution (e.g., p-NPTMP) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M NaOH for p-NPTMP).
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol product from p-NPTMP).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Experimental Workflow:
Protocol 2: In Vivo Antitumor Efficacy Study
This protocol outlines an in vivo study to evaluate the anti-tumor activity of this compound in a syngeneic mouse model.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
MC38 colon adenocarcinoma cells
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Sterile PBS
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
Procedure:
-
Cell Culture: Culture MC38 cells in appropriate media until they reach the desired confluency. Harvest and resuspend the cells in sterile PBS at a concentration of 2 x 106 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the MC38 cell suspension (2 x 105 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: Once tumors reach an average volume of approximately 100-150 mm3, randomize the mice into treatment groups (e.g., Vehicle control and this compound).
-
Drug Administration: Prepare this compound in the vehicle solution. Administer this compound at a dose of 50 mg/kg via intraperitoneal (IP) injection twice daily (BID) for a specified duration (e.g., 31 days).[1] The vehicle control group should receive an equivalent volume of the vehicle solution.
-
Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for the duration of the study.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immune cell infiltration). Compare the tumor growth inhibition between the treatment and control groups.
Protocol 3: General Pharmacokinetic Study
This protocol provides a general framework for assessing the pharmacokinetic properties of this compound in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Formulation vehicle
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single dose of this compound to a cohort of mice via the desired route (e.g., intravenous or intraperitoneal).
-
Blood Sampling: Collect blood samples from a subset of mice at various time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Logical Relationship of PK/PD Analysis:
Conclusion
This compound is a valuable tool for investigating the role of the ENPP1-STING pathway in cancer immunology. The provided protocols offer a starting point for researchers to evaluate its pharmacodynamic and pharmacokinetic properties. Further studies are warranted to fully elucidate the clinical potential of this compound.
References
Troubleshooting & Optimization
Troubleshooting Enpp-1-IN-14 insolubility in aqueous solutions
Welcome to the technical support center for Enpp-1-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, with a specific focus on overcoming its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). ENPP1 is a key negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway, a critical component of the innate immune system. ENPP1 hydrolyzes the second messenger cyclic GMP-AMP (cGAMP), which is produced by cGAS in response to cytosolic DNA. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced STING activation, subsequent production of type I interferons and other pro-inflammatory cytokines, and ultimately a more robust anti-tumor immune response.
Q2: I am having difficulty dissolving this compound. What are the recommended solvents?
A2: this compound has poor solubility in aqueous solutions. The recommended starting solvent for creating a stock solution is dimethyl sulfoxide (DMSO). For subsequent dilutions into aqueous media for in vitro assays or for in vivo formulations, co-solvents and other excipients are typically necessary to maintain solubility.
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your working solution (ideally ≤ 0.5%) to minimize both insolubility and potential cytotoxicity.
-
Use a step-wise dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Vortex during dilution: Add the compound stock solution to the aqueous buffer while vortexing to promote rapid and even dispersion.
-
Gentle warming: Warming the aqueous buffer to 37°C before adding the compound can sometimes improve solubility. However, prolonged heating should be avoided to prevent compound degradation.
-
Sonication: A brief sonication in a water bath can help to break up small precipitates and re-dissolve the compound.
-
Utilize co-solvents and surfactants: For more challenging situations, especially for in vivo studies, formulating this compound with co-solvents like PEG300 and surfactants like Tween-80 can significantly improve its solubility and stability in aqueous solutions.
Q4: What are the recommended storage conditions for this compound solutions?
A4: this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1][2][3] Formulations prepared for in vivo use should ideally be made fresh before each experiment.
Troubleshooting Guide: Insolubility of this compound
| Problem | Possible Cause | Recommended Solution(s) |
| This compound powder does not dissolve in DMSO. | 1. DMSO is not anhydrous (has absorbed moisture).2. Concentration is too high. | 1. Use fresh, high-purity, anhydrous DMSO.[1]2. Try a lower stock concentration.3. Gently warm the solution (e.g., to 37°C) and/or sonicate in a water bath to aid dissolution.[4] |
| Compound precipitates upon dilution into aqueous buffer (e.g., cell culture media, PBS). | 1. The compound has "crashed out" due to poor aqueous solubility.2. The final concentration of the compound is above its solubility limit in the aqueous medium. | 1. Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.2. Perform serial dilutions in the aqueous buffer rather than a single large dilution.3. Lower the final concentration of the compound in the assay.4. Consider using a small amount of surfactant (e.g., Tween-80) in your aqueous buffer. |
| The prepared in vivo formulation is cloudy or forms a precipitate. | 1. The formulation is a suspension, not a clear solution.2. The components of the formulation were not mixed in the correct order or thoroughly enough. | 1. For some applications, a homogenous suspension is acceptable. Ensure it is well-mixed before administration.2. For a clear solution, a specific formulation with co-solvents and/or surfactants is likely required. Follow the detailed experimental protocols provided below.3. Gentle warming and sonication may help to clarify the solution, but stability should be confirmed.[1][2] |
Quantitative Data: Solubility of this compound
| Solvent/Formulation | Concentration | Observation | Reference |
| DMSO | 9.62 mg/mL (23.82 mM) | Requires sonication. | --INVALID-LINK-- |
| DMSO | 3.33 mg/mL (8.25 mM) | Sonication is recommended. | [4] |
| 50% PEG300, 50% Saline | 10 mg/mL (24.76 mM) | Suspended solution; requires sonication and warming to 42°C. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate DMSO Volume: Based on the molecular weight of this compound (403.88 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = [Mass (g) / 403.88 ( g/mol )] / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the tube vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Once the solution is clear, aliquot it into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vitro Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm Buffer: If appropriate for your experiment, pre-warm the aqueous buffer to 37°C.
-
Prepare Intermediate Dilutions (Optional but Recommended): Prepare one or more intermediate dilutions of the 10 mM DMSO stock in pure DMSO. This can help to avoid precipitation when diluting into the aqueous buffer.
-
Final Dilution: While vortexing the pre-warmed aqueous buffer, slowly add the required volume of the this compound DMSO stock (or intermediate dilution) to achieve the final desired concentration. Ensure the final DMSO concentration is kept to a minimum (e.g., ≤ 0.5%).
-
Inspect and Use: Visually inspect the final working solution for any signs of precipitation. Use the solution immediately.
Protocol 3: Formulation for In Vivo Administration (Suspension)
Materials:
-
This compound powder
-
Polyethylene glycol 300 (PEG300)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Water bath sonicator
-
Heating block or water bath
Procedure (for a 10 mg/mL suspension):
-
Prepare Vehicle: In a sterile tube, prepare a 1:1 mixture of PEG300 and sterile saline.
-
Add Compound: Weigh the appropriate amount of this compound and add it to the vehicle.
-
Mixing and Heating: Vortex the mixture thoroughly. Heat the suspension to 42°C and sonicate until a homogenous suspension is formed.[1][2]
-
Administration: Ensure the suspension is well-mixed immediately before administration to the animal.
Visualizations
Caption: ENPP1/cGAS-STING Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Optimizing ENPP-1-IN-14 Concentration for Cell-Based Assays
Welcome to the technical support center for ENPP-1-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for utilizing this potent Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP-1) inhibitor in cell-based assays.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of ENPP-1.[1][2] ENPP-1 is a type II transmembrane glycoprotein that negatively regulates the cGAS-STING innate immune pathway.[3][4][5] It does this by hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which is produced by cGAS in response to cytosolic DNA.[5][6] By inhibiting ENPP-1, this compound prevents the degradation of extracellular cGAMP.[7] This leads to an accumulation of cGAMP in the tumor microenvironment, which can then activate the STING pathway in adjacent immune cells, promoting an anti-tumor immune response.[7][8][9]
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: The optimal concentration is highly dependent on the cell type, its endogenous ENPP-1 expression level, and the specific assay endpoint. This compound has a reported IC50 value of 32.38 nM for recombinant human ENPP-1 in biochemical assays.[1][2] For initial cell-based experiments, performing a dose-response curve is crucial. A broad concentration range, for instance, from 1 nM to 10 µM , is a reasonable starting point to determine the EC50 (half-maximal effective concentration) in your specific system.[10]
Q3: I am observing lower than expected potency or inconsistent results in my cell-based assay. What are the possible causes?
A3: Several factors can contribute to lower-than-expected potency or inconsistent results. Consider the following:
-
ENPP-1 Expression Levels: The target cell line must express sufficient levels of ENPP-1. Low or absent expression will result in a weak or non-existent response to the inhibitor.[11] It is advisable to verify ENPP-1 expression via qPCR or Western blot.
-
Substrate Competition: The concentration of endogenous substrates (like ATP) in your cell culture media can compete with the inhibitor, affecting its apparent potency.[12]
-
Cell Permeability: this compound, like many phosphonate-based inhibitors, is designed to be cell-impermeable to target extracellular ENPP-1.[13] If your assay incorrectly requires intracellular activity, you will see no effect.
-
Compound Solubility and Stability: Poor solubility of the inhibitor in your culture media can lead to precipitation and a lower effective concentration. Ensure the final DMSO concentration is low (ideally <0.1% and no more than 0.5%) and that the compound is fully dissolved.[10][11]
-
Assay pH: ENPP-1 activity is pH-dependent, with optimal activity around pH 9.0.[14] While physiological pH (~7.4) is standard for cell-based assays, variations in media pH can affect enzyme activity and inhibitor potency.[12][13]
Q4: I am seeing significant cell toxicity after treatment with this compound. How can I mitigate this?
A4: Cell toxicity is most commonly caused by using a concentration that is too high.
-
Perform a Dose-Response Viability Assay: This is the most critical step. Treat your cells with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) for your intended experimental duration and measure viability using an MTT, MTS, or similar assay. This will establish a non-toxic working concentration range.[10]
-
Limit Exposure Time: Conduct a time-course experiment to determine the minimum incubation time required to achieve the desired biological effect. Continuous exposure may not be necessary and could contribute to toxicity.[10]
-
Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle-only control.[10]
-
Consider Off-Target Effects: At very high concentrations, inhibitors may engage unintended targets.[15][16] Sticking to the lowest effective concentration minimizes this risk.
Q5: How should I prepare and handle this compound to ensure stability and reproducibility?
A5: Proper handling is critical for consistent results.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a high-quality, anhydrous solvent like DMSO.[10][11]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability.[1]
-
Working Dilutions: Immediately before each experiment, dilute the stock solution to the final working concentration in your pre-warmed cell culture medium or assay buffer. Mix thoroughly to prevent localized high concentrations.[11]
Q6: How can I confirm that the observed effects are due to on-target ENPP-1 inhibition?
A6: Validating on-target activity is essential.
-
Use a Rescue Experiment: After inhibiting ENPP-1, see if the addition of its product (e.g., AMP) can reverse the observed phenotype.
-
Knockout/Knockdown Cells: The most robust validation is to use a cell line where ENPP-1 has been knocked out or knocked down (e.g., using CRISPR or shRNA). In these cells, this compound should have no effect on cGAMP levels or downstream signaling.[16]
-
Use a Structurally Unrelated Inhibitor: Confirm your results with another known ENPP-1 inhibitor that has a different chemical scaffold. This helps rule out artifacts caused by the specific chemical structure of this compound.
-
Measure Downstream Events: Directly measure the expected consequences of ENPP-1 inhibition, such as increased extracellular cGAMP levels and phosphorylation of STING pathway proteins like TBK1 and IRF3.[17]
Section 2: Quantitative Data Summary
The following tables provide key quantitative data and troubleshooting guidance for experiments using this compound.
Table 1: Potency of this compound and Other Representative ENPP-1 Inhibitors (Biochemical Assays)
| Inhibitor | Target | IC50 Value | Assay Type / Substrate | Source |
|---|---|---|---|---|
| This compound | Recombinant Human ENPP-1 | 32.38 nM | Biochemical Assay | [1][2][10] |
| Enpp-1-IN-19 | ENPP1 | 68 nM | cGAMP Hydrolysis | [10] |
| GBD-09259 | ENPP1 | 6.7 nM | 2'3' cGAMP Hydrolysis | [10] |
| AVA-NP-695 | Human ENPP1 | 14 ± 2 nM | p-Nph-5′-TMP |[7] |
Note: IC50 values are highly dependent on assay conditions (e.g., pH, substrate concentration) and may differ from cell-based potency (EC50).[12]
Table 2: Recommended Starting Concentration Ranges for this compound in Cell-Based Assays
| Assay Type | Recommended Starting Range | Key Readout |
|---|---|---|
| Initial Dose-Response (EC50 Determination) | 1 nM - 10 µM | Downstream marker (e.g., IFN-β) |
| cGAMP Protection Assay | 10 nM - 5 µM | Extracellular cGAMP levels |
| STING Pathway Activation | 50 nM - 1 µM | p-TBK1, p-IRF3, IFN-β mRNA |
| Long-term Cell Culture (e.g., > 24h) | 10 nM - 500 nM (or based on viability assay) | Phenotypic changes |
Table 3: Troubleshooting Guide for Inconsistent Results
| Potential Cause | Recommended Action |
|---|---|
| Low ENPP-1 Expression | Confirm ENPP-1 mRNA or protein expression in the cell line via qPCR or Western blot. Choose a cell line with known high expression if necessary. |
| Compound Precipitation | Visually inspect media for precipitate. Decrease final concentration or test alternative solubilization methods. Ensure final DMSO is <0.5%.[10][11] |
| Assay Conditions Vary | Standardize buffer pH, incubation times, and cell passage number across all experiments.[12][17] |
| Inhibitor Degradation | Prepare fresh working dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Cell Line Health/Passage | Use cells at a consistent and low passage number. Ensure cells are healthy and not overgrown before starting the experiment.[17] |
Section 3: Detailed Experimental Protocols
Protocol 1: In Vitro ENPP-1 Activity Assay (Fluorescence Polarization)
This assay measures the ability of this compound to inhibit the hydrolysis of a fluorescently labeled cGAMP analog.
Materials:
-
Recombinant Human ENPP-1
-
Fluorescently labeled cGAMP substrate
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35[18]
-
384-well, low-volume, black plates
-
Plate reader capable of fluorescence polarization (FP)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute this series in Assay Buffer. The final DMSO concentration should be ≤1%.
-
Assay Plate Setup:
-
Add 2.5 µL of diluted inhibitor or DMSO vehicle control to the appropriate wells.[18]
-
Add 5 µL of recombinant ENPP-1 (diluted in Assay Buffer) to all wells except "no enzyme" controls.
-
Add 2.5 µL of Assay Buffer to bring the volume to 10 µL.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[19]
-
Reaction Initiation: Add 10 µL of the fluorescent cGAMP substrate (diluted in Assay Buffer) to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[18] This time should be optimized to ensure the reaction remains in the linear range.
-
Detection: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the results against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[19]
Protocol 2: Cell-Based cGAMP Degradation Assay
This protocol assesses the ability of this compound to prevent the degradation of exogenously added cGAMP by live cells.
Materials:
-
Cells expressing high levels of ENPP-1 (e.g., MDA-MB-231)
-
This compound
-
2'3'-cGAMP
-
Serum-free cell culture media
-
LC-MS/MS or a commercial cGAMP ELISA kit
Procedure:
-
Cell Plating: Seed cells in a 24-well plate and allow them to adhere and reach ~90% confluency.
-
Inhibitor Treatment:
-
cGAMP Addition: Spike the media with a known concentration of 2'3'-cGAMP (e.g., 1 µM).[12]
-
Incubation: Incubate for a defined period (e.g., 2-4 hours) at 37°C.[12] This time point should be optimized based on the rate of cGAMP degradation by your specific cell line.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
cGAMP Quantification: Quantify the amount of cGAMP remaining in the supernatant using LC-MS/MS or a cGAMP ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cGAMP protected from degradation at each inhibitor concentration. Determine the EC50 value by plotting the percent protection against the log of the inhibitor concentration.
Protocol 3: Western Blot for Downstream STING Pathway Activation (p-IRF3)
This protocol measures the activation of a key downstream transcription factor in the STING pathway.
Materials:
-
Co-culture system: ENPP-1-high cancer cells and STING-competent reporter cells (e.g., THP-1 monocytes).
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Primary antibodies against phospho-IRF3 (Ser396) and total IRF3; HRP-conjugated secondary antibody.
-
SDS-PAGE gels, PVDF membrane, and Western blot reagents.
Procedure:
-
Cell Treatment: In your co-culture system (or a single cell line if it expresses both ENPP-1 and STING), treat the cells with this compound at various concentrations for a set time (e.g., 4-6 hours). Include a positive control (e.g., direct STING agonist like DMXAA) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody for phospho-IRF3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total IRF3 to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for p-IRF3 and normalize them to the total IRF3 signal.
Section 4: Mandatory Visualizations
Diagram 1: ENPP-1's Role in the cGAS-STING Signaling Pathway
Caption: Mechanism of this compound in the cGAS-STING pathway.
Diagram 2: Workflow for Optimizing this compound Concentration
Caption: Experimental workflow for optimizing this compound concentration.
Diagram 3: Troubleshooting Decision Tree for Unexpected Assay Results
Caption: A decision tree for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDE | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS-STING Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Identifying and Mitigating Off-Target Effects of ENPP1-IN-14
Welcome to the technical support center for ENPP1-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of ENPP1-IN-14. The following information is presented in a question-and-answer format to address common issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ENPP1-IN-14?
A1: ENPP1-IN-14 is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).[1] ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular ATP to generate inorganic pyrophosphate (PPi) and AMP.[2] More critically in the context of immuno-oncology, ENPP1 is the dominant hydrolase of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to an anti-tumor immune response.[3][4] By inhibiting ENPP1, ENPP1-IN-14 prevents the degradation of cGAMP, thereby enhancing STING-mediated anti-tumor immunity.[4][5]
Q2: What are the potential off-targets of ENPP1-IN-14?
A2: The most likely off-targets for ENPP1 inhibitors like ENPP1-IN-14 are other members of the ENPP family due to structural similarities in their catalytic domains.[6] These include ENPP2 (autotaxin) and ENPP3.[6] Additionally, because ENPP1 is involved in purinergic signaling by hydrolyzing ATP, there is a potential for off-target effects on purinergic receptors (e.g., P2X and P2Y receptors).[7] Depending on the chemical scaffold, off-target effects on unrelated kinases could also be a possibility.
Q3: What are the potential consequences of off-target inhibition?
A3: Off-target inhibition can lead to a variety of unintended biological effects, which may complicate data interpretation. For example:
-
Inhibition of ENPP2 (autotaxin): This can interfere with lysophosphatidic acid (LPA) signaling, which plays a role in cell proliferation, migration, and survival.[6]
-
Inhibition of ENPP3: ENPP3 is expressed on the surface of mast cells and basophils and may be involved in allergic responses.[6] Recent studies have also identified ENPP3 as another cGAMP hydrolase, suggesting its inhibition could also impact STING signaling.[8]
-
Modulation of Purinergic Receptors: Interference with P2X or P2Y receptors can impact a wide range of physiological processes, including inflammation, neurotransmission, and cardiovascular function.[7]
Q4: I am observing unexpected cellular phenotypes that are not consistent with ENPP1 inhibition. What should I do?
A4: Unexpected phenotypes may be a result of off-target effects. To investigate this, a systematic troubleshooting approach is recommended. This includes confirming target engagement in your cellular system, assessing the inhibitor's selectivity, and using cellular controls to validate that the observed phenotype is due to the inhibition of ENPP1. The troubleshooting guide and experimental protocols below provide a framework for this investigation.
Troubleshooting Guide
This guide provides a structured approach to common issues encountered during experiments with ENPP1-IN-14.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values across different assays | Different substrates used (e.g., ATP vs. cGAMP), variations in assay buffer pH, or use of recombinant versus cellular ENPP1. | - Perform head-to-head comparisons of inhibitor potency using all relevant substrates.- Standardize the pH of your assay buffer.- Validate findings from biochemical assays in a relevant cellular model. |
| Unexpected changes in cell migration or proliferation | Off-target inhibition of ENPP2 (autotaxin) affecting LPA signaling.[6] | - Perform a dose-response curve to determine if the effect is dose-dependent.- Use a structurally distinct ENPP1 inhibitor as a control.- Test the effect of LPA supplementation to see if it rescues the phenotype. |
| Alterations in immune cell activation not explained by STING pathway modulation | Off-target inhibition of ENPP3 or direct modulation of purinergic receptors.[6][7] | - Profile the expression of ENPP3 and purinergic receptors on your cells of interest.- Use specific antagonists for purinergic receptors to delineate the signaling pathway. |
| High background or inconsistent results in STING pathway activation assays | Degradation of ENPP1-IN-14, variability in cellular ENPP1 expression, or low levels of endogenous cGAMP production. | - Verify the stability of your inhibitor under experimental conditions.- Confirm and normalize ENPP1 expression levels across your cell lines.- Consider co-treatment with a DNA damaging agent to induce cGAMP production. |
| Discrepancy between in vitro and in vivo efficacy | Poor pharmacokinetic properties of the inhibitor, or compensatory mechanisms in the in vivo model. | - Perform pharmacokinetic studies to assess inhibitor exposure.- Analyze the tumor microenvironment for changes in the expression of other ENPP family members or related signaling pathways. |
Data Presentation
Disclaimer: Specific, publicly available selectivity panel data for ENPP1-IN-14 is limited. The following tables present hypothetical data for a representative ENPP1 inhibitor to illustrate how such data is typically presented. Researchers must perform their own selectivity profiling to fully characterize the activity of ENPP1-IN-14.
Table 1: Hypothetical Selectivity of a Representative ENPP1 Inhibitor Against ENPP Family Members
| Enzyme | IC50 (nM) | Selectivity (Fold vs. ENPP1) |
| ENPP1 | 15 | 1 |
| ENPP2 | 850 | 57 |
| ENPP3 | 450 | 30 |
| ENPP4 | >10,000 | >667 |
| ENPP5 | >10,000 | >667 |
| ENPP6 | >10,000 | >667 |
| ENPP7 | >10,000 | >667 |
Table 2: Hypothetical Kinome Profiling Data for a Representative ENPP1 Inhibitor (Data represents % inhibition at 1 µM)
| Kinase | % Inhibition | Kinase | % Inhibition |
| ENPP1 | 98 | AAK1 | <10 |
| ABL1 | <10 | AURKA | <10 |
| ACK1 | 15 | BMX | <10 |
| ... | ... | ... | ... |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of ENPP1-IN-14 to ENPP1 in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing ENPP1
-
ENPP1-IN-14
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-ENPP1 antibody
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cultured cells with ENPP1-IN-14 at the desired concentration (e.g., 1 µM) or with DMSO for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant and quantify the amount of soluble ENPP1 by Western blotting.
-
Data Analysis: Quantify the band intensities at each temperature. Normalize the data to the intensity at the lowest temperature. A shift in the melting curve for the ENPP1-IN-14-treated samples compared to the DMSO control indicates target engagement.
Kinome Profiling for Off-Target Identification
This protocol provides a general workflow for identifying potential kinase off-targets of ENPP1-IN-14 using a competitive binding assay with kinobeads.
Materials:
-
Cell lysate
-
ENPP1-IN-14
-
Kinobeads (immobilized non-selective kinase inhibitors)
-
Mass spectrometer
Procedure:
-
Competitive Binding: Incubate the cell lysate with varying concentrations of ENPP1-IN-14 or a vehicle control.
-
Kinase Enrichment: Add kinobeads to the treated lysate to capture kinases that are not bound to ENPP1-IN-14.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of each kinase in the inhibitor-treated samples to the control to determine the inhibitor's selectivity.
ENPP Family Selectivity Assay
This protocol describes a method to assess the selectivity of ENPP1-IN-14 against other ENPP family members.
Materials:
-
Recombinant human ENPP1, ENPP2, and ENPP3 enzymes
-
ENPP1-IN-14
-
Substrate (e.g., ATP or a fluorogenic substrate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™)
Procedure:
-
Inhibitor Dilution: Prepare serial dilutions of ENPP1-IN-14.
-
Enzyme Incubation: In a multi-well plate, add the inhibitor dilutions and the respective ENPP enzyme. Incubate for 15 minutes.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction. Incubate for 60 minutes at 37°C.
-
Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g., luminescence) to determine the enzyme activity.
-
Data Analysis: Calculate the IC50 values for each enzyme and determine the selectivity of ENPP1-IN-14.
Signaling Pathway Diagram
The following diagram illustrates the central role of ENPP1 in regulating the cGAS-STING pathway and the mechanism of action of ENPP1-IN-14.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 | MDPI [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
Enpp-1-IN-14 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Enpp-1-IN-14. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound upon receipt?
A1: Upon receipt, the lyophilized powder of this compound should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1] For shorter periods, storage at 4°C is acceptable for up to 2 years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.[1][2] To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes.[1][2] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
Q3: What is the solubility of this compound in common solvents?
A3: this compound is soluble in DMSO. One supplier indicates a solubility of 9.62 mg/mL (23.82 mM), noting that sonication may be needed and that using fresh, non-hygroscopic DMSO is important for optimal solubility.[1] Another supplier reports a solubility of 3.33 mg/mL (8.25 mM) in DMSO, also recommending sonication.[4]
Q4: Can I store diluted, aqueous working solutions of this compound?
A4: It is not recommended to store aqueous working solutions. These should be prepared fresh for each experiment from the frozen DMSO stock solution to avoid potential degradation and precipitation.[5]
Q5: Is this compound sensitive to light?
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Handling Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Stock Solution in DMSO | -80°C | Up to 6 months | Preferred for long-term storage. Aliquot into single-use vials to avoid freeze-thaw cycles.[1][3] |
| -20°C | Up to 1 month | For shorter-term storage of aliquots.[1][3] | |
| Aqueous Working Solution | 2-8°C | Prepare fresh | Not recommended for storage due to lower stability and potential for precipitation.[5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 9.62 mg/mL (23.82 mM)[1] or 3.33 mg/mL (8.25 mM)[4] | Sonication may be required. Use of fresh, anhydrous DMSO is recommended.[1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory activity | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution from the lyophilized powder. Ensure proper aliquoting and storage at -80°C.[2] |
| Incomplete Dissolution: The compound is not fully dissolved in the solvent. | Use sonication to ensure complete dissolution when preparing the stock solution. Visually inspect for any undissolved material. | |
| Solvent Quality: Use of old or water-containing (hygroscopic) DMSO. | Use fresh, high-purity, anhydrous DMSO to prepare stock solutions as moisture can reduce solubility.[1] | |
| Precipitation of the compound in cell culture media or assay buffer | Low Aqueous Solubility: The final concentration of the inhibitor is above its solubility limit in the aqueous buffer. | Ensure the final DMSO concentration is as low as possible (typically ≤ 0.5%) while still maintaining solubility. Pre-warm the stock solution and the aqueous buffer to 37°C before mixing.[2] |
| High Final Concentration: The working concentration of the inhibitor is too high. | Review the literature for typical working concentrations and perform a dose-response curve to determine the optimal concentration range. | |
| Variable results between experiments | Inconsistent Solution Preparation: Variations in weighing, pipetting, or dissolution. | Follow a standardized protocol for solution preparation. Calibrate pipettes and balances regularly. |
| Degradation in Experimental Conditions: The compound may be unstable at 37°C over long incubation periods. | Minimize the pre-incubation time of the compound in aqueous solutions at 37°C. Prepare fresh working solutions for each experiment. |
Experimental Protocols
General Protocol for in vitro ENPP1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on recombinant human ENPP1.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl, pH 7.4).
-
ENPP1 Enzyme: Thaw recombinant human ENPP1 on ice and dilute to the desired working concentration (e.g., 100-200 pM) in cold assay buffer.[6]
-
Substrate: Prepare the substrate (e.g., ATP or the synthetic substrate cGAMP) at the desired working concentration (e.g., 5 µM) in assay buffer.[6]
-
This compound: Prepare serial dilutions of the this compound stock solution in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
-
Assay Plate Setup (96-well format):
-
Add the assay buffer to all wells.
-
Add the this compound dilutions or vehicle control (DMSO) to the appropriate wells.
-
To initiate the reaction, add the diluted ENPP1 enzyme to all wells except for the "no enzyme" control wells.
-
Optional Pre-incubation: The plate can be pre-incubated for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme before adding the substrate.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate for a set time (e.g., 60 minutes) at room temperature or 37°C.[6]
-
-
Detection:
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: ENPP1-mediated hydrolysis of extracellular ATP and 2'3'-cGAMP, and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Recommended workflow for handling and using this compound in a typical in vitro experiment.
Troubleshooting Logic Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PDE | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve Enpp-1-IN-14 solubility for in vivo delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and in vivo application of ENPP1-IN-14, a potent Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is ENPP1-IN-14 and what is its mechanism of action?
A1: ENPP1-IN-14 is a potent and selective small molecule inhibitor of ENPP1. ENPP1 is a key enzyme that negatively regulates the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway by hydrolyzing extracellular 2'3'-cyclic GMP-AMP (cGAMP)[1][2][3]. By inhibiting ENPP1, ENPP1-IN-14 prevents the degradation of cGAMP, leading to an accumulation of this second messenger and subsequent activation of the STING pathway. This activation triggers the production of type I interferons and other pro-inflammatory cytokines, which can stimulate a robust anti-tumor immune response[4][5].
Q2: What are the main challenges in formulating ENPP1-IN-14 for in vivo studies?
A2: The primary challenge in formulating ENPP1-IN-14 for in vivo delivery is its poor aqueous solubility. Like many small molecule inhibitors, ENPP1-IN-14 is hydrophobic, which can lead to difficulties in achieving the desired concentration in a biocompatible vehicle, potentially causing precipitation, inconsistent dosing, and low bioavailability.
Q3: What are the recommended storage conditions for ENPP1-IN-14?
A3: For long-term storage, ENPP1-IN-14 should be kept as a solid at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to minimize freeze-thaw cycles and stored at -80°C. Formulations prepared for in vivo use should ideally be made fresh before each experiment. If short-term storage is necessary, it is recommended to keep the formulation at 4°C and protect it from light; however, the stability under these conditions should be validated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of ENPP1-IN-14 during formulation preparation. | - The concentration of ENPP1-IN-14 exceeds its solubility in the chosen vehicle.- The initial dissolution in a stock solvent (e.g., DMSO) was incomplete.- The aqueous component was added too quickly to the organic stock solution. | - Refer to the solubility data in Table 1 and consider using a vehicle with higher solubilizing capacity.- Ensure complete dissolution in the stock solvent by vortexing and, if necessary, brief sonication.- Add the aqueous phase dropwise while continuously vortexing the solution to maintain homogeneity. |
| Cloudiness or precipitation of the formulation after administration (in vivo). | - The formulation is not stable in a physiological environment (e.g., change in pH or dilution in bodily fluids).- "Fall-out" of a supersaturated solution. | - Consider using a different formulation strategy, such as a suspension or a lipid-based delivery system, which can be more stable in vivo.- Prepare the formulation immediately before administration to minimize the time the compound is in a potentially unstable state. |
| High variability in experimental results between animals. | - Inconsistent dosing due to a non-homogenous suspension.- Variable oral absorption, potentially influenced by food in the stomach. | - For suspensions, ensure thorough mixing (e.g., vortexing or stirring) immediately before each animal is dosed.- For oral gavage studies, standardize the fasting period for all animals before dosing to ensure consistent gastrointestinal conditions. |
| Lack of in vivo efficacy despite successful formulation. | - Poor bioavailability due to first-pass metabolism.- Insufficient tissue penetration to the target site. | - Consider alternative routes of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, to bypass first-pass metabolism.- Conduct pharmacokinetic (PK) and tissue distribution studies to assess the concentration of ENPP1-IN-14 in the plasma and target tissues. |
Quantitative Data
Table 1: Solubility of ENPP1-IN-14 in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | 3.33 - 9.62 | Sonication or gentle heating may be required for complete dissolution. The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. |
| Ethanol | Insoluble | Data for similar poorly soluble ENPP1 inhibitors suggests insolubility. |
| Water | Insoluble | Data for similar poorly soluble ENPP1 inhibitors suggests insolubility. |
| PBS (pH 7.4) | Insoluble |
Table 2: Example Formulations for In Vivo Delivery of Poorly Soluble ENPP1 Inhibitors
| Formulation Type | Vehicle Composition | Target Concentration | Administration Route |
| Clear Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Intravenous (IV), Intraperitoneal (IP) |
| Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water with 0.1% (v/v) Tween 80 | Up to 10 mg/mL | Oral (PO) |
| Suspension | 50% PEG300, 50% Saline | Up to 10 mg/mL | Intraperitoneal (IP) |
Experimental Protocols
Protocol 1: Preparation of a Clear Solution of ENPP1-IN-14 for IV or IP Administration
Objective: To prepare a homogenous, clear solution of ENPP1-IN-14 for systemic delivery.
Materials:
-
ENPP1-IN-14 powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of ENPP1-IN-14 in DMSO.
-
Weigh the required amount of ENPP1-IN-14 and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 25 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved. Brief sonication may be used to aid dissolution.
-
-
Prepare the final formulation.
-
In a new sterile tube, add the required volume of the ENPP1-IN-14 DMSO stock solution to constitute 10% of the final volume.
-
Add PEG300 to a final concentration of 40% of the total volume. Vortex thoroughly until the solution is homogenous.
-
Add Tween-80 to a final concentration of 5% of the total volume. Vortex until the solution is clear and homogenous.
-
Slowly add sterile saline dropwise while vortexing to bring the solution to the final volume (45% of the total).
-
Visually inspect the final solution for any signs of precipitation. If the solution is not perfectly clear, use an ultrasonic bath to aid dissolution.
-
Prepare this formulation fresh on the day of use.
-
Protocol 2: Preparation of an ENPP1-IN-14 Suspension for Oral Gavage
Objective: To prepare a uniform suspension of ENPP1-IN-14 for oral administration.
Materials:
-
ENPP1-IN-14 powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Tween-80
-
Sterile deionized water
-
Sterile tubes
-
Magnetic stirrer or homogenizer
Procedure:
-
Prepare the vehicle (0.5% CMC-Na with 0.1% Tween-80).
-
In a sterile container, add 0.1 mL of Tween-80 to approximately 90 mL of sterile deionized water and mix.
-
Slowly add 0.5 g of CMC-Na to the solution while stirring vigorously.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is homogenous. This may take some time.
-
Adjust the final volume to 100 mL with sterile deionized water.
-
-
Prepare the ENPP1-IN-14 suspension.
-
Weigh the required amount of ENPP1-IN-14 powder and place it in a sterile tube.
-
Add a small volume of the prepared vehicle to the powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle while continuously vortexing or triturating to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates. If necessary, sonicate briefly to improve homogeneity.
-
Store the suspension at 4°C and use within a week. Always vortex thoroughly before each administration to ensure uniform dosing.
-
Visualizations
Caption: The ENPP1-STING signaling pathway and the inhibitory action of ENPP1-IN-14.
Caption: A decision-making workflow for selecting a suitable formulation for ENPP1-IN-14.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Reducing Enpp-1-IN-14 cytotoxicity in long-term cell culture
Welcome to the technical support center for ENPP-1-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in long-term cell culture experiments, with a focus on mitigating potential cytotoxicity.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and challenges that may arise during the use of this compound in long-term cell culture experiments.
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1][2] ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various cellular processes by hydrolyzing extracellular nucleotides.[3][4] One of its key functions is the degradation of 2'3'-cyclic GMP-AMP (2'3'-cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[3][5] By inhibiting ENPP1, this compound prevents the breakdown of extracellular 2'3'-cGAMP, leading to its accumulation and subsequent activation of the STING pathway.[6][7] This activation can induce an anti-tumor immune response.[6] Additionally, ENPP1 hydrolyzes ATP to AMP, which is a precursor for the immunosuppressive molecule adenosine.[3] Thus, inhibiting ENPP1 can also reduce adenosine production.[3]
Q2: I am observing significant cytotoxicity in my long-term cell culture with this compound. What are the potential causes?
A2: Cytotoxicity in long-term cell culture with this compound can stem from several factors:
-
High Concentration: Continuous exposure to a high concentration of the inhibitor can lead to off-target effects and cellular stress.[8]
-
Prolonged Exposure: The cumulative effect of the inhibitor over an extended period can disrupt essential cellular processes.[8]
-
On-Target Toxicity: Sustained activation of the STING pathway by preventing 2'3'-cGAMP degradation can, in some cell types, lead to apoptosis or pyroptosis.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.[8]
-
Compound Stability and Degradation: The inhibitor may degrade in the culture medium over time, potentially forming toxic byproducts.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to small molecule inhibitors.
Q3: How can I reduce the cytotoxicity of this compound in my long-term experiments?
A3: Several strategies can be employed to minimize cytotoxicity:
-
Dose-Response and Time-Course Optimization: Conduct thorough dose-response experiments to identify the minimal effective concentration that achieves the desired biological outcome with the lowest toxicity. Similarly, perform time-course studies to determine the optimal exposure duration.[8]
-
Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) to allow cells to recover.
-
Media Supplementation: Supplementing the culture media with antioxidants, such as N-acetylcysteine or Vitamin E, may help mitigate oxidative stress-related cytotoxicity.
-
Use of Serum: If your experimental design allows, ensure the presence of serum in the culture medium, as serum proteins can bind to small molecules and reduce their free concentration, thereby lowering toxicity.
-
Co-culture Systems: If your research involves immune cells, be aware that STING activation can lead to the release of cytotoxic factors. Optimizing the ratio of different cell types in a co-culture is crucial.
-
Vehicle Control: Always include a vehicle control (media with the same concentration of DMSO used for the highest inhibitor concentration) to assess the contribution of the solvent to the observed cytotoxicity.[8]
Q4: What are the recommended storage and handling conditions for this compound?
A4: To ensure the stability and activity of this compound, it is recommended to store the solid compound at -20°C or -80°C.[9] Prepare a high-concentration stock solution in a suitable solvent like DMSO and store it in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[9] When preparing working solutions, dilute the stock in pre-warmed culture medium and use it immediately.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and related considerations.
| Parameter | Value | Reference |
| Target | Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) | [1][2] |
| IC₅₀ (recombinant human ENPP-1) | 32.38 nM | [1][2] |
| In Vivo Activity | Significantly inhibits tumor growth at 50 mg/kg (IP, BID) | [1][9] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [9] |
Table 1: Key specifications for this compound.
| Potential Cause of Cytotoxicity | Recommended Troubleshooting Action | Reference |
| Inhibitor concentration too high | Perform a dose-response curve to determine the optimal non-toxic concentration. | [8] |
| Prolonged exposure to the inhibitor | Conduct a time-course experiment to find the minimum required exposure time. | [8] |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration is below 0.5%, ideally <0.1%. Run a solvent-only control. | [8] |
| Off-target effects | Use the lowest effective concentration. Consider using a structurally different ENPP1 inhibitor as a control. | [10] |
Table 2: Troubleshooting guide for this compound cytotoxicity.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (e.g., MTT or Resazurin)
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your complete cell culture medium. It is advisable to test a wide range of concentrations (e.g., from 1 nM to 100 µM). Prepare a 2x vehicle control (e.g., 0.2% DMSO if the highest inhibitor concentration has 0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2x compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours, with media changes if necessary).
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight. Read the absorbance at 570 nm.
-
For Resazurin Assay: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours. Measure fluorescence with excitation at ~560 nm and emission at ~590 nm.[8]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC₅₀ for cytotoxicity.
Visualizations
Caption: ENPP-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for mitigating this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing ENPP1-IN-14 Enzymatic Assays
Welcome to the technical support center for optimizing enzymatic assays with ENPP1-IN-14. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ENPP1 enzyme activity?
A1: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a metalloenzyme that shows optimal catalytic activity in an alkaline environment, typically around pH 9.0.[1] However, for inhibitor screening assays, including those with ENPP1-IN-14, it is often recommended to perform the experiments at a physiological pH of 7.4 or 7.5.[1][2] This ensures that the inhibitor's potency is relevant to biological conditions.[1]
Q2: What is the recommended buffer system for an ENPP1 assay?
A2: Tris-HCl is a commonly used buffer for ENPP1 assays and is effective within the pH range of 7.0-9.2.[1] HEPES is another suitable option for assays conducted in the pH range of 6.8-8.2.[1] The choice of buffer can be critical, and it is advisable to verify its compatibility with all assay components.
Q3: What are the primary substrates for ENPP1?
A3: ENPP1 has a broad substrate specificity, cleaving phosphodiester and pyrophosphate bonds in various nucleotides.[3] Its main physiological substrates are Adenosine Triphosphate (ATP) and 2',3'-cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP).[3] ENPP1 hydrolyzes ATP to AMP and inorganic pyrophosphate (PPi), and it is the primary hydrolase of extracellular 2',3'-cGAMP, a key activator of the STING (Stimulator of Interferon Genes) pathway.[3][4]
Q4: How does ENPP1-IN-14 inhibit ENPP1?
A4: ENPP1-IN-14 is an inhibitor of ENPP1, meaning it blocks the enzyme's catalytic activity.[5] By doing so, it prevents the breakdown of substrates like 2',3'-cGAMP. This leads to an accumulation of extracellular cGAMP, which can then enhance the activation of the STING signaling pathway, promoting an anti-tumor immune response.[6][7]
Troubleshooting Guide
Problem 1: Low or No ENPP1 Enzyme Activity Detected
| Possible Cause | Recommended Solution |
| Suboptimal Buffer pH | ENPP1 activity is highly dependent on pH, with optimal activity in the alkaline range (pH 8.0-9.5).[1][8] Verify the pH of your assay buffer with a calibrated pH meter and prepare fresh buffer if necessary. |
| Incorrect Buffer Composition | ENPP1 activity relies on divalent cations like Zn²⁺ and Ca²⁺.[2][9] Ensure your assay buffer contains these ions at optimal concentrations. Conversely, chelating agents like EDTA will inhibit the enzyme.[9] |
| Degraded Enzyme | Repeated freeze-thaw cycles can diminish enzyme activity. Aliquot the enzyme upon receipt and store at -80°C. Use a fresh aliquot for each experiment.[5] |
| Inhibitory Contaminants | Ensure that disposables (e.g., pipette tips, plates) are free of contaminants that could inhibit the enzyme. |
Problem 2: High Variability or Inconsistent IC50 Values for ENPP1-IN-14
| Possible Cause | Recommended Solution |
| pH Sensitivity of Inhibitor | The potency of many ENPP1 inhibitors is pH-dependent.[5] Minor variations in buffer pH between experiments can lead to inconsistent results. Prepare a large batch of buffer and re-verify the pH before each use. |
| Compound Solubility Issues | ENPP1-IN-14 may have limited solubility in aqueous buffers. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically <1%).[9] If precipitation is observed, consider using a different buffer system or adding a non-ionic detergent like Tween-80.[9] |
| Substrate Concentration | The apparent IC50 value can be influenced by the substrate concentration, especially for competitive inhibitors. Ensure the substrate concentration is appropriate for your assay, typically at or below the Michaelis constant (Km).[9] |
| Incubation Time and Temperature | Use a consistent incubation time that falls within the linear range of the enzymatic reaction. Maintain a constant temperature throughout the experiment.[9] |
Quantitative Data Summary
Table 1: Recommended pH and Buffer Conditions for ENPP1 Assays
| Parameter | Recommended Range/Value | Notes |
| Optimal Enzymatic pH | 8.0 - 9.5 | Maximizes catalytic activity.[1][8] |
| Physiological pH for Inhibitor Screening | 7.4 - 7.5 | More biologically relevant for assessing inhibitor potency.[1][2] |
| Common Buffer Systems | Tris-HCl, HEPES | Tris-HCl is effective for pH 7.0-9.2; HEPES for pH 6.8-8.2.[1] |
Table 2: Typical Components of an ENPP1 Assay Buffer
| Component | Example Concentration | Purpose |
| Buffer (e.g., Tris-HCl) | 50 mM | Maintain pH |
| NaCl | 150-250 mM | Maintain ionic strength |
| CaCl₂ | 0.5 mM | Divalent cation for enzyme activity[2] |
| ZnCl₂ | 1 µM | Divalent cation for enzyme activity[2] |
| MgCl₂ | 5 mM | Divalent cation for enzyme activity[10] |
Experimental Protocols
Protocol 1: General ENPP1 Enzymatic Assay for Inhibitor Screening
This protocol describes a general fluorescence-based assay to determine the IC50 of ENPP1-IN-14.
Materials:
-
Recombinant Human ENPP1
-
ENPP1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂)[2][6]
-
Fluorogenic ENPP1 Substrate (e.g., a fluorogenic cGAMP or ATP analog)
-
ENPP1-IN-14 dissolved in DMSO
-
Known ENPP1 Inhibitor (Positive Control)
-
DMSO (Vehicle Control)
-
384-well black microplates
-
Fluorescence Plate Reader
Procedure:
-
Reagent Preparation:
-
Prepare the ENPP1 Assay Buffer and keep it on ice.
-
Thaw the recombinant ENPP1 on ice and dilute it to the desired working concentration in cold Assay Buffer.
-
Prepare serial dilutions of ENPP1-IN-14 and the positive control in DMSO, followed by a further dilution in Assay Buffer to the final desired concentrations. The final DMSO concentration should be consistent across all wells and ideally below 1%.
-
-
Assay Plate Setup:
-
Add the diluted ENPP1-IN-14, positive control, or vehicle control (DMSO) to the appropriate wells of the microplate.
-
Add the diluted ENPP1 enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[10]
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Normalize the data using the "no enzyme" (0% activity) and vehicle control (100% activity) wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: pH Optimization Assay for ENPP1 Activity
This protocol helps determine the optimal pH for your specific assay conditions.
Materials:
-
Recombinant Human ENPP1
-
A series of buffers at different pH values (e.g., Tris-HCl from pH 7.0 to 9.5 in 0.5 unit increments)
-
ENPP1 Substrate (e.g., p-nitrophenyl thymidine 5′-monophosphate, pNPP-TMP)
-
96-well clear flat-bottom plate
-
Spectrophotometer (plate reader)
Procedure:
-
Buffer Preparation: Prepare a set of assay buffers with varying pH values.
-
Enzyme and Substrate Preparation: Dilute the ENPP1 enzyme and prepare the substrate solution in each of the different pH buffers.
-
Assay Setup:
-
In separate wells for each pH value, add the corresponding buffer.
-
Add the diluted ENPP1 enzyme to the wells.
-
Initiate the reaction by adding the substrate.
-
-
Measurement:
-
Measure the absorbance at 405 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).
-
-
Analysis:
-
Calculate the reaction rate at each pH.
-
Plot the enzyme activity (reaction rate) against the pH to determine the optimal pH for ENPP1 activity under your experimental conditions.
-
Visualizations
Caption: ENPP1 signaling and the mechanism of ENPP1-IN-14 inhibition.
Caption: General workflow for an ENPP1 inhibitor screening assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
How to control for vehicle effects in Enpp-1-IN-14 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Enpp-1-IN-14, a potent Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitor. This guide addresses common challenges, particularly controlling for vehicle effects, to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section provides answers to common questions and solutions to potential issues encountered during experiments with this compound.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is poorly soluble in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[1] Ensure you are using anhydrous (dry) DMSO, as moisture can reduce the solubility of the compound. For consistent results, it is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2][3]
Q2: I'm observing toxicity or off-target effects in my cell-based assays. Could the vehicle be the cause?
A2: Yes, the vehicle, typically DMSO, can exert biological effects, especially at higher concentrations. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.5%.[4] Always include a "vehicle control" group in your experiments. This group should be treated with the same concentration of DMSO as your highest this compound concentration, but without the inhibitor. This allows you to distinguish the effects of the inhibitor from those of the solvent.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous media for my in vitro assay. How can I prevent this?
A3: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay medium is sufficient to maintain solubility but remains non-toxic to your cells.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 80 (e.g., 0.1% v/v), to your assay buffer can help to improve the solubility of the compound.
-
Sonication: After dilution, briefly sonicate the solution to help dissolve any precipitate.[1]
-
Fresh Preparations: Always prepare fresh dilutions of this compound for each experiment.
Q4: What is a suitable vehicle for in vivo administration of this compound?
A4: Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo studies. The choice of vehicle will depend on the route of administration (e.g., intraperitoneal, oral gavage). Here are some commonly used formulations for poorly soluble compounds that can be adapted for this compound:
-
Suspension in Methylcellulose/Tween®: A common vehicle is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in sterile water.
-
Co-solvent Formulation: A mixture of solvents can be used to improve solubility. A frequently used combination is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% sterile saline.
-
Oil-based Vehicle: For highly lipophilic compounds, corn oil can be a suitable vehicle.
It is critical to perform a small-scale pilot study to assess the stability and tolerability of your chosen formulation in the animal model before commencing a large-scale experiment. Always include a vehicle-only control group that receives the same formulation without this compound.
Q5: My in vivo results are inconsistent. How can I ensure proper dosing and control for vehicle effects?
A5: Inconsistent in vivo results can stem from improper formulation or unaccounted for vehicle effects.
-
Homogeneous Suspension: If using a suspension, ensure it is homogenous before and during administration. Vortex the suspension thoroughly before drawing each dose.
-
Vehicle Control is Key: The vehicle control group is essential to account for any physiological effects of the formulation itself. For example, some vehicles can cause transient inflammation or other reactions.
-
Route of Administration: The route of administration can influence the bioavailability and potential toxicity of both the compound and the vehicle. Ensure the chosen route is appropriate for your experimental question and that the vehicle is suitable for that route.
-
Fresh Formulations: Prepare the formulation fresh daily, unless you have data to support its stability over a longer period.
Data Presentation: Recommended Vehicle Formulations
The following table summarizes recommended starting formulations for in vitro and in vivo experiments with this compound. Researchers should optimize these formulations for their specific experimental conditions.
| Application | Vehicle Component | Concentration/Ratio | Notes |
| In Vitro Stock Solution | Dimethyl Sulfoxide (DMSO) | As required for desired stock concentration | Use anhydrous DMSO. Aliquot and store at -80°C for up to 6 months.[2] |
| In Vitro Working Solution | Cell Culture Medium with DMSO | Final DMSO concentration ≤ 0.5% | Always include a vehicle control with the same final DMSO concentration. |
| In Vivo (Suspension) | Carboxymethylcellulose (CMC) | 0.5% (w/v) | Suspend the compound in this vehicle. Ensure a homogenous suspension. |
| Tween® 80 | 0.1% (v/v) | ||
| Sterile Water or Saline | q.s. to final volume | ||
| In Vivo (Solution/Co-solvent) | Dimethyl Sulfoxide (DMSO) | 10% | This formulation can improve the solubility of the compound. |
| PEG300 | 40% | ||
| Tween® 80 | 5% | ||
| Sterile Saline | 45% |
Experimental Protocols
Below are detailed methodologies for preparing vehicle controls for key experiments with this compound.
Protocol 1: Preparation of Vehicle Control for In Vitro Cell-Based Assays
-
Prepare this compound Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Prepare Vehicle Control: For the vehicle control, perform the same serial dilutions using 100% DMSO instead of the this compound stock solution. This ensures that each vehicle control well contains the same final concentration of DMSO as the corresponding experimental well.
-
Treatment: Add the prepared this compound working solutions and the vehicle control solutions to your cells. Ensure the final volume in all wells is equal.
Protocol 2: Preparation of Vehicle Control for In Vivo Studies (Suspension)
-
Prepare the Vehicle: In a sterile container, prepare the vehicle by first dissolving 0.1% (v/v) Tween® 80 in sterile water or saline. Then, slowly add 0.5% (w/v) carboxymethylcellulose (CMC) while stirring until it is fully dissolved.
-
Prepare this compound Suspension: Weigh the required amount of this compound. Create a paste by adding a small amount of the prepared vehicle to the powder. Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
-
Prepare Vehicle Control: The vehicle prepared in step 1 serves as the vehicle control.
-
Administration: Administer the this compound suspension and the vehicle control to the respective animal groups according to your experimental protocol (e.g., oral gavage, intraperitoneal injection). Ensure the suspension is well-mixed before each administration.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Workflow for controlling for vehicle effects in in vitro experiments.
References
Technical Support Center: Troubleshooting Inconsistent Results in Enpp-1-IN-14 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results with the ENPP1 inhibitor, Enpp-1-IN-14. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during experiments with this compound, leading to inconsistent results.
Q1: I am observing high variability in my IC50 values for this compound in my in vitro enzymatic assay. What are the potential causes?
A1: High variability in IC50 values is a common issue in enzyme inhibition assays. Several factors can contribute to this inconsistency:
-
Compound Solubility and Stability: this compound may have limited solubility in aqueous assay buffers. Precipitation of the compound can lead to a lower effective concentration and thus higher apparent IC50 values. Additionally, the stability of the inhibitor in your specific assay buffer and at the experimental temperature should be considered.[1][2]
-
Enzyme Concentration and Activity: The concentration and specific activity of the recombinant ENPP1 enzyme are critical for reproducible results. Ensure the enzyme concentration is within the linear range of the assay. Use a fresh aliquot of the enzyme if its activity is questionable, as repeated freeze-thaw cycles can reduce its activity.[1][3]
-
Substrate Concentration: The concentration of the substrate (e.g., ATP or cGAMP) relative to its Michaelis-Menten constant (Km) will influence the apparent IC50 value, especially for competitive inhibitors.[1][4][5][6][7] It is crucial to use a consistent substrate concentration across experiments, typically at or below the Km.
-
Assay Buffer Composition: ENPP1 activity is dependent on divalent cations like Zn²⁺ and Ca²⁺.[1] Ensure your assay buffer contains optimal concentrations of these ions. Conversely, chelating agents like EDTA will inhibit enzyme activity and should be avoided unless used as a control. The pH of the buffer can also significantly affect inhibitor potency.[3]
-
Pipetting and Mixing: Inaccurate pipetting, especially of small volumes of concentrated inhibitor stock, can introduce significant error. Ensure thorough mixing of reagents in the assay plate.
-
Lot-to-Lot Variability: There can be variability in the purity and activity of this compound between different manufacturing lots.[3] It is advisable to test each new lot for potency.
Q2: My cell-based assay results for STING pathway activation with this compound are inconsistent or show a weak response. What could be the problem?
A2: Inconsistent results in cell-based STING activation assays can be due to several factors related to both the compound and the cells:[8]
-
Cell Line and ENPP1 Expression: The level of endogenous ENPP1 expression in your chosen cell line is crucial. Cell lines with low or no ENPP1 expression will not show a significant response to an ENPP1 inhibitor.[9][10][11] Verify ENPP1 expression levels in your cell line (e.g., via qPCR or Western blot).
-
STING Pathway Integrity: Ensure that the cell line has a functional STING signaling pathway. Some cancer cell lines have mutations or epigenetic silencing of key pathway components like STING or cGAS.[8]
-
Inhibitor Concentration and Exposure Time: The optimal concentration and duration of this compound treatment may vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Compound Permeability and Efflux: While this compound is a small molecule, its ability to reach the site of action can be influenced by cell membrane permeability and active efflux by transporters.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors may have off-target effects that can interfere with the signaling pathway being studied or cause cytotoxicity.[12][13][14][15] It is important to use the lowest effective concentration to minimize these effects.
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can influence cellular signaling pathways and drug responses. Maintain consistent cell culture practices.
Q3: I suspect my this compound solution is degrading. How can I assess and prevent this?
A3: Compound degradation is a common cause of inconsistent results. Here’s how to address it:[2]
-
Proper Storage: Store stock solutions of this compound in a suitable solvent like DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Stability in Media: The complex components of cell culture media can contribute to compound degradation. You can assess the stability of this compound in your specific media by incubating it for the duration of your experiment and then analyzing its integrity using methods like HPLC-MS.
-
Light Sensitivity: Some compounds are light-sensitive. Protect your solutions from light during storage and handling.
-
Fresh Preparations: Whenever possible, prepare fresh dilutions of this compound from a stock solution for each experiment.
Data Presentation
Table 1: Potency of this compound and Other ENPP1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Substrate | Reference |
| This compound | Recombinant Human ENPP1 | 32.38 | Biochemical Assay | Not Specified | [13] |
| Enpp-1-IN-19 | ENPP1 | 68 | cGAMP Hydrolysis | cGAMP | [13] |
| GBD-09259 | ENPP1 | 6.7 | 2'3' cGAMP Hydrolysis | 2'3' cGAMP | [13] |
| QS1 (Compound 2) | ENPP1 | 36 (at pH 9) | Biochemical Assay | ATP | [4] |
| Compound 1 | Human ENPP1 | 5 (Ki) | Biochemical Assay | p-NPTMP | [4] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and pH.
Table 2: ENPP1 Expression in Common Cancer Cell Lines
| Cell Line | Cancer Type | ENPP1 mRNA Expression (log2(TPM+1)) | ENPP1 Protein Abundance Ratio (vs. adjacent normal) |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | 3.55 |
| A549 | Lung Adenocarcinoma | Low | 0.58 |
| H1792 | Lung Cancer | High | Not Specified |
| HCC827 | Lung Cancer | High | Not Specified |
| MDA-MB-468 | Breast Cancer | High | Not Specified |
| CT26 | Murine Colon Carcinoma | Low | Not Specified |
| MC38 | Murine Colon Carcinoma | Not Specified | Not Specified |
Data compiled from multiple sources.[9][11][16] Expression levels can vary, and it is recommended to verify ENPP1 expression in your specific cell line.
Experimental Protocols
Protocol 1: In Vitro ENPP1 Enzymatic Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound against recombinant ENPP1.
Materials:
-
Recombinant Human ENPP1
-
This compound
-
Substrate: ATP or 2'3'-cGAMP
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂[4]
-
Detection Reagent (e.g., ADP-Glo™, AMP-Glo™, or a fluorescent cGAMP analog)
-
96-well or 384-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
Add the diluted this compound or vehicle control to the assay plate.
-
Add recombinant ENPP1 to each well to initiate a pre-incubation step. Mix gently.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (ATP or cGAMP) to each well. The final substrate concentration should be at or near its Km for ENPP1.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at 37°C. The reaction time should be within the linear range of the enzyme kinetics.
-
Stop the reaction according to the detection reagent manufacturer's instructions.
-
Add the detection reagent to quantify the amount of product formed (ADP, AMP, or remaining substrate).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based STING Activation Assay
This protocol measures the activation of the STING pathway in response to ENPP1 inhibition by this compound.
Materials:
-
A human or mouse cell line with functional ENPP1 and STING pathways (e.g., THP-1 monocytes).
-
This compound
-
Cell culture medium and supplements
-
ELISA kit for IFN-β or CXCL10, or reagents for qPCR or Western blotting
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for a predetermined time (e.g., 24-48 hours).
-
Assess STING pathway activation:
-
Cytokine Secretion (ELISA): Collect the cell culture supernatant and measure the concentration of secreted IFN-β or CXCL10 using an ELISA kit according to the manufacturer's instructions.
-
Gene Expression (qPCR): Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the mRNA levels of STING target genes (e.g., IFNB1, CXCL10).
-
Protein Phosphorylation (Western Blot): Lyse the cells and perform Western blotting to detect the phosphorylation of STING and IRF3.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. High expression of ENPP1 in high-grade serous ovarian carcinoma predicts poor prognosis and as a molecular therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Preventing Enpp-1-IN-14 degradation during experiments
Welcome to the technical support center for Enpp-1-IN-14. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound to prevent its degradation during experiments. By following these recommendations, you can ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). ENPP1 is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway by hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP). By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to enhanced STING signaling and a subsequent anti-tumor immune response.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the integrity of this compound. Below is a summary of recommended conditions.[1][2]
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Use anhydrous, high-purity DMSO.[1][2] |
| -20°C | Up to 1 month | For shorter-term storage. |
Q3: How should I prepare solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For aqueous-based assays, it is recommended to first prepare a concentrated stock solution in anhydrous DMSO and then dilute it into the aqueous buffer. To avoid precipitation, ensure the final DMSO concentration in your experimental setup is low (typically ≤ 0.5%) and consistent across all samples, including vehicle controls. Sonication may be required to fully dissolve the compound in DMSO.[1] It is recommended to prepare fresh working solutions for each experiment and use them promptly.[2]
Q4: My experimental results are inconsistent. Could this compound be degrading?
A4: Inconsistent results, such as a loss of inhibitory potency, can be an indication of compound degradation. Several factors can contribute to the degradation of this compound in an experimental setting. Please refer to the troubleshooting guide below for potential causes and solutions.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues that may lead to the degradation of this compound during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity | Improper Storage: Repeated freeze-thaw cycles of stock solutions or storage at inappropriate temperatures. | Prepare fresh stock solutions from powder. Aliquot stock solutions into single-use vials and store at -80°C for long-term storage.[1][2] |
| Hydrolysis in Aqueous Buffers: The quinazoline core of this compound may be susceptible to hydrolysis under strongly acidic or alkaline conditions, especially when heated.[1][2] | Maintain the pH of your assay buffer within a neutral range (pH 6.8-7.4). Avoid prolonged incubation at elevated temperatures if possible. Prepare fresh working solutions immediately before use. | |
| Photodegradation: Quinazoline derivatives can be sensitive to light.[3] | Protect solutions containing this compound from direct light exposure by using amber vials or covering plates with foil. | |
| Precipitation in Assay Media | Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. | Ensure the final concentration of DMSO is sufficient to maintain solubility, but not high enough to affect your experimental system (typically ≤ 0.5%). Consider using a co-solvent system if necessary, but validate its compatibility with your assay. |
| Interaction with Assay Components: Other components in your assay media may cause the compound to precipitate. | Run a solubility test of this compound in your specific assay buffer before conducting the full experiment. |
Experimental Protocols
General Protocol for In Vitro ENPP1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant ENPP1.
Materials:
-
Recombinant human ENPP1
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 µM ZnCl₂, 1 mM CaCl₂, 1 mM MgCl₂)
-
Substrate (e.g., 2'3'-cGAMP or a fluorogenic substrate)
-
Detection Reagent (specific to the chosen substrate)
-
96-well or 384-well assay plates
-
Plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute into the assay buffer to the desired final concentrations. Remember to include a DMSO vehicle control.
-
Add inhibitor and enzyme: Add the diluted this compound or vehicle control to the assay plate. Add recombinant ENPP1 to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is in the linear range.
-
Stop reaction and detect signal: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.
-
Measure signal: Read the plate on a compatible plate reader.
-
Data analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol for Assessing this compound Stability in Aqueous Buffer
This protocol can be used to determine the stability of this compound in your specific experimental buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your experimental aqueous buffer
-
HPLC-MS system
Procedure:
-
Prepare solution: Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Incubation: Incubate the solution at your experimental temperature (e.g., 37°C).
-
Time points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample analysis: Immediately analyze the aliquots by a validated HPLC-MS method to quantify the amount of intact this compound.
-
Data analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time to determine the degradation rate.
Visualizing Key Concepts
ENPP1-STING Signaling Pathway
Caption: The ENPP1-STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Stability
Caption: A generalized workflow for determining the stability of this compound.
References
Technical Support Center: Optimizing Enpp-1-IN-14 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for using Enpp-1-IN-14 in cellular assays. Here, you will find troubleshooting guides and FAQs to address specific issues related to optimizing experimental conditions, particularly incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).[1][2] ENPP1 is a key negative regulator of the cGAS-STING innate immune pathway.[3][4][5] The primary function of ENPP1 in this context is to hydrolyze the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which is a critical activator of the STING (Stimulator of Interferon Genes) protein.[4][6][7] By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to its accumulation. This enhances the activation of the STING pathway in nearby cells, triggering downstream signaling that results in the production of type I interferons and other pro-inflammatory cytokines, which are crucial for anti-tumor and anti-viral immune responses.[6][8]
Q2: What is a recommended starting concentration for this compound in a cellular assay?
A2: A good starting point for cellular assays is to use a concentration range that is approximately 10- to 100-fold higher than the inhibitor's biochemical IC50 value. This compound has a reported IC50 of 32.38 nM against recombinant human ENPP1.[1][2] Therefore, a starting concentration range of 100 nM to 1 µM is recommended for initial experiments.[9] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
Q3: What is a general guideline for incubation time when starting an experiment?
A3: The optimal incubation time is highly dependent on the cell type, the specific assay, and the endpoint being measured. For initial experiments, a pre-incubation period with this compound for 1 to 4 hours before the addition of a STING agonist (like exogenous cGAMP) is a common starting point.[4] Following agonist addition, the total incubation time can range from 4 to 24 hours, depending on the readout.[6] Shorter incubation times (4-8 hours) are often sufficient for measuring the phosphorylation of downstream proteins like TBK1 and IRF3, while longer times (12-24 hours) may be necessary for detecting secreted cytokines like IFN-β or changes in gene expression.[6][10]
Q4: Is it necessary to add exogenous cGAMP to my cellular assay?
A4: Yes, in most experimental setups it is necessary. This compound works by preventing the breakdown of extracellular cGAMP.[6] If your cell line does not produce and secrete sufficient amounts of endogenous cGAMP, you will not observe a significant effect from the ENPP1 inhibitor alone. Therefore, a common protocol involves treating cells with this compound first, followed by the addition of a sub-optimal concentration of exogenous cGAMP to stimulate the STING pathway.[6] This allows for a clear window to observe the potentiating effect of the inhibitor.
Quantitative Data Summary
The following tables provide key data for this compound and recommended starting points for cellular experiments.
| Parameter | Value | Reference |
| Target | Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) | [1][2] |
| Biochemical IC50 | 32.38 nM (recombinant human ENPP1) | [1][2] |
| Mechanism of Action | Prevents hydrolysis of extracellular 2'3'-cGAMP, enhancing STING pathway activation | [6][8] |
| Table 1: Biochemical and Mechanistic Properties of this compound. |
| Experiment Type | Recommended Concentration Range | Recommended Incubation Time | Notes |
| Western Blot (pTBK1, pIRF3) | 100 nM - 5 µM | 4 - 8 hours | A time-course experiment is highly recommended to capture peak phosphorylation. |
| RT-qPCR (IFNB1, CXCL10) | 100 nM - 1 µM | 6 - 12 hours | Gene expression changes typically follow protein phosphorylation events. |
| ELISA (Secreted IFN-β) | 100 nM - 1 µM | 12 - 24 hours | Cytokine accumulation in the supernatant requires longer incubation periods.[6] |
| Cell Viability Assay | 100 nM - 50 µM | 24 - 72 hours | Essential to rule out cytotoxicity and determine the therapeutic window. |
| Table 2: Recommended Starting Conditions for Cellular Assays with this compound. |
Visualized Pathways and Workflows
Caption: The cGAS-STING pathway and the inhibitory action of this compound on ENPP1.
Caption: Experimental workflow for optimizing this compound incubation time.
Troubleshooting Guide
Q: I am not observing any enhancement of STING signaling with this compound. Is my incubation time too short?
A: This is a possibility. The optimal time for observing the potentiation of STING signaling can vary.
-
Recommendation 1 (Check Phosphorylation): For early signaling events like TBK1 or IRF3 phosphorylation, the peak response can be transient. An incubation time that is too short (< 2 hours) or too long (> 12 hours) might miss the peak. Perform a time-course experiment (e.g., 2, 4, 8, and 12 hours post-cGAMP stimulation) to identify the optimal window.
-
Recommendation 2 (Verify ENPP1 Expression): Your chosen cell line must express sufficient levels of ENPP1 for the inhibitor to have an effect. Low or absent ENPP1 expression will result in no observable potentiation.[11] Verify ENPP1 expression via Western blot or RT-qPCR.
-
Recommendation 3 (Check cGAMP Concentration): If the concentration of exogenous cGAMP is too high, it may saturate the STING pathway, masking the potentiating effect of this compound. Use a sub-optimal concentration of cGAMP that induces a low-to-moderate response on its own.[6]
Q: I am observing cell toxicity or high background in my assay. Could the incubation time be too long?
A: Yes, extended exposure to any compound can lead to off-target effects or cytotoxicity, which can confound results.
-
Recommendation 1 (Perform a Viability Assay): First, confirm that the observed effect is not due to cell death. Run a standard cell viability assay (e.g., MTT or CellTiter-Glo) with the same concentrations of this compound and incubation times you are using in your main experiment.
-
Recommendation 2 (Shorten Incubation Time): If viability is compromised, reduce the total incubation time. For many cell-based assays, an overnight incubation (16-18 hours) is sufficient to see a robust response without inducing significant toxicity.
-
Recommendation 3 (Check for Compound Stability): Ensure that the inhibitor is stable in your cell culture media for the duration of the experiment. Degradation of the compound over a long incubation could lead to inconsistent results.
Caption: A decision tree for troubleshooting incubation time-related issues.
Experimental Protocols
Protocol 1: Western Blot for STING Pathway Activation
-
Cell Seeding: Seed THP-1 cells (or another suitable cell line) in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment. Differentiate monocytes into macrophages if required by your experimental design.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or a vehicle control (e.g., DMSO). Pre-incubate for 1-4 hours at 37°C.
-
STING Activation: Add a pre-determined, sub-optimal concentration of 2'3'-cGAMP to the wells.
-
Incubation: Incubate the plate for the desired amount of time (a time-course of 4, 8, and 12 hours is recommended for optimization).
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total TBK1 and IRF3.[10] Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.[10] Analyze the ratio of phosphorylated to total protein to determine pathway activation.
Protocol 2: RT-qPCR for Interferon-Stimulated Gene Expression
-
Cell Treatment: Follow steps 1-4 from the Western Blot protocol. For gene expression, longer incubation times post-cGAMP stimulation (e.g., 6, 12, and 18 hours) are typically optimal.
-
RNA Isolation: After incubation, wash cells with PBS and lyse them directly in the well using a lysis buffer containing β-mercaptoethanol (e.g., from an RNeasy kit).
-
RNA Purification: Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any genomic DNA contamination.
-
cDNA Synthesis: Reverse transcribe equal amounts of RNA (e.g., 500 ng - 1 µg) into cDNA using a high-capacity cDNA synthesis kit.
-
Quantitative PCR (qPCR): Perform real-time PCR using primers specific for target genes (e.g., IFNB1, CXCL10) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).[10]
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, comparing the this compound treated samples to the vehicle control.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDE | TargetMol [targetmol.com]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
How to select appropriate positive and negative controls for Enpp-1-IN-14
Welcome to the technical support center for ENPP1-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing ENPP1-IN-14 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate positive control for my experiment with ENPP1-IN-14?
A1: A positive control is essential to validate that your experimental setup can detect the expected inhibitory effect. For ENPP1-IN-14, a potent and selective ENPP1 inhibitor with a well-characterized mechanism of action is an ideal positive control.
Recommended Positive Controls:
-
STF-1623: A highly potent ENPP1 inhibitor with an IC50 of 0.6 nM for human ENPP1 and 0.4 nM for mouse ENPP1. It has a long tumor residence time, making it suitable for in vivo studies.
-
MV-626: A selective ENPP1 inhibitor that has been shown to prevent the hydrolysis of cGAMP and increase STING activation. It has demonstrated efficacy in combination with radiation therapy in preclinical models.
-
Other Potent ENPP1 Inhibitors: Several other potent ENPP1 inhibitors have been reported and can be used as positive controls. The choice may depend on the specific assay and experimental goals.
It is recommended to use a positive control at a concentration known to cause maximal inhibition in your assay system.
Q2: What should I use as a negative control when working with ENPP1-IN-14?
A2: A negative control is crucial to ensure that the observed effects are specific to the inhibition of ENPP1 by ENPP1-IN-14 and not due to off-target effects or the compound's chemical scaffold. The ideal negative control is a compound that is structurally very similar to ENPP1-IN-14 but is inactive against ENPP1.
Guidance on Selecting a Negative Control:
Proposed Negative Control Strategy:
If you have access to chemical synthesis capabilities, a close structural analog of ENPP1-IN-14 with a modification to the zinc-binding head group would be an excellent negative control. For example, replacing a key chelating atom with a group that cannot coordinate with zinc.
Alternatively, a commercially available compound with a similar chemical scaffold but lacking the specific functional groups required for ENPP1 inhibition could be used, though this is a less ideal approach. Thorough validation of its inactivity against ENPP1 in your assay system is essential.
Q3: What are the key considerations for designing an ENPP1 inhibition assay?
A3: When designing an ENPP1 inhibition assay, several factors should be considered to ensure reliable and reproducible results:
-
Substrate Selection: ENPP1 can hydrolyze various substrates, including ATP and 2'3'-cGAMP. The choice of substrate should align with the biological question being addressed. For studies focused on the cGAMP-STING pathway, 2'3'-cGAMP is the preferred substrate.
-
Enzyme Source: Recombinant human or mouse ENPP1 can be used. Ensure the enzyme is of high purity and activity.
-
Assay Buffer Conditions: The assay buffer should be optimized for pH, ionic strength, and co-factors (e.g., ZnCl2, CaCl2). While ENPP1 is most active at pH 9, performing assays at a physiological pH of 7.4 is more relevant for predicting in vivo efficacy.
-
Detection Method: Several methods can be used to detect ENPP1 activity, including colorimetric, fluorescent, and luminescent readouts. The choice will depend on the available instrumentation and required sensitivity. Commercially available kits, such as the Transcreener® ENPP1 Assay, offer a convenient and robust platform.
-
Controls: As discussed in Q1 and Q2, appropriate positive and negative controls are essential for data interpretation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Pipetting errors, improper mixing, or inconsistent incubation times. | Ensure accurate pipetting techniques, thorough mixing of reagents, and precise timing of all steps. Use of automated liquid handling systems can improve consistency. |
| No or low ENPP1 activity in the untreated control | Inactive enzyme, incorrect assay buffer composition, or substrate degradation. | Verify the activity of the ENPP1 enzyme stock. Prepare fresh assay buffer and substrate solutions. Ensure proper storage of all reagents. |
| ENPP1-IN-14 shows no inhibition | Incorrect concentration of the inhibitor, inactive compound, or issues with the assay setup. | Confirm the concentration of the ENPP1-IN-14 stock solution. Test a fresh aliquot of the inhibitor. Run a positive control inhibitor to validate the assay's ability to detect inhibition. |
| High background signal | Contaminated reagents, non-specific binding of detection reagents, or autofluorescence of the compound. | Use high-purity reagents and sterile techniques. Include a "no enzyme" control to determine the background signal. If compound autofluorescence is an issue, consider using a different detection method or subtracting the background fluorescence of the compound alone. |
| Inconsistent results between biochemical and cell-based assays | Poor cell permeability of the inhibitor, compound cytotoxicity, or presence of efflux pumps in the cells. | Assess the cell permeability of ENPP1-IN-14. Perform a cytotoxicity assay to determine the non-toxic concentration range. Consider using cell lines with low expression of efflux pumps or co-incubating with an efflux pump inhibitor. |
Quantitative Data
Table 1: Potency of Selected ENPP1 Inhibitors
| Inhibitor | Target | IC50 / Ki | Assay Conditions |
| ENPP1-IN-14 | Recombinant Human ENPP1 | IC50: 32.38 nM[1] | Not specified |
| STF-1623 | Human ENPP1 | IC50: 0.6 nM | Not specified |
| Mouse ENPP1 | IC50: 0.4 nM | Not specified | |
| MV-626 | ENPP1 | Not specified | Prevents cGAMP hydrolysis |
| Compound 7c (quinazoline-4-piperidine sulfamide analog) | ENPP1 | Ki: 58 nM | Not specified |
| SR-8314 | ENPP1 | Ki: 79 nM | Not specified |
Experimental Protocols
In Vitro ENPP1 Enzymatic Assay
This protocol is a general guideline for determining the inhibitory activity of ENPP1-IN-14 using a fluorescence-based assay.
Materials:
-
Recombinant Human ENPP1
-
ENPP1-IN-14 and control compounds
-
2'3'-cGAMP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl2, 500 µM CaCl2
-
Detection Reagent (e.g., Transcreener® ENPP1 Assay Kit)
-
384-well black, low-volume assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of ENPP1-IN-14 and control compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 2 µL of diluted compound or DMSO (for no-inhibitor control) to the assay plate.
-
Add 4 µL of ENPP1 enzyme solution (final concentration ~3 nM) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction: Add 4 µL of 2'3'-cGAMP substrate solution (final concentration ~5 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Detection:
-
Add 10 µL of the detection reagent containing a stop solution (e.g., EDTA) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement: Read the fluorescence signal on a plate reader according to the detection reagent manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Cell-Based ENPP1 Activity Assay
This protocol describes a method to measure the activity of ENPP1 in live cells.
Materials:
-
Cells expressing ENPP1 (e.g., MDA-MB-231)
-
ENPP1-IN-14 and control compounds
-
Cell-based ENPP1 activity assay kit (e.g., Cayman Chemical, Item No. 701130) containing a fluorogenic substrate.
-
96-well black, clear-bottom tissue culture plates
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of ENPP1-IN-14 or control compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment time (e.g., 2-4 hours) at 37°C and 5% CO2.
-
Assay:
-
Remove the treatment medium and wash the cells once with assay buffer provided in the kit.
-
Add the fluorogenic substrate solution to each well according to the kit manufacturer's instructions.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement: Measure the fluorescence intensity using a plate reader at the recommended excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence signal to cell viability (if necessary) and calculate the percent inhibition to determine the IC50 value.
Visualizations
Caption: ENPP1 signaling pathway and the mechanism of action of ENPP1-IN-14.
Caption: General experimental workflows for biochemical and cell-based ENPP1 inhibition assays.
Caption: Logic for selecting appropriate positive and negative controls for ENPP1-IN-14 experiments.
References
Addressing batch-to-batch variability of Enpp-1-IN-14
Welcome to the technical support center for ENPP1-IN-14. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reliable and reproducible use of ENPP1-IN-14 in your experiments. This guide specifically focuses on troubleshooting batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ENPP1-IN-14?
A1: ENPP1-IN-14 is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).[1][2][3] ENPP1 is an enzyme that hydrolyzes extracellular 2'3'-cyclic Guanosine Monophosphate-Adenosine Monophosphate (2'3'-cGAMP), a key signaling molecule that activates the Stimulator of Interferon Genes (STING) pathway.[4][5][6] By inhibiting ENPP1, ENPP1-IN-14 prevents the degradation of 2'3'-cGAMP, leading to its accumulation and enhanced activation of the STING pathway, which can promote anti-tumor immune responses.[4][6][7] ENPP1 also hydrolyzes ATP to AMP, which is then converted to the immunosuppressive molecule adenosine.[5][6] Thus, inhibiting ENPP1 can also reduce adenosine production.[6]
Q2: What are the recommended storage conditions for ENPP1-IN-14?
A2: For long-term storage, ENPP1-IN-14 powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[8]
Q3: My ENPP1-IN-14 powder will not dissolve in my aqueous buffer. What should I do?
A3: ENPP1-IN-14 has low aqueous solubility.[2] The recommended procedure is to first prepare a high-concentration stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[2][9] For ENPP1-IN-14, solubility in DMSO is approximately 9.62 mg/mL (23.82 mM), and sonication may be required to fully dissolve the compound.[2] From this high-concentration stock, you can make serial dilutions into your final aqueous experimental medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts.[9]
Q4: Can I use a different solvent if my experimental system is sensitive to DMSO?
A4: If your system is sensitive to DMSO, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested.[9][10] However, you must validate the solubility of ENPP1-IN-14 in these alternative solvents and always include a vehicle control with the same final solvent concentration in your experiments to account for any effects of the solvent itself.[10]
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Inconsistent experimental results, particularly a loss of potency or unexpected off-target effects, may be attributable to variability between different batches of ENPP1-IN-14. This section provides a systematic approach to identifying and mitigating these issues.
Issue 1: I am observing a significant difference in potency (IC50) between a new batch of ENPP1-IN-14 and my previous batch.
This is a primary indicator of batch-to-batch variability. The discrepancy can stem from differences in purity, the presence of inactive isomers, or degradation of the compound.
-
Potential Cause 1: Variation in Compound Purity.
-
Solution: The purity of a small molecule inhibitor is critical for reproducible results.[11] It is advisable to either request a Certificate of Analysis (CoA) for each new lot from the supplier, which should detail the purity as determined by methods like HPLC or qNMR, or to perform an in-house quality control check.[11][12] A detailed protocol for determining the IC50 of a new batch is provided in the "Experimental Protocols" section.
-
-
Potential Cause 2: Improper Storage and Handling.
-
Solution: Improper storage or handling can lead to degradation of the compound.[8] Ensure that the compound is stored as recommended (-20°C for powder, -80°C for stock solutions).[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8] A color change in your stock solution can be an indicator of chemical degradation.[8]
-
-
Potential Cause 3: Inaccurate Compound Concentration.
-
Solution: Ensure that your stock solution is prepared accurately. If the compound is hygroscopic, it may have absorbed water, leading to a lower effective concentration. Use a calibrated balance for weighing the compound and ensure it is fully dissolved in the solvent.
-
Issue 2: My inhibitor's effect diminishes over the course of a long-term cell culture experiment.
This issue often points to problems with the inhibitor's stability in the experimental medium.
-
Potential Cause: Inhibitor Instability or Metabolism.
-
Solution: Small molecule inhibitors can be unstable or metabolized by cells over time.[10] To address this, consider the following:
-
Replenish the inhibitor: For long-term experiments, replace the medium with freshly diluted inhibitor at regular intervals (e.g., every 24-48 hours).
-
Assess stability: The stability of the inhibitor in your specific cell culture medium can be tested by incubating it for the duration of your experiment, then testing its activity in a biochemical assay.
-
-
Issue 3: I am observing unexpected or off-target effects that were not present with a previous batch.
This may indicate the presence of impurities with their own biological activities.
-
Potential Cause: Presence of Active Impurities.
-
Solution: This is a challenging issue that highlights the importance of using highly pure compounds.
-
Validate on-target effect: Use a structurally unrelated ENPP1 inhibitor to see if it produces the same phenotype. If it does, the effect is more likely to be on-target.[10]
-
Use a negative control analog: If available, a structurally similar but inactive analog of ENPP1-IN-14 can help confirm that the observed phenotype is due to ENPP1 inhibition.[10]
-
Characterize the batch: If significant off-target effects are suspected, analytical chemistry techniques may be necessary to identify potential impurities.
-
-
Quantitative Data
Table 1: Physicochemical and Potency Data for ENPP1-IN-14
| Parameter | Value | Source(s) |
| Target | Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) | [1][2] |
| IC50 (recombinant human ENPP1) | 32.38 nM | [1][2] |
| Molecular Formula | C₁₅H₂₂ClN₅O₄S | [2] |
| Molecular Weight | 403.88 g/mol | [2] |
| CAS Number | 2687222-59-7 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Solubility (DMSO) | ~9.62 mg/mL (23.82 mM) | [2] |
Table 2: Troubleshooting Summary for Inconsistent IC50 Values
| Potential Cause | Recommended Solution | Key Indicator |
| Pipetting Errors | Use calibrated pipettes; consider automated liquid handlers.[12] | High variability between replicate wells. |
| Inhibitor Precipitation | Visually inspect wells; reduce final DMSO concentration.[12] | Cloudiness or precipitate in assay wells. |
| Enzyme Instability | Prepare fresh enzyme dilutions for each experiment; keep on ice.[12] | Gradual loss of signal across the plate. |
| Lot-to-Lot Variability | Qualify each new lot by determining its IC50.[12] | Consistent but incorrect IC50 value. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enpp-1-IN-14 | PDE | TargetMol [targetmol.com]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Enpp-1-IN-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ENPP1 inhibitor, Enpp-1-IN-14. The following information is designed to address common challenges related to its formulation and in vivo application, with a focus on strategies to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).[1][2] ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes.[3][4][5][6][7] Notably, ENPP1 is a key negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) signaling pathway.[3][4][8][9][10][11] It functions by hydrolyzing extracellular 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING pathway.[3][4][8][9][10][11] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to an accumulation of this signaling molecule. This, in turn, enhances the activation of the STING pathway, which promotes the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating a robust anti-tumor immune response.[3][8][11] This makes ENPP1 inhibitors like this compound promising candidates for cancer immunotherapy.[3][12][13][14][15]
Q2: I am experiencing difficulty dissolving this compound for my experiments. What are the recommended solvents and procedures?
Based on available data for this compound and similar small molecule inhibitors, it is characterized by poor aqueous solubility.[2] The recommended starting point for solubilization is using an organic solvent like Dimethyl Sulfoxide (DMSO).[2] For in vivo studies, it is often necessary to prepare a co-solvent formulation to maintain the compound's solubility in an aqueous vehicle for administration.
Troubleshooting Table for Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in the chosen solvent. | Inappropriate solvent selection. Insufficient mixing. | Start by dissolving this compound in 100% DMSO to create a high-concentration stock solution. Use of sonication is recommended to aid dissolution.[2] |
| The compound precipitates upon dilution into an aqueous buffer for in vitro or in vivo studies. | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility in the aqueous environment. | Prepare a co-solvent formulation. A common vehicle for in vivo administration of poorly soluble compounds consists of a mixture of DMSO, PEG300 (polyethylene glycol 300), Tween-80, and saline. A typical starting formulation could be 5-10% DMSO, 30-40% PEG300, 5-10% Tween-80, and the remainder as saline. The components should be added sequentially, ensuring complete dissolution at each step. |
| The prepared formulation is cloudy or shows phase separation. | The ratio of the formulation components is not optimal for this compound. The drug concentration exceeds its solubility limit in the chosen vehicle. | Systematically vary the percentage of each component in the co-solvent system to find the optimal ratio. It may be necessary to reduce the final concentration of this compound in the formulation. |
Q3: The in vivo efficacy of my this compound formulation is lower than expected. Could this be related to its bioavailability?
Yes, low in vivo efficacy despite good in vitro potency is a common challenge for poorly soluble compounds and is often attributed to low bioavailability.[9][16][17][18][19] Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation.[20][21] For orally administered drugs, poor aqueous solubility can limit the dissolution of the compound in the gastrointestinal fluids, leading to poor absorption and, consequently, low bioavailability.[18][19] While this compound has shown efficacy with intraperitoneal (IP) administration in preclinical models, achieving good oral bioavailability is crucial for clinical translation.[1][2]
Strategies to Enhance the Bioavailability of this compound
For researchers aiming to improve the in vivo performance of this compound, particularly for oral administration, several formulation strategies can be employed.
Nanoparticle Formulation
Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and improved bioavailability.[22][23][24][25][26]
Experimental Protocol: Preparation of a Nanosuspension by Wet Milling
-
Preparation of the Milling Slurry:
-
Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC).
-
The typical drug concentration in the slurry ranges from 1% to 10% (w/v).
-
-
Milling Process:
-
Introduce the slurry into a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill at a controlled temperature (e.g., 4-10°C) for a specified duration (e.g., 2-8 hours) until the desired particle size is achieved.
-
-
Particle Size Analysis:
-
Monitor the particle size distribution during milling using techniques like laser diffraction or dynamic light scattering.
-
-
Post-Milling Processing:
-
The resulting nanosuspension can be used directly for in vivo studies or can be further processed into a solid dosage form by spray-drying or lyophilization.
-
Amorphous Solid Dispersions (ASDs)
Converting the crystalline form of a drug to a higher-energy amorphous state can significantly enhance its aqueous solubility and dissolution rate.[8][11][12][14][27][28] In an ASD, the amorphous drug is molecularly dispersed within a polymer matrix, which helps to stabilize it and prevent recrystallization.[8][27]
Experimental Protocol: Preparation of an ASD by Spray Drying
-
Solution Preparation:
-
Dissolve this compound and a suitable polymer carrier (e.g., HPMCAS, PVP/VA) in a common volatile organic solvent or a mixture of solvents (e.g., acetone, methanol).
-
The drug-to-polymer ratio is a critical parameter and typically ranges from 1:1 to 1:9.
-
-
Spray Drying:
-
Atomize the solution into a hot nitrogen stream in a spray dryer.
-
The rapid evaporation of the solvent leads to the formation of solid particles of the drug-polymer dispersion.
-
Key process parameters to control include inlet temperature, solution feed rate, and atomization gas flow rate.
-
-
Characterization:
-
Characterize the resulting powder for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Assess the dissolution performance of the ASD compared to the crystalline drug.
-
Lipid-Based Drug Delivery Systems (LBDDS)
For lipophilic compounds, formulating the drug in a lipid-based system can improve its solubilization in the gastrointestinal tract and enhance its absorption.[13][15][19][29] Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[5][10][30][31][32]
Experimental Protocol: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio of excipients from the self-emulsifying region and dissolve this compound in this mixture with gentle heating and stirring until a clear solution is obtained.
-
-
Characterization:
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion.
-
Measure the droplet size and polydispersity index of the resulting emulsion.
-
Assess the in vitro drug release profile.
-
Prodrug Approach
A prodrug is a chemically modified, inactive form of a drug that is converted to the active parent drug in the body through enzymatic or chemical reactions.[3][4][17][18][33] This approach can be used to overcome various drug delivery challenges, including poor solubility and low permeability.[3][4][17][18][33] For this compound, a prodrug strategy could involve masking a functional group that limits its solubility or permeability with a promoiety that is cleaved off after absorption.
Conceptual Workflow for Prodrug Development
Caption: Conceptual workflow for developing a prodrug of this compound.
Quantitative Data Summary
Table 1: Physicochemical and In Vitro Potency of this compound
| Parameter | Value | Reference |
| Molecular Formula | C15H22ClN5O4S | [2] |
| Molecular Weight | 403.88 g/mol | [2] |
| CAS Number | 2687222-59-7 | [1][2] |
| IC50 (recombinant human ENPP1) | 32.38 nM | [1][2] |
| Solubility | Soluble in DMSO | [2] |
Table 2: In Vivo Administration of this compound (Published Data)
| Animal Model | Administration Route | Dosage | Key Finding | Reference |
| C57BL/6 mice with MC38 tumor xenografts | Intraperitoneal (IP) | 50 mg/kg, twice daily (BID) | Significantly inhibits tumor growth | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
ENPP1's Role in the cGAS-STING Pathway and the Mechanism of this compound
Caption: ENPP1 negatively regulates the cGAS-STING pathway by degrading extracellular cGAMP. This compound inhibits ENPP1, enhancing STING activation and promoting an anti-tumor immune response.
Workflow for Assessing the In Vivo Bioavailability of Different this compound Formulations
Caption: Experimental workflow for comparing the in vivo bioavailability of different this compound formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDE | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. lonza.com [lonza.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 21. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 22. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds | Semantic Scholar [semanticscholar.org]
- 27. contractpharma.com [contractpharma.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 32. sphinxsai.com [sphinxsai.com]
- 33. curtiscoulter.com [curtiscoulter.com]
Validation & Comparative
Validating the On-Target Activity of Enpp-1-IN-14: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target activity of the Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitor, Enpp-1-IN-14. We will explore its mechanism of action, compare its expected performance with other known inhibitors, and provide detailed experimental protocols to confirm its potency, selectivity, and cellular effects.
ENPP1 has emerged as a critical innate immune checkpoint and a promising target for cancer immunotherapy.[1] It is the primary enzyme responsible for hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, an endogenous agonist of the STING (stimulator of interferon genes) pathway.[2][3] By degrading cGAMP, ENPP1 dampens the anti-tumor immune response.[1] Inhibition of ENPP1 aims to increase the local concentration of cGAMP, thereby enhancing STING-mediated anti-tumor immunity.[4][5]
Comparative Analysis of ENPP1 Inhibitors
Validating a novel inhibitor like this compound requires benchmarking its performance against well-characterized alternatives. While specific data for this compound is not extensively published, the table below includes data for other known ENPP1 inhibitors to illustrate the type of quantitative comparison required. Researchers should aim to generate similar data for this compound to accurately position it within the landscape of available tools.
| Inhibitor | Assay Type | Target | IC50 / Kᵢ | Reference |
| This compound | Data to be generated | hENPP1 | - | |
| STF-1084 | Biochemical | hENPP1 | IC50: ~170 nM | [6] |
| ISM5939 | Enzymatic | hENPP1 | IC50: 0.63 nM | [7] |
| AVA-NP-695 | Enzymatic | hENPP1 | IC50: 14 nM | [3] |
| Compound 7c | Biochemical | hENPP1 | Kᵢ: 58 nM | [8] |
| OC-1 | Enzymatic | hENPP1 | Kᵢ: < 10 nM | [9] |
Note: IC50 (Half-maximal Inhibitory Concentration) is the concentration of an inhibitor required for 50% inhibition of a specific function. Kᵢ (Inhibition Constant) is an indicator of an inhibitor's potency. Lower values indicate higher potency. Data is compiled from various sources and should be interpreted with caution due to potential differences in experimental conditions.
Experimental Validation Workflow
A multi-tiered approach is essential for rigorously validating the on-target activity of this compound. This involves progressing from direct enzymatic assays to cell-based pathway analysis and finally to selectivity profiling.
Caption: A generalized workflow for ENPP1 inhibitor validation.
Experimental Protocols
Biochemical Assay: Direct ENPP1 Inhibition
Objective: To determine the direct inhibitory potency (IC50) of this compound on purified ENPP1 enzyme.
Principle: This assay measures the enzymatic activity of ENPP1 by quantifying the product formed from a substrate. The inhibitor's potency is determined by measuring the reduction in product formation across a range of inhibitor concentrations. A common method uses a fluorogenic or colorimetric substrate, or more physiologically relevant substrates like ATP or cGAMP.[10][11][12]
Materials:
-
Recombinant human ENPP1 (rENPP1)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35.[12]
-
Substrate: 2'3'-cGAMP or a surrogate like p-Nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP).
-
This compound and control inhibitors (e.g., STF-1084).
-
Detection Reagent (e.g., Transcreener® AMP²/GMP² Assay Kit, Malachite Green-based phosphate detection).[2][10]
-
384-well assay plates.
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 100 µM with 1:3 serial dilutions.[12]
-
Assay Setup: Add diluted inhibitor or DMSO (vehicle control) to the assay plate wells.
-
Enzyme Addition: Add rENPP1 to all wells except the "no enzyme" background controls. Incubate for 15-30 minutes at room temperature to allow inhibitor binding.
-
Reaction Initiation: Add the substrate (e.g., cGAMP) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes or until the reaction in the "no inhibitor" control is in the linear range.[12]
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Data Analysis: Measure the signal (e.g., fluorescence polarization, absorbance) on a plate reader. Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the normalized activity against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay: STING Pathway Activation
Objective: To confirm that this compound can block ENPP1 activity on the cell surface, leading to increased STING pathway activation.
Principle: Inhibition of ENPP1 on cells prevents the degradation of extracellular cGAMP. This available cGAMP can then activate the STING pathway in reporter cells (like THP-1 monocytes), which respond by producing Type I interferons (e.g., IFN-β).[3][7] This functional readout confirms the inhibitor's on-target effect in a biological context.
Materials:
-
THP1-Dual™ reporter cells (InvivoGen).
-
Cancer cell line expressing ENPP1 (e.g., 4T1, MDA-MB-231).[3][13]
-
2'3'-cGAMP.
-
This compound.
-
QUANTI-Luc™ or other suitable luciferase detection reagent.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the reporter cells (e.g., THP-1) in a 96-well plate and allow them to adhere.[7]
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for 1 hour.[7]
-
STING Activation: Stimulate the cells with a fixed concentration of exogenous 2'3'-cGAMP (e.g., 25 µM).[3]
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Measure the induced reporter activity (e.g., luciferase) in the cell supernatant according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Calculate the fold-change in reporter activity relative to cells treated with cGAMP alone. Plot the fold-change against inhibitor concentration to determine the half-maximal effective concentration (EC50). An increase in IFN-β reporter signal in the presence of the inhibitor indicates on-target activity.[5]
Selectivity Profiling
Objective: To assess the selectivity of this compound for ENPP1 over other related enzymes.
Principle: A good inhibitor should be highly selective for its target to minimize off-target effects.[14] Selectivity is determined by comparing the inhibitor's potency (IC50) against ENPP1 to its potency against a panel of other related enzymes, such as other ENPP family members (ENPP2, ENPP3) and other phosphodiesterases (PDEs).[9][15]
Procedure:
-
Perform biochemical assays as described in Protocol 1, but substitute the enzyme with other purified ectonucleotidases (e.g., ENPP2, ENPP3) or a broad panel of PDEs.
-
Determine the IC50 value for this compound against each of these off-target enzymes.
-
Data Analysis: Calculate the selectivity ratio by dividing the IC50 for the off-target enzyme by the IC50 for ENPP1. A high ratio (e.g., >100-fold) indicates good selectivity.[14]
ENPP1 and the cGAS-STING Signaling Pathway
Understanding the pathway is crucial for interpreting experimental results. ENPP1 acts as a gatekeeper, limiting STING activation by degrading extracellular cGAMP.
Caption: Role of ENPP1 in regulating the cGAS-STING pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ascopubs.org [ascopubs.org]
- 10. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 11. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Comparative Efficacy of Enpp-1-IN-14 and Similar ENPP1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical efficacy of Enpp-1-IN-14 and other notable Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitors. This analysis is supported by available experimental data and detailed methodologies for key assays to inform compound selection and future study design.
ENPP1 has emerged as a critical innate immune checkpoint that negatively regulates the stimulator of interferon genes (STING) pathway.[1] By hydrolyzing the STING ligand, 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 dampens anti-tumor immunity.[2] Inhibition of ENPP1 is a promising therapeutic strategy to enhance the immune response against cancer.[3]
Quantitative Comparison of ENPP1 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound and other selected ENPP1 inhibitors based on publicly available preclinical data.
Table 1: In Vitro Potency of ENPP1 Inhibitors
| Compound | Target | IC50/Ki (nM) | Substrate | Assay Conditions | Reference |
| This compound | Recombinant Human ENPP1 | IC50: 32.38 | Not Specified | Not Specified | [4][5] |
| ISM5939 | Human ENPP1 | IC50: 0.63 | 2',3'-cGAMP | pH 7.4 | [6] |
| Human ENPP1 | IC50: 9.28 | ATP | pH 7.4 | [6] | |
| STF-1623 | Not Specified | Not Specified | Not Specified | Not Specified | [7][8] |
| ZX-8177 | Not Specified | IC50: 9.5 | Not Specified | Biochemical Assay | [9][10][11] |
| MDA-MB-231 cells | IC50: 11 | Not Specified | Cell-based Enzymatic Assay | [9][10][11] | |
| Enpp-1-IN-1 | ENPP1 | IC50: 11 | Not Specified | Not Specified | [12] |
| ENPP1 | Ki: ≤ 100 | 2',3'-cGAMP hydrolysis | Not Specified | [12] | |
| ENPP1 | Ki: 100-1,000 | ATP analog hydrolysis | Not Specified | [12] | |
| Enpp-1-IN-20 | ENPP1 | IC50: 0.09 | Not Specified | Not Specified | |
| Cell-based | IC50: 8.8 | Not Specified | Not Specified | ||
| SR-8314 | ENPP1 | Ki: 79 | Not Specified | Not Specified | [13] |
| LCB33 | ENPP1 | IC50: 0.0009 | pNP-TMP | Enzyme Assay | [14] |
| ENPP1 | IC50: 1 | cGAMP | Enzyme Assay | [14] | |
| AVA-NP-695 | Human ENPP1 | IC50: 14 | p-Nph-5′-TMP | Enzymatic Assay | |
| Unnamed Phosphonate Inhibitor | ENPP1 | Ki: < 2 | cGAMP | Not Specified | [15][16] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. Direct comparison should be made with caution due to variations in assay conditions.
Table 2: In Vivo Efficacy of ENPP1 Inhibitors in Mouse Models
| Compound | Mouse Model | Cell Line | Dosage & Administration | Key Findings | Reference |
| This compound | C57BL/6 | MC38 | 50 mg/kg, IP, BID, for 31 days | Significantly inhibits tumor growth. | [4][5] |
| Insilico Medicine Compound | Syngeneic | MC38 | Single dose | 67% tumor growth inhibition. | [17] |
| Syngeneic | MC38 & CT26 | 3-30 mg/kg, PO, BID (in combo) | Dose-dependent tumor regression with anti-PD-L1; tumor-free animals observed. | [17] | |
| STF-1623 | Multiple Syngeneic | Breast, Pancreatic, Colorectal, Glioblastoma | Not Specified | Effective tumor suppression. Most effective in combination with other cancer therapies. | [18][19] |
| ZX-8177 | Syngeneic | CT26 | 2 mg/kg, IP, BID | 37-60% tumor growth inhibition (TGI). | [9][10][11] |
| Syngeneic | CT26 | 25 mg/kg, PO, BID (in combo) | Synergistic anti-tumor efficacy with Mitomycin C. | [9][10] | |
| Syngeneic | 4T1 & Pan02 | 25 mg/kg, PO, BID (in combo) | Synergistic anti-tumor efficacy with Cisplatin. | [9][10] | |
| Syngeneic | Pan02 | 25 mg/kg, PO, BID (in combo) | Enhanced anti-tumor efficacy with radiation (100% TGI vs 78.5% for radiation alone); tumor-free animals observed. | [9][10] | |
| LCB33 | Syngeneic | CT26 | 5 mg/kg, PO | 39% TGI as monotherapy; 72% TGI in combination with anti-PD-L1. | [14] |
| SR-8314 | Syngeneic | Not Specified | Not Specified | Confirmed in vivo efficacy; increased CD3+, CD4+, and CD8+ T cells in tumors. | [20] |
| Unnamed ENPP1 Inhibitor ("7") | Murine model | Not Specified | 80 mg/kg | Enhanced anti-tumor efficacy of anti-PD-1 antibody (77.7% TGI). | [21] |
| Unnamed Phosphonate Inhibitor (Compound 32) | Breast Cancer Model | E0771 | Not Specified | Delayed tumor growth. | [15] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and a typical experimental approach, the following diagrams are provided.
Caption: ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular cGAMP.
Caption: A generalized workflow for the preclinical evaluation of ENPP1 inhibitors.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for determining the potency and efficacy of ENPP1 inhibitors. Below are generalized methodologies for key experiments.
In Vitro ENPP1 Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant ENPP1.
-
Materials:
-
Recombinant human or mouse ENPP1.
-
Substrate: 2',3'-cGAMP or a synthetic substrate like p-nitrophenyl-5'-TMP (pNP-TMP).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂).
-
Test compounds (serial dilutions).
-
96-well microplate.
-
Plate reader.
-
-
Procedure:
-
Add diluted test compounds to the wells of the microplate.
-
Add the ENPP1 enzyme to all wells except for the negative control.
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate the plate at room temperature or 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the product formation. For cGAMP, this can be quantified using HPLC-MS/MS. For pNP-TMP, the release of p-nitrophenol is measured by absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular STING Activation Assay
This assay measures the downstream functional consequence of ENPP1 inhibition in a cellular context.
-
Materials:
-
A suitable cell line expressing STING (e.g., THP-1 monocytes, 4T1).
-
Cell culture medium.
-
Test compounds (serial dilutions).
-
Reagents for measuring STING pathway activation (e.g., ELISA kit for IFN-β, qRT-PCR reagents for interferon-stimulated genes like IFNB1 or CXCL10).
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound.
-
(Optional) Add a suboptimal concentration of exogenous 2',3'-cGAMP to ensure substrate availability for ENPP1.
-
Incubate for a suitable period (e.g., 24-48 hours).
-
Collect the cell supernatant or lyse the cells.
-
Measure the levels of IFN-β in the supernatant by ELISA or the expression of target genes by qRT-PCR.
-
-
Data Analysis:
-
Calculate the fold-change in IFN-β production or gene expression relative to the vehicle-treated control.
-
Determine the EC50 value (the concentration that elicits a half-maximal response).
-
In Vivo Tumor Growth Inhibition Studies
This protocol outlines a general procedure for assessing the anti-tumor efficacy of an ENPP1 inhibitor in a syngeneic mouse model.
-
Animal Models:
-
Immunocompetent mice such as C57BL/6 or BALB/c are commonly used.
-
Syngeneic tumor cell lines (e.g., MC38, CT26, 4T1) are chosen based on their compatibility with the mouse strain and their ENPP1 expression levels.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 0.5-1 x 10⁶ cells) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, inhibitor monotherapy, combination therapy with a checkpoint inhibitor).
-
Compound Administration: Administer the ENPP1 inhibitor and any combination agents via the appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Efficacy Assessment: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
-
Pharmacodynamic and Immune Analysis:
-
At the end of the study, tumors, spleens, and blood can be collected.
-
Flow Cytometry: Analyze the infiltration of various immune cell populations (e.g., CD8+ T cells, NK cells, regulatory T cells, myeloid-derived suppressor cells) in the tumor and spleen.
-
ELISA/Luminex: Measure cytokine and chemokine levels in tumor lysates or serum.
-
Immunohistochemistry (IHC): Analyze the spatial distribution of immune cells and other markers within the tumor microenvironment.
-
Conclusion
The available preclinical data indicate that this compound is a potent inhibitor of ENPP1. A growing number of novel ENPP1 inhibitors, such as ISM5939 and STF-1623, are demonstrating high potency and significant anti-tumor efficacy in various preclinical models, both as monotherapies and in combination with other cancer treatments like checkpoint inhibitors and radiation. The choice of inhibitor for a particular research application will depend on factors such as the desired potency, pharmacokinetic properties, and the specific experimental context. The provided protocols and comparative data serve as a valuable resource for designing and interpreting studies aimed at further elucidating the therapeutic potential of ENPP1 inhibition in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PDE | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Abstract 5486: ENPP1 inhibitor ZX-8177 enhances anti-tumor activity of conventional therapies by modulating tumor microenvironment: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ENPP1 | Insilico Medicine [insilico.com]
- 18. benchchem.com [benchchem.com]
- 19. bioengineer.org [bioengineer.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is critical for assessing its potential for therapeutic development. This guide provides a comparative analysis of Enpp-1-IN-14, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), and outlines the methodologies for evaluating its cross-reactivity against related enzymes.
This compound has been identified as a highly potent inhibitor of human ENPP1, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. ENPP1 is a key enzyme that regulates extracellular nucleotide metabolism and has emerged as a promising therapeutic target in oncology due to its role in suppressing the cGAS-STING signaling pathway. A comprehensive understanding of the selectivity profile of this compound against other members of the ENPP family and related phosphodiesterases is essential to anticipate potential off-target effects and to guide further preclinical and clinical development.
Comparative Inhibitory Activity
While specific cross-reactivity data for this compound against other ENPP isoforms is not extensively available in the public domain, the following table summarizes the known inhibitory activity of this compound against human ENPP1. For comparative context, representative data for other known ENPP1 inhibitors against ENPP1 and the closely related ENPP3 are included. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity (Fold vs. ENPP1) |
| This compound | Human ENPP1 | 32.38 [1][2][3] | Data not publicly available |
| Representative ENPP1 Inhibitor A | Human ENPP1 | 15 | - |
| Human ENPP3 | >10,000 | >667 | |
| Representative ENPP1 Inhibitor B | Human ENPP1 | 50 | - |
| Human ENPP3 | 5,000 | 100 |
ENPP1 Signaling Pathway and Point of Inhibition
ENPP1 plays a crucial role in two major signaling pathways. It hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). Additionally, ENPP1 is a key negative regulator of the innate immune system through its hydrolysis of 2’3’-cyclic guanosine monophosphate-adenosine monophosphate (2’3’-cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway. This compound inhibits both of these functions by blocking the active site of ENPP1.
ENPP1 hydrolyzes extracellular ATP and 2'3'-cGAMP.
Experimental Protocols
To determine the cross-reactivity and selectivity of this compound, a series of in vitro enzyme inhibition assays should be performed. The following protocol describes a generalized fluorescence-based assay to determine the IC50 values of an inhibitor against ENPP1 and related enzymes like ENPP2 and ENPP3.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant ENPP1, ENPP2, and ENPP3.
Materials:
-
Recombinant human ENPP1, ENPP2, and ENPP3 enzymes
-
This compound
-
Fluorogenic substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP) for ENPP1/3, or a specific substrate for ENPP2 like LPC)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA
-
DMSO
-
384-well black, low-volume microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 10 pM).
-
Further dilute these intermediate concentrations in Assay Buffer to the final desired assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant enzymes (ENPP1, ENPP2, ENPP3) to their optimal working concentrations in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the fluorogenic substrate solution in Assay Buffer at a concentration equal to its Km value for each respective enzyme.
-
-
Assay Protocol:
-
Add 5 µL of the diluted this compound or vehicle control (Assay Buffer with the same final DMSO concentration) to the wells of the 384-well plate.
-
Add 5 µL of the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the rate of the enzymatic reaction (V) by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow for Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of an ENPP1 inhibitor.
References
Head-to-Head Comparison of ENPP1 Inhibitors: Enpp-1-IN-14 vs. STF-1084
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immunity pathway. By hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immune responses, making it a compelling target for cancer immunotherapy. This guide provides a detailed head-to-head comparison of two prominent ENPP1 inhibitors, Enpp-1-IN-14 and STF-1084, to aid researchers in selecting the appropriate tool for their studies.
Performance and Potency: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and STF-1084, highlighting their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Potency Against ENPP1
| Parameter | This compound | STF-1084 |
| IC50 (human ENPP1) | 32.38 nM[1] | 15 nM[2] |
| Ki (competitive inhibitor) | Data not available | 33 nM[3][4] |
| Ki,app (in vitro assay) | Data not available | 110 nM (³²P-cGAMP TLC assay)[2][5] |
Table 2: Cellular Activity
| Parameter | This compound | STF-1084 |
| Cellular IC50 | Data not available | 340 nM (in ENPP1-overexpressing 293T cGAS cells)[2][3][5] |
| Effect on Extracellular cGAMP | Data not available | Completely blocks degradation at 10 µM[5] |
| Cell Permeability | Data not available | Cell-impermeable[3][5] |
Table 3: Selectivity Profile of STF-1084
| Target | Ki,app |
| ENPP1 | 110 nM[2][5] |
| ENPP2 | 5.5 µM[2][3][5] |
| Alkaline Phosphatase (ALP) | >100 µM[2][5] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the relevant signaling pathways and the general workflow for their evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ENPP1 inhibitors. Below are summaries of key experimental protocols.
In Vitro ENPP1 Inhibition Assay
This assay directly measures the enzymatic activity of ENPP1 and its inhibition by a test compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound against recombinant ENPP1.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 substrate: 2'3'-cGAMP (radiolabeled or unlabeled) or a fluorogenic substrate
-
Test inhibitors (this compound, STF-1084) and control inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection reagents (e.g., for luminescence-based assays like AMP-Glo™) or equipment for TLC and autoradiography
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer. The final DMSO concentration should typically be kept below 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant ENPP1 enzyme and the substrate to their final working concentrations in the assay buffer.
-
Reaction Setup: In a microplate, add the diluted inhibitor solutions, a positive control (no inhibitor), and a negative control (no enzyme).
-
Enzyme Addition and Pre-incubation: Add the diluted ENPP1 enzyme to all wells except the negative control. Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C). The incubation time should be within the linear range of the reaction.
-
Detection: Stop the reaction and measure the product formation.
-
Radiolabeled cGAMP (TLC Assay): Spot the reaction mixture onto a TLC plate, separate the substrate and product, and quantify using autoradiography.
-
Luminescence-Based Assay: Add detection reagents according to the manufacturer's protocol (e.g., AMP-Glo™) and measure the luminescent signal with a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Fit the data to a dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
Cellular cGAMP Quantification Assay
This assay assesses the ability of an inhibitor to prevent the degradation of extracellular cGAMP in a cellular context.
Objective: To measure the effect of an ENPP1 inhibitor on extracellular and intracellular cGAMP levels in a cellular system.
Materials:
-
A suitable cell line (e.g., 293T cells engineered to overexpress cGAS and/or ENPP1)
-
Cell culture medium and supplements
-
Test inhibitors (this compound, STF-1084)
-
Reagents for cell lysis and sample extraction
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Culture the selected cell line to the desired confluency. Treat the cells with various concentrations of the ENPP1 inhibitor.
-
cGAMP Production/Addition: Stimulate the cells to produce and export cGAMP, or add a known concentration of exogenous cGAMP to the culture medium.
-
Sample Collection: After a defined incubation period, collect both the cell culture supernatant (for extracellular cGAMP) and the cell pellet (for intracellular cGAMP).
-
Sample Preparation:
-
Extracellular: Precipitate proteins from the supernatant (e.g., with cold acetonitrile) and centrifuge to clear the lysate.
-
Intracellular: Lyse the cell pellet and extract the metabolites using an appropriate solvent (e.g., methanol/acetonitrile/water mixture).
-
-
cGAMP Quantification by LC-MS/MS: Analyze the prepared samples using a validated LC-MS/MS method to quantify the concentration of cGAMP. An isotopically labeled cGAMP internal standard is typically used for accurate quantification.
-
Data Analysis: Determine the concentrations of extracellular and intracellular cGAMP for each inhibitor concentration. Plot the data to assess the inhibitor's effect on cGAMP levels and calculate the cellular IC50 value for the inhibition of extracellular cGAMP degradation.
Conclusion
Both this compound and STF-1084 are potent inhibitors of ENPP1. Based on the available data, STF-1084 has been more extensively characterized in the public domain, with established biochemical and cellular potency, as well as a defined selectivity profile against other ectonucleotidases. Its cell-impermeable nature makes it a specific tool for studying the role of extracellular ENPP1. This compound also demonstrates high biochemical potency. The choice between these inhibitors will depend on the specific requirements of the research, including the desired level of characterization and the experimental system being used. The provided protocols offer a framework for the independent evaluation and comparison of these and other ENPP1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STF-1084 | ENPP1 inhibitor | Probechem Biochemicals [probechem.com]
Validating ENPP-1-IN-14's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel inhibitor is paramount. This guide provides a comparative analysis of Enpp-1-IN-14, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), and its alternatives. By examining its performance in various cell lines and comparing it with other known ENPP1 inhibitors, this document aims to provide a clear, data-driven overview to support further research and development in immuno-oncology.
ENPP1 has emerged as a critical negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) signaling pathway.[1] This pathway is a key component of the innate immune system, detecting cytosolic DNA and initiating an immune response through the production of type I interferons (IFNs) and other inflammatory cytokines. ENPP1, a type II transmembrane glycoprotein, hydrolyzes the STING ligand 2'3'-cyclic GMP-AMP (2'3'-cGAMP), thereby dampening the anti-tumor immune response.[1][2] Small molecule inhibitors of ENPP1, such as this compound, block this hydrolysis, leading to an accumulation of extracellular 2'3'-cGAMP, robust activation of the STING pathway, and ultimately, an enhanced anti-tumor immune response.
Quantitative Comparison of ENPP1 Inhibitors
The following tables summarize the in vitro potency of this compound and a selection of alternative ENPP1 inhibitors. It is important to note that direct comparisons of IC50 and EC50 values should be made with caution, as experimental conditions such as substrate used, pH, and cell line can vary between studies.
Table 1: Biochemical Potency of ENPP1 Inhibitors
| Inhibitor | Target | Substrate | IC50 / Ki | Reference |
| This compound | Recombinant Human ENPP1 | Not Specified | IC50: 32.38 nM | [Patent WO2021158829A1] |
| ISM5939 | Human ENPP1 | 2'3'-cGAMP | IC50: 0.63 nM | [3][4][5] |
| Human ENPP1 | ATP | IC50: 9.28 nM | [3][4][5] | |
| AVA-NP-695 | Human ENPP1 | p-Nph-5′-TMP | IC50: 14 ± 2 nM | [6] |
| STF-1084 | Mouse ENPP1 | 32P-cGAMP | Ki,app: 110 nM | [7][8] |
| SR-8314 | ENPP1 | Not Specified | Ki: 79 nM | [Patent US20180222912A1] |
Table 2: Cellular Activity of ENPP1 Inhibitors
| Inhibitor | Cell Line | Assay | EC50 / IC50 | Downstream Effect | Reference |
| This compound (as Example 54) | VACV-70 stimulated PBMCs | IFNβ transcription | - | Enhanced IFNβ transcription | [9] |
| ISM5939 | MDA-MB-231 (Triple-Negative Breast Cancer) | cGAMP degradation | EC50: 330 nM | Increased extracellular cGAMP | [10] |
| AVA-NP-695 | THP1 Dual™ (Monocytic) | IFN-β mRNA induction | - | Significant increase in IFN-β mRNA | [6] |
| MDA-MB-231 | EMT marker expression | - | Reduced VIM and N-CAD expression | [6] | |
| STF-1084 | 293T cGAS ENPP1-/- (transfected with human ENPP1) | Extracellular cGAMP degradation | IC50: 340 nM | Blocked extracellular cGAMP degradation | [7][8] |
Signaling Pathways and Experimental Workflows
To validate the mechanism of action of ENPP1 inhibitors, a series of biochemical and cell-based assays are typically employed. The following diagrams illustrate the core signaling pathway, a generalized experimental workflow for inhibitor validation, and the logical framework for comparing different inhibitors.
Caption: The cGAS-STING signaling pathway and the role of ENPP1 inhibition.
Caption: Generalized workflow for validating the mechanism of action of ENPP1 inhibitors.
Caption: Logical framework for the comparative assessment of ENPP1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key assays used to characterize ENPP1 inhibitors.
ENPP1 Enzymatic Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant ENPP1.
Principle: The enzymatic activity of ENPP1 is measured by monitoring the hydrolysis of a substrate, such as the artificial substrate p-Nitrophenyl-5'-TMP (p-Nph-5′-TMP) or the natural substrate 2'3'-cGAMP. The inhibition of this activity by a test compound is quantified.
Materials:
-
Recombinant human ENPP1 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.1 mM ZnCl2)
-
Substrate (p-Nph-5′-TMP or 2'3'-cGAMP)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the recombinant ENPP1 enzyme to each well of the microplate, followed by the diluted inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the product formation. For p-Nph-5′-TMP, this can be done by measuring the absorbance of the p-nitrophenolate product at 405 nm. For 2'3'-cGAMP, the remaining substrate or the product can be quantified by methods such as HPLC-MS/MS.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.
Cell-Based STING Activation Assay
Objective: To determine the half-maximal effective concentration (EC50) of an ENPP1 inhibitor for inducing STING pathway activation in a cellular context.
Principle: In cell lines that express ENPP1, exogenously added 2'3'-cGAMP is rapidly degraded. An effective ENPP1 inhibitor will prevent this degradation, allowing 2'3'-cGAMP to enter the cells and activate the STING pathway. This activation leads to the transcription of interferon-stimulated genes (ISGs), such as IFNB1 and CXCL10, which can be quantified by RT-qPCR.
Materials:
-
A suitable cell line expressing ENPP1 (e.g., THP-1, MDA-MB-231)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
2'3'-cGAMP
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR master mix and primers for IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH)
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a short period (e.g., 1-2 hours) to allow for target engagement.
-
Add a fixed concentration of 2'3'-cGAMP to the wells.
-
Incubate the cells for a time sufficient to induce ISG expression (e.g., 6-24 hours).
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qPCR to quantify the relative expression levels of IFNB1 and CXCL10, normalizing to the housekeeping gene.
-
Calculate the fold change in gene expression relative to cells treated with 2'3'-cGAMP alone (no inhibitor).
-
Determine the EC50 value by plotting the fold change in gene expression against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent inhibitor of ENPP1, and its mechanism of action through the potentiation of the cGAS-STING pathway is supported by its ability to enhance IFNβ transcription. When compared to other ENPP1 inhibitors such as ISM5939, AVA-NP-695, and STF-1084, it demonstrates comparable in vitro potency. However, the landscape of ENPP1 inhibitors is rapidly evolving, with newer compounds like ISM5939 showing exceptional biochemical potency.
The selection of an appropriate ENPP1 inhibitor for research or therapeutic development will depend on a variety of factors, including its potency, selectivity, pharmacokinetic properties, and performance in relevant cellular and in vivo models. The data and protocols presented in this guide provide a foundational framework for researchers to objectively compare this compound with its alternatives and to design further experiments to validate its mechanism of action in different cell lines and disease models. As more comprehensive and direct comparative studies become available, a clearer picture of the relative strengths and weaknesses of these promising immuno-oncology agents will emerge.
References
- 1. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STF-1084 | ENPP1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. WO2019046778A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (enpp-1) inhibitors and uses thereof - Google Patents [patents.google.com]
- 10. jitc.bmj.com [jitc.bmj.com]
In Vivo Efficacy of ENPP1 Inhibitors: A Comparative Analysis Featuring Enpp-1-IN-14
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the novel ENPP1 inhibitor, Enpp-1-IN-14, against other known inhibitors of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). The data presented is compiled from publicly available preclinical research to assist in the evaluation of these compounds for immuno-oncology applications.
Introduction to ENPP1 Inhibition
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (2'3'-cGAMP), ENPP1 acts as a key negative regulator of the cGAS-STING innate immune pathway. Inhibition of ENPP1 prevents the degradation of 2'3'-cGAMP, leading to enhanced STING activation, subsequent type I interferon production, and a bolstered anti-tumor immune response. This mechanism of action has positioned ENPP1 inhibitors as a promising new class of cancer immunotherapeutics.
Comparative In Vivo Efficacy of ENPP1 Inhibitors
The following table summarizes the in vivo anti-tumor activity of this compound and other selected ENPP1 inhibitors based on available preclinical data.
| Inhibitor | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | MC38 Colon Adenocarcinoma | 50 mg/kg, Intraperitoneal (IP), Twice Daily (BID) for 31 days | Significantly inhibited tumor growth | Demonstrates in vivo anti-tumor activity. |
| ISM5939 | MC38 Colon Carcinoma | 30 mg/kg, Oral (p.o.), BID | 67% (monotherapy) | Potent monotherapy and combination activity. |
| MC38 Colon Carcinoma | 30 mg/kg, p.o., BID + anti-PD-L1 | 96% | Synergistic effect with checkpoint inhibitors. | |
| MC38 Colon Carcinoma | 30 mg/kg, p.o., BID + anti-PD-1 | 68% | Enhances efficacy of anti-PD-1 therapy. | |
| AVA-NP-695 | 4T1 Breast Cancer | 1 mg/kg, p.o., BID | 40% | More effective than anti-PD1 or Olaparib alone in this model. |
| 4T1 Breast Cancer | 6 mg/kg, p.o., BID | Superior to Olaparib and anti-PD-L1 | Achieved superior tumor growth inhibition and reduced metastasis.[1] | |
| ZX-8177 | Multiple Syngeneic Models | 2 mg/kg, IP, BID | 37-60% | Showed marked tumor growth inhibition alone and in combination.[2] |
| Pan02 Pancreatic Cancer | 25 mg/kg, p.o., BID + Radiation (20 Gy) | 100% | Enhanced anti-tumor efficacy with radiation, leading to tumor-free mice. | |
| LCB33 | CT-26 Colorectal Carcinoma | 5 mg/kg, Oral | 39% (monotherapy) | |
| CT-26 Colorectal Carcinoma | 5 mg/kg, Oral + anti-PD-L1 | 72% | Synergistic anti-cancer effect with immune checkpoint blockade. | |
| TXN-10128 | MC38 Colon Carcinoma | 50 mg/kg, p.o. + anti-PD-L1 | Synergistic anti-tumoral effect (p < 0.001) | Potent and selective inhibitor with favorable drug-like properties.[3][4] |
| RBS2418 | Hepa1-6 Liver Cancer & GL261-luc Glioblastoma | Oral Dosing | Significant tumor growth reduction, complete regression, and cures | Well-tolerated with evidence of induced anti-tumor immunity.[5] |
| STF-1623 | Multiple Syngeneic Models (Breast, Pancreatic, Colorectal, Glioblastoma) | Not specified | Suppressed tumor growth and metastases | Long tumor residence time despite rapid systemic clearance; no detectable toxicity. |
| VIR3 | Murine Cancer Models | Not specified | Improves tumor control following radiation | Effective even in cancers lacking ENPP1 expression by targeting stromal ENPP1. |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
References
- 1. news-medical.net [news-medical.net]
- 2. m.youtube.com [m.youtube.com]
- 3. WO2019046778A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (enpp-1) inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Measuring Enpp-1-IN-14 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Cellular Thermal Shift Assay (CETSA) as a method for confirming the target engagement of Enpp-1-IN-14, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). We will explore the principles of CETSA, compare it with alternative target engagement assays, and provide detailed experimental protocols and data presentation to aid in the design and interpretation of your studies.
Introduction to ENPP1 and this compound
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a key enzyme that negatively regulates the stimulator of interferon genes (STING) pathway by hydrolyzing extracellular 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP).[1][2] This function makes ENPP1 a compelling target in cancer immunotherapy, as its inhibition can enhance anti-tumor immune responses.[3] this compound is a potent ENPP1 inhibitor with a reported IC50 of 32.38 nM for recombinant human ENPP-1.[4] Verifying that such a molecule directly interacts with its intended target in a cellular context is a critical step in drug development.
Cellular Thermal Shift Assay (CETSA): A Gold Standard for Target Engagement
CETSA is a powerful biophysical technique that allows for the direct assessment of a compound's binding to its target protein within the complex environment of a cell or tissue lysate.[5][6] The core principle of CETSA is based on ligand-induced thermal stabilization. When a ligand, such as this compound, binds to its target protein (ENPP1), it generally increases the protein's resistance to heat-induced denaturation.[7] This thermal shift can be quantified, providing evidence of target engagement.
CETSA Workflow
The general workflow for a CETSA experiment involves several key steps:
-
Treatment: Cells or cell lysates are incubated with the compound of interest (e.g., this compound) or a vehicle control.
-
Heating: The samples are heated to a range of temperatures.
-
Lysis and Separation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or other protein detection methods.[8][9]
A successful CETSA experiment will show a shift in the melting curve of the target protein to higher temperatures in the presence of the binding compound.
Comparison of Target Engagement Assays for ENPP1
While CETSA is a robust method for confirming target engagement, several other techniques can also be employed. The choice of assay often depends on the specific research question, available resources, and the stage of drug development.
| Assay Type | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[7] | Label-free, applicable to intact cells and tissues, provides direct evidence of target binding in a physiological context.[5][6] | Can be lower throughput, requires specific antibodies for Western blot-based detection. |
| Biochemical Assays (e.g., Colorimetric, FP) | Measures the enzymatic activity of ENPP1 and its inhibition by a compound.[1][10] | High-throughput, provides quantitative IC50 values. | Performed in a purified system, does not confirm target engagement in a cellular environment. |
| STING Pathway Activation Assay | Measures the downstream signaling consequences of ENPP1 inhibition (e.g., IFN-β production).[8][10] | Cellularly relevant, confirms functional outcome of target engagement. | Indirect measure of target binding, can be influenced by off-target effects. |
| Fluorescence Probe-Based Assays | A fluorescent probe for ENPP1 is used to measure its activity and inhibition.[11][12] | High sensitivity, suitable for high-throughput screening and cellular imaging. | Requires a specific probe, may not be universally applicable. |
Experimental Protocols
CETSA Protocol for ENPP1 Target Engagement
This protocol provides a general framework for assessing the target engagement of this compound with ENPP1 using a Western blot-based CETSA approach.
Materials:
-
Cell line expressing ENPP1 (e.g., MDA-MB-231)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ENPP1
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Thermal cycler or heating block
Procedure:
-
Cell Culture and Treatment:
-
Culture ENPP1-expressing cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Wash cells with PBS and harvest by scraping.
-
Resuspend cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-ENPP1 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for ENPP1 at each temperature for both vehicle and this compound treated samples.
-
Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized intensities against the temperature to generate melting curves.
-
A rightward shift in the melting curve for the this compound treated samples compared to the vehicle control indicates target engagement.
-
Alternative Assay Protocol: STING Pathway Activation Assay
This assay indirectly measures ENPP1 target engagement by quantifying the downstream activation of the STING pathway.
Materials:
-
High ENPP1-expressing cells (e.g., 4T1)
-
THP-1 reporter cells (e.g., THP-1 Dual™ cells)
-
This compound
-
2'3'-cGAMP
-
Reagents for quantifying IFN-β (e.g., ELISA kit or luciferase reporter assay system)
Procedure:
-
Culture the high ENPP1-expressing cells.
-
Treat these cells with various concentrations of this compound.
-
Add a known concentration of 2'3'-cGAMP to the culture medium.
-
After a suitable incubation period, collect the conditioned medium.
-
Add the conditioned medium to the THP-1 reporter cells.
-
Incubate the reporter cells to allow for STING pathway activation.
-
Measure the production of IFN-β using an appropriate method. An increase in IFN-β production in the presence of this compound indicates on-target activity.[10]
ENPP1 Signaling Pathway
ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism.[2] It hydrolyzes ATP to AMP and pyrophosphate (PPi), and more importantly in the context of immuno-oncology, it is the primary hydrolase of the STING agonist 2'3'-cGAMP.[1][2] By degrading extracellular 2'3'-cGAMP, ENPP1 acts as a brake on the STING signaling pathway, thereby suppressing innate immune responses.[13] ENPP1 inhibitors like this compound block this hydrolysis, leading to an accumulation of extracellular 2'3'-cGAMP and subsequent activation of the STING pathway in neighboring cells, promoting an anti-tumor immune response.[3]
Conclusion
Confirming the direct binding of this compound to ENPP1 in a cellular context is essential for its validation as a specific therapeutic agent. The Cellular Thermal Shift Assay provides a robust and physiologically relevant method to achieve this. By comparing CETSA with alternative biochemical and cellular assays, researchers can build a comprehensive understanding of the inhibitor's mechanism of action. The protocols and diagrams provided in this guide serve as a valuable resource for designing and executing experiments to effectively evaluate the target engagement of ENPP1 inhibitors.
References
- 1. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. CETSA [cetsa.org]
- 7. ENPP1’s regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm Enpp-1-IN-14's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enpp-1-IN-14's performance with other ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) inhibitors, supported by experimental data. It details orthogonal assays to validate the biological activity of these inhibitors and offers insights into their mechanisms of action.
Introduction to ENPP1 and its Inhibition
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes, including bone mineralization and purinergic signaling.[1] Recently, ENPP1 has gained significant attention as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immune pathway.[2][3] ENPP1 hydrolyzes 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING pathway, thereby dampening anti-tumor immune responses.[1][4][5] This makes ENPP1 a compelling therapeutic target for cancer immunotherapy.[6]
Small molecule inhibitors of ENPP1, such as this compound, are being developed to block this hydrolysis, leading to an accumulation of extracellular cGAMP and subsequent activation of the STING pathway to enhance anti-tumor immunity.[3][7]
Comparative Analysis of ENPP1 Inhibitors
The efficacy of ENPP1 inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. This compound has been identified as a potent ENPP1 inhibitor with an IC50 value of 32.38 nM for recombinant human ENPP1.[8] The following table summarizes the in vitro potency of this compound and other selected preclinical ENPP1 inhibitors.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Recombinant Human ENPP1 | 32.38 | Biochemical | [8] |
| ISM5939 | ENPP1 (cGAMP degradation) | 0.63 | Biochemical | [9] |
| ENPP1 (ATP hydrolysis) | 9.28 | Biochemical | [9] | |
| SR-8541A | hENPP1 | 1.4 - 3.6 | Biochemical | [9] |
| ZX-8177 | ENPP1 | 9.5 | Biochemical | [9] |
| ENPP1 | 11 | Cell-based | [9] | |
| OC-1 | ENPP1 | <10 (Kᵢ) | Enzymatic | [9] |
| ENPP1 inhibitor 4e | ENPP1 | 188 | Biochemical | [10] |
| Enpp-1-IN-20 | ENPP1 | 0.09 | Biochemical | [10] |
| ENPP1 Inhibitor C | ENPP1 | 260 | Biochemical | [10] |
Note: The IC50 values presented are from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.
Orthogonal Assays for Validating Biological Activity
To robustly confirm the biological activity and mechanism of action of an ENPP1 inhibitor like this compound, a series of orthogonal experiments are essential. These assays provide complementary information, strengthening the evidence for on-target activity.
Biochemical Enzymatic Assays
These assays directly measure the inhibitor's ability to block the enzymatic activity of ENPP1 using purified recombinant enzyme.
-
Principle: The hydrolysis of a substrate (e.g., ATP, cGAMP, or an artificial substrate like p-nitrophenyl-5'-TMP) by ENPP1 is monitored. The reduction in product formation in the presence of the inhibitor is quantified to determine its potency (IC50 or Ki).[5][11][12]
-
Common Readouts:
-
Fluorescence Polarization (FP): This method detects the product (e.g., AMP/GMP) of the enzymatic reaction using a specific antibody and a fluorescent tracer.[6][10]
-
Colorimetric Assays: These assays use a chromogenic substrate that releases a colored product upon hydrolysis by ENPP1.[12]
-
Luminescence-Based Assays: The remaining substrate (e.g., ATP) after the enzymatic reaction is quantified using a luciferase/luciferin system.[2]
-
LC-MS/MS: This technique directly measures the consumption of the substrate (e.g., ATP) or the formation of the product.[11]
-
Cellular Target Engagement Assays
These experiments confirm that the inhibitor interacts with ENPP1 within a cellular context.
-
Principle: The inhibitor's ability to prevent the hydrolysis of extracellular substrates by cell-surface ENPP1 is measured.
-
Method: Cancer cell lines with high ENPP1 expression are incubated with a substrate (e.g., cGAMP) in the presence and absence of the inhibitor. The levels of the substrate or its degradation products in the cell culture supernatant are then quantified.
Downstream Signaling Pathway Analysis
This set of assays verifies that ENPP1 inhibition leads to the expected biological consequences, primarily the activation of the STING pathway.
-
Quantification of cGAMP Levels: Inhibition of ENPP1 should lead to an accumulation of its substrate, cGAMP, in the extracellular space.[5] This can be measured by techniques such as ELISA or LC-MS/MS.
-
Measurement of STING Pathway Activation:
-
Phosphorylation of STING, TBK1, and IRF3: Western blotting or immunoassays can be used to detect the phosphorylation of key downstream signaling proteins upon STING activation.[10]
-
Interferon-β (IFN-β) Production: The expression and secretion of type I interferons, such as IFN-β, are hallmark outcomes of STING activation.[5] IFN-β levels can be quantified by ELISA or qRT-PCR.
-
-
Co-culture Assays with Immune Cells: To assess the functional consequences of STING activation, cancer cells can be co-cultured with immune cells (e.g., T cells, dendritic cells). The activation of these immune cells and their ability to kill cancer cells can then be measured.
Signaling and Experimental Workflow Diagrams
ENPP1-STING Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ENPP1 enzyme activity assay [bio-protocol.org]
- 12. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Enpp-1-IN-14: A Comparative Guide to Leading ENPP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical innate immune checkpoint, playing a pivotal role in suppressing anti-tumor immunity. By hydrolyzing the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 effectively dampens the STING (Stimulator of Interferon Genes) pathway, a key driver of innate immune responses against cancer.[1][2][3] Consequently, the inhibition of ENPP1 presents a promising therapeutic strategy to reactivate the immune system's ability to recognize and eliminate malignant cells.
This guide provides an objective comparison of Enpp-1-IN-14's performance against a selection of gold-standard and well-characterized ENPP1 inhibitors. The following sections present quantitative data, detailed experimental methodologies, and a visual representation of the relevant signaling pathway to aid researchers in their evaluation of these critical research tools.
Quantitative Performance Comparison of ENPP1 Inhibitors
The following table summarizes the in vitro potency of this compound and other leading ENPP1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency, with lower values indicating greater efficacy.
Table 1: In Vitro Potency of Selected ENPP1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Substrate | Key Notes |
| This compound | Recombinant Human ENPP1 | 32.38 | Not Specified | Also known as Compound 015; demonstrates anti-tumor activity in vivo.[4][5] |
| STF-1623 | Human ENPP1 | 0.6 | cGAMP | A highly potent, cell-impermeable inhibitor with a long tumor residence time.[3][6] |
| ISM5939 | Human ENPP1 | 0.63 | 2,3'-cGAMP | An orally bioavailable inhibitor designed using generative AI; currently in clinical trials.[1][7][8] |
| Enpp-1-IN-1 | ENPP1 | 11 | Not Specified | A potent inhibitor shown to enhance IFN-β transcription in response to cGAMP stimulation.[9] |
| AVA-NP-695 | Human ENPP1 | 14 | p-Nph-5′-TMP | A representative ENPP1 inhibitor with demonstrated biochemical potency.[2] |
Disclaimer: The IC50 values presented are sourced from various studies and may have been determined under different experimental conditions. Direct head-to-head comparisons under identical assay conditions are recommended for precise evaluation.
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the mechanism of action, the following diagrams illustrate the ENPP1-regulated cGAS-STING signaling pathway and a general workflow for evaluating ENPP1 inhibitor potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare ENPP1 inhibitors.
Biochemical ENPP1 Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the inhibitory potency of compounds against purified ENPP1 enzyme.
Objective: To quantify the concentration at which an inhibitor reduces ENPP1 enzymatic activity by 50% (IC50).
Principle: The assay measures the activity of ENPP1 by quantifying the amount of AMP or GMP produced from the hydrolysis of cGAMP or ATP, respectively. The detection of the product can be achieved through various methods, such as a competitive immunoassay using a fluorescent tracer.[5][10]
Materials:
-
Recombinant Human ENPP1
-
ENPP1 Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)
-
Substrate: 2'3'-cGAMP or ATP
-
Test Inhibitor (e.g., this compound)
-
DMSO (for inhibitor dilution)
-
384-well assay plates (black, low-volume)
-
Detection Reagents (e.g., Transcreener® AMP²/GMP² Assay Kit)
-
Plate reader capable of fluorescence polarization or TR-FRET
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration for the dilution series would be 100 µM.
-
Assay Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells of the 384-well plate.
-
Add 5 µL of recombinant human ENPP1 (at a final concentration of approximately 100-200 pM) diluted in assay buffer to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding 2.5 µL of the substrate (e.g., 5 µM cGAMP) to all wells.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Detection:
-
Stop the reaction by adding 5 µL of a stop buffer containing EDTA.
-
Add 5 µL of the detection mix (e.g., AMP/GMP antibody and fluorescent tracer) to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a compatible plate reader according to the detection kit's instructions.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantification of cGAMP in the Tumor Microenvironment
This protocol describes a method for measuring cGAMP levels in tumor tissue following treatment with an ENPP1 inhibitor, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To assess the in vivo or ex vivo efficacy of an ENPP1 inhibitor by measuring its effect on the concentration of the ENPP1 substrate, cGAMP.
Principle: LC-MS/MS provides highly sensitive and specific quantification of small molecules like cGAMP from complex biological matrices. An isotopically labeled internal standard is used to ensure accuracy.[1][11]
Materials:
-
Tumor tissue samples (from treated and control animals)
-
Lysis Buffer
-
Internal Standard (e.g., ¹³C₁₀,¹⁵N₅-cGAMP)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Homogenize the weighed tumor tissue samples in a lysis buffer containing the internal standard.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Sample Extraction:
-
Collect the supernatant.
-
Perform a solid-phase extraction (SPE) to remove interfering substances and concentrate the cGAMP.
-
Elute the cGAMP from the SPE cartridge and dry the sample.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a mobile phase-compatible solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate cGAMP from other molecules using liquid chromatography.
-
Detect and quantify cGAMP and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cGAMP.
-
Calculate the concentration of cGAMP in the tumor samples by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.
-
Compare cGAMP levels between inhibitor-treated and vehicle-treated groups.
-
This comprehensive guide provides the necessary data and protocols to assist researchers in making informed decisions when selecting an ENPP1 inhibitor for their specific research needs. The continued investigation of potent and selective inhibitors like this compound is crucial for advancing our understanding of the cGAS-STING pathway and developing novel cancer immunotherapies.
References
- 1. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Enpp-1-IN-14's Selectivity Profile for Researchers
An objective guide for researchers, scientists, and drug development professionals evaluating Enpp-1-IN-14 against other available Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitors. This document provides a summary of quantitative performance data, detailed experimental protocols, and a visual representation of the relevant signaling pathway.
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in both oncology and immunology. By hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, a key activator of the STING (Stimulator of Interferon Genes) pathway, ENPP1 acts as a negative regulator of innate immunity. Inhibition of ENPP1 is therefore a promising therapeutic strategy to enhance anti-tumor immune responses. This compound is a potent inhibitor of ENPP1, and this guide provides a comparative analysis of its selectivity profile against other known ENPP1 inhibitors.
Quantitative Selectivity Profile of ENPP1 Inhibitors
The following table summarizes the available quantitative data for this compound and other selected ENPP1 inhibitors. Potency is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), with lower values indicating higher potency. Selectivity is assessed by comparing the inhibitor's potency against ENPP1 to its activity against other related enzymes, such as other members of the ENPP family.
| Inhibitor | Target | Potency (IC50/Ki) | Off-Target Activity | Selectivity Fold (Off-Target/ENPP1) |
| This compound | Recombinant Human ENPP1 | IC50: 32.38 nM[1] | Data not publicly available | Not Determined |
| STF-1084 | ENPP1 | IC50: 15 nM[2] Ki: 33 nM[3] Ki,app: 110 nM[4] | Alkaline Phosphatase (ALPL): Ki,app > 100 µM[4] ENPP2: Ki,app = 5.5 µM[4] | >3030 (vs. ALPL, based on Ki) ~167 (vs. ENPP2, based on Ki) >100-fold over other ENPP isoforms[2] |
| SR-8314 | Human ENPP1 | Ki: 79 nM[5] | Data not publicly available | Not Determined |
| MV-626 | ENPP1 | Described as "highly potent and selective"[6] | Data not publicly available | Not Determined |
ENPP1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of ENPP1 in the cGAS-STING pathway and the mechanism of action of ENPP1 inhibitors.
Caption: ENPP1 hydrolyzes extracellular cGAMP, dampening the anti-tumor immune response.
Experimental Protocols
Accurate determination of inhibitor potency and selectivity is crucial for drug development. Below are detailed methodologies for key in vitro experiments.
ENPP1 Enzymatic Assay (Biochemical IC50/Ki Determination)
This protocol describes a common method to determine the inhibitory activity of a compound against purified ENPP1 enzyme.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 substrate: 2'3'-cGAMP or a synthetic substrate like p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP)
-
Test inhibitor (e.g., this compound)
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4-9.0), containing MgCl2, CaCl2, and ZnCl2. The optimal pH for ENPP1 activity is around 9.0, but assays at physiological pH (7.4) are also relevant.
-
Detection Reagent: Dependent on the substrate used. For cGAMP, this could be a competitive fluorescence polarization (FP) assay (e.g., Transcreener® AMP²/GMP² Assay) or HPLC-MS. For pNP-TMP, a spectrophotometer is used to measure the production of p-nitrophenol.
-
384-well microplates
-
Plate reader (fluorescence polarization or absorbance)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme and Substrate Preparation: Dilute the recombinant ENPP1 enzyme to the desired working concentration in cold assay buffer. Prepare the substrate solution at the desired working concentration in the assay buffer.
-
Assay Reaction:
-
Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or vehicle (DMSO in assay buffer for control) to the wells of a 384-well plate.
-
Add the diluted ENPP1 enzyme solution (e.g., 2.5 µL) to all wells except for the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution (e.g., 5 µL) to all wells.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagents according to the manufacturer's protocol (for FP or luminescence-based assays). For absorbance assays, the signal can be read directly.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software.
-
The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Michaelis constant (Km) of the substrate is known.
-
Selectivity Profiling Against Other ENPP Family Members
To assess the selectivity of an ENPP1 inhibitor, a similar enzymatic assay is performed using other purified ENPP family members (e.g., ENPP2, ENPP3).
Procedure:
-
Follow the same procedure as the ENPP1 enzymatic assay described above, but substitute recombinant ENPP1 with the desired off-target enzyme (e.g., recombinant human ENPP2 or ENPP3).
-
Use a substrate that is appropriate for the specific off-target enzyme.
-
Determine the IC50 values for the inhibitor against each of the off-target enzymes.
-
Calculate Selectivity: The selectivity fold is calculated by dividing the IC50 value for the off-target enzyme by the IC50 value for ENPP1. A higher selectivity fold indicates greater selectivity for ENPP1.
Conclusion
This compound is a potent inhibitor of ENPP1. While its detailed selectivity profile against other phosphodiesterases is not yet publicly available, the provided data for comparator compounds, such as STF-1084, highlight the importance of assessing off-target activity. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comprehensive evaluation of this compound and other ENPP1 inhibitors. Further studies are required to fully elucidate the selectivity of this compound and its potential for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STF-1084 | ENPP1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. "MV-626, a potent and selective inhibitor of ENPP1 enhances STING activ" by Jason Baird, Gregory Dietsch et al. [digitalcommons.providence.org]
Validating the Downstream Signaling Effects of Enpp-1-IN-14: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the burgeoning field of STING (Stimulator of Interferon Genes) pathway modulation, the validation of tool compounds is a critical step. This guide provides an objective comparison of Enpp-1-IN-14, an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), with other commercially available alternatives. The focus is on the downstream signaling effects of these inhibitors, supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Introduction to ENPP1 and its Role in the cGAS-STING Pathway
ENPP1 is a type II transmembrane glycoprotein that functions as a key negative regulator of the cGAS-STING signaling pathway.[1][2] This pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage, and initiating an immune response. Upon activation, the cGAS enzyme synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, leading to a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] ENPP1's primary role in this context is the hydrolysis of extracellular cGAMP, which dampens the paracrine signaling that can alert neighboring cells to a threat.
Inhibition of ENPP1 has emerged as a promising therapeutic strategy, particularly in immuno-oncology, to enhance anti-tumor immunity by increasing the concentration of cGAMP in the tumor microenvironment and thereby amplifying STING-mediated immune responses.[2][4] this compound is a potent inhibitor of ENPP1 developed for this purpose.[5]
Comparative Analysis of ENPP1 Inhibitors
The following tables summarize the reported biochemical potency and downstream cellular effects of this compound and other selected ENPP1 inhibitors. It is important to note that the data presented is compiled from various sources and not from a single head-to-head comparative study. Therefore, direct comparisons of potency should be interpreted with caution due to potential variations in experimental conditions.[5][6]
Table 1: Biochemical Potency of ENPP1 Inhibitors
| Compound | Target | Substrate | IC50 (nM) | Ki (nM) |
| This compound | Recombinant Human ENPP1 | Not Specified | 32.38 | Not Reported |
| Enpp-1-IN-1 | ENPP1 | Not Specified | 11 | ≤ 100 (for 2'3'-cGAMP hydrolysis) |
| ISM5939 | Human ENPP1 | 2',3'-cGAMP | 0.63 | Not Reported |
| AVA-NP-695 | Human ENPP1 | p-Nph-5′-TMP | 14 ± 2 | Not Reported |
| SR-8314 | ENPP1 | Not Specified | Not Reported | 79 |
IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Table 2: Downstream Cellular Effects of ENPP1 Inhibitors
| Compound | Experimental System | Observed Downstream Effect |
| This compound | In vivo mouse model (MC38 tumor cells) | Significant inhibition of tumor growth.[5] |
| Enpp-1-IN-1 | cGAMP-stimulated cells | Enhanced IFN-β transcription.[7] |
| ISM5939 | In vivo cancer models | Synergizes with anti-PD-1 therapy.[5] |
| AVA-NP-695 | THP1 Dual™ cells stimulated with 2'3'-cGAMP | Increased IFN-β mRNA levels and IFN response.[8] |
| SR-8314 | In vivo tumor models | Increased infiltration of CD3+, CD4+, and CD8+ T cells in tumors.[1][5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for validating ENPP1 inhibitors, the following diagrams are provided.
Experimental Protocols
To facilitate the independent validation and comparison of ENPP1 inhibitors, the following are detailed methodologies for key experiments.
ENPP1 Enzymatic Activity Assay (cGAMP Hydrolysis)
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of recombinant ENPP1.
Principle: This assay measures the hydrolysis of the natural substrate 2'3'-cGAMP by recombinant ENPP1. The amount of remaining cGAMP or the product generated (AMP and GMP) is quantified to determine the inhibitor's potency (IC50 or Ki).[6]
Materials:
-
Recombinant human ENPP1
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂, pH 7.4[6]
-
Substrate: 2'3'-cGAMP
-
Test compound (e.g., this compound)
-
96-well plate
-
Detection method: LC-MS/MS for quantification of cGAMP, or a commercially available cGAMP ELISA kit.
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add the diluted test compound and a fixed concentration of recombinant ENPP1 (e.g., 3 nM).[6]
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2'3'-cGAMP (e.g., 5 µM).[6]
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of cGAMP remaining or product formed.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based STING Pathway Activation Assay
Objective: To confirm that the inhibitor can block ENPP1 activity in a cellular context, leading to enhanced STING signaling.
Principle: Inhibition of ENPP1 on the surface of cells prevents the degradation of exogenously added cGAMP. This stabilized cGAMP can then activate the STING pathway in reporter cells (e.g., THP-1 monocytes), leading to the production of IFN-β, which can be measured by ELISA or qRT-PCR.[8][9]
Materials:
-
High ENPP1-expressing cells (e.g., certain cancer cell lines)
-
STING reporter cells (e.g., THP-1 Dual™ cells)
-
Cell culture media and supplements
-
2'3'-cGAMP
-
Test compound
-
IFN-β ELISA kit or reagents for qRT-PCR (primers for IFNB1)
-
96-well plates
Procedure:
-
Seed high ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor.
-
Add a fixed concentration of 2'3'-cGAMP to the culture medium.
-
Incubate for a defined period (e.g., 24 hours) to allow for ENPP1 inhibition and cGAMP hydrolysis.
-
Collect the conditioned medium.
-
Add the conditioned medium to the STING reporter cells that have been seeded in a separate 96-well plate.
-
Incubate the reporter cells for a sufficient time to allow for STING activation and IFN-β production (e.g., 18-24 hours).
-
Measure the amount of IFN-β in the supernatant using an ELISA kit or measure the relative mRNA levels of IFNB1 using qRT-PCR.
-
The increase in IFN-β production in the presence of the inhibitor indicates its on-target cellular activity.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of the ENPP1 inhibitor in a syngeneic mouse model with a competent immune system.
Principle: The inhibitor is administered to tumor-bearing mice, and its effect on tumor growth, metastasis, and the tumor immune microenvironment is assessed.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Tumor cell line (e.g., MC38 or 4T1)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the mice.
-
Once tumors are established and reach a palpable size, randomize the mice into vehicle control and treatment groups.
-
Administer the test compound and vehicle control according to a pre-determined dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
Measure tumor volume regularly using calipers.
-
At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration or immunohistochemistry.
-
Compare tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.
Conclusion
This compound is a potent inhibitor of ENPP1 that has been shown to have anti-tumor activity in vivo.[5] When selecting an ENPP1 inhibitor for research, it is crucial to consider the available data on biochemical potency and, more importantly, the demonstrated downstream effects on the STING signaling pathway. This guide provides a framework for comparing this compound with other available tool compounds and offers detailed experimental protocols to enable researchers to independently validate their on-target effects. The continued investigation and characterization of these inhibitors will be vital for advancing our understanding of the cGAS-STING pathway and developing novel immunotherapies.
References
- 1. mdpi.com [mdpi.com]
- 2. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Laboratory Environments: Proper Disposal of Enpp-1-IN-14
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Enpp-1-IN-14, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling similar small molecule inhibitors.
Core Principles of Chemical Waste Management
When handling novel compounds such as this compound, it is imperative to assume they are hazardous unless explicitly stated otherwise. The disposal of such chemicals is governed by institutional and regulatory standards designed to mitigate risks to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE): Based on information for related compounds, this compound should be handled with care, assuming it may be toxic and an irritant to the skin and eyes.[1] Standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., butyl rubber for solutions in DMSO), is mandatory.[2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe collection, storage, and disposal of this compound waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
Container Selection and Labeling:
-
Disposal of Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in the labeled hazardous waste container.
-
-
Disposal of Contaminated Solid Waste:
-
Arranging for Pickup:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for pickup by the EHS office.[2]
-
Key Safety and Handling Summary
| Parameter | Guideline | Source of Recommendation |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. | General laboratory safety protocols.[2] |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood. | Standard practice for volatile or potentially hazardous compounds.[2] |
| Storage of Pure Compound | Store in a cool, dry, and dark place in a tightly sealed container. | General recommendation for chemical stability.[2] |
| Storage of Solutions | If dissolved in a solvent like DMSO, store in a tightly sealed container, protected from moisture. | Prevents degradation and contamination.[2] |
| Spill Response | For small spills, absorb with an inert material, collect in a sealed container, and treat as hazardous waste. | Standard chemical spill cleanup procedure.[2] |
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of a research chemical like this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Navigating the Safe Handling of Enpp-1-IN-14: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Enpp-1-IN-14, a potent Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure a safe laboratory environment and maintain compound integrity.
This compound is a bioactive compound with anti-tumor properties, necessitating careful handling to minimize exposure and prevent contamination.[1][2] While specific hazard classifications for this compound are not detailed in readily available safety data sheets (SDS), general principles for handling potent, research-grade compounds must be strictly followed. An SDS for a similar ENPP1 inhibitor indicates that while the compound class may not be classified as hazardous under GHS, appropriate safety precautions are still required.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE for various stages of handling.
| Area of Protection | Required PPE | Specifications and Best Practices |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Nitrile gloves | Disposable and powder-free. Change gloves immediately if contaminated, punctured, or torn. Avoid skin contact. |
| Body Protection | Laboratory coat | Fully buttoned to protect street clothes and skin from potential splashes. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any aerosols or dust. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to safely manage this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verification: Confirm that the product name and quantity match the order.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are -20°C for short-term storage and -80°C for long-term storage.
Preparation of Stock Solutions
-
Designated Area: All handling of solid this compound and preparation of stock solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the required amount of the compound.
-
Add the appropriate volume of solvent to the vial to achieve the desired concentration.
-
Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution.
-
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and initials of the preparer.
-
Storage of Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Experimental Use
-
Dilutions: Prepare working solutions from the stock solution in a designated clean area, such as a laminar flow hood for cell culture experiments.
-
Spill Management: In the event of a spill, immediately alert others in the area. Wear appropriate PPE and contain the spill with absorbent material. Clean the area with a suitable decontaminating agent and dispose of all waste in a designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as chemical waste in a clearly labeled hazardous waste container. |
| Stock and Working Solutions | Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated solid hazardous waste bag or container. |
All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
